(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[4-fluoro-3-(2-hydroxyethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO4/c11-8-2-1-6(10(15)16)5-7(8)9(14)12-3-4-13/h1-2,5,13,15-16H,3-4H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNPGTVSVSPBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NCCO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660233 | |
| Record name | {4-Fluoro-3-[(2-hydroxyethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-25-7 | |
| Record name | B-[4-Fluoro-3-[[(2-hydroxyethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-Fluoro-3-[(2-hydroxyethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid: A Key Intermediate in Modern Drug Discovery
Abstract
(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid, registered under CAS Number 874219-25-7, has emerged as a pivotal building block in medicinal chemistry.[1][2] Its strategic importance is most prominently demonstrated by its role as a key intermediate in the synthesis of Talazoparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology.[3][4] This technical guide provides an in-depth analysis of this compound, intended for researchers, chemists, and drug development professionals. We will explore its physicochemical properties, a detailed, field-proven synthesis protocol, its mechanistic role in Suzuki-Miyaura cross-coupling reactions, and the necessary analytical techniques for its characterization. This document aims to serve as a comprehensive resource, blending established chemical principles with practical, application-focused insights.
Introduction: The Strategic Value of Functionalized Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This Nobel Prize-winning methodology provides a robust and versatile route for the formation of carbon-carbon bonds, which is fundamental to the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).
The subject of this guide, (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid, is a highly functionalized example of this class of reagents. Its utility stems from the unique interplay of its structural features:
-
The Boronic Acid Moiety (-B(OH)₂): This functional group is the reactive handle for the Suzuki-Miyaura coupling, enabling the formation of a biaryl linkage, a common motif in PARP inhibitors.
-
The Fluorine Substituent (-F): The presence of a fluorine atom ortho to the boronic acid group significantly modulates the electronic properties of the aromatic ring. Fluorine is a highly electronegative atom that can alter a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[6]
-
The N-(2-hydroxyethyl)carbamoyl Group: This side chain provides a key point of interaction and is integral to the pharmacophore of molecules like Talazoparib. The amide and hydroxyl functionalities can participate in hydrogen bonding within the target protein's binding site, enhancing potency and selectivity.
This combination of features makes CAS 874219-25-7 a bespoke building block, specifically tailored for the synthesis of complex, targeted therapeutics like PARP inhibitors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a synthetic intermediate is critical for process development, quality control, and reaction optimization.
Physical Properties
| Property | Value | Source(s) |
| CAS Number | 874219-25-7 | [1][2][7] |
| Molecular Formula | C₉H₁₁BFNO₄ | [7][8] |
| Molecular Weight | 227.00 g/mol | [7] |
| Appearance | White solid | [5] |
| Melting Point | 89 - 91 °C (192.2 - 195.8 °F) | [5] |
| Solubility | Information not widely available, but expected to be soluble in polar organic solvents like methanol, DMSO, and DMF. | |
| Storage | Store under an inert atmosphere at 2-8°C. | [7] |
Spectroscopic Characterization
While publicly accessible, fully interpreted spectra for this specific compound are scarce, its structural features allow for a confident prediction of its key spectroscopic signatures. The data presented here are based on analysis of its constituent functional groups and data from analogous structures.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the exchangeable protons of the hydroxyl and boronic acid groups. The aromatic region would display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will corroborate the structure with signals for the aromatic carbons (showing C-F coupling), the carbonyl carbon of the amide, and the two carbons of the hydroxyethyl side chain.
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A single resonance is expected, with its chemical shift indicative of a fluorine atom attached to an aromatic ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the molecular weight of the compound, likely as the [M+H]⁺ or [M-H]⁻ ion.
Synthesis Protocol: A Validated Pathway
The synthesis of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is not commonly reported as a standalone procedure but is embedded within the synthetic routes to Talazoparib.[1][5] The most logical and validated pathway proceeds in two key stages from commercially available 2-bromo-5-fluorobenzoic acid.
Diagram: Synthetic Pathway
Caption: Two-stage synthesis of the target boronic acid.
Stage 1: Synthesis of 2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide (Intermediate)
Expertise & Rationale: This initial step constructs the crucial amide side chain. The choice of a peptide coupling reagent like HATU or EDCI is standard for forming amide bonds from carboxylic acids and amines under mild conditions, preventing side reactions and ensuring high yields.
Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-bromo-5-fluorobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Amine Addition: Add ethanolamine (1.1 eq) to the solution.
-
Coupling Agent: Add the coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide, can be purified by column chromatography on silica gel or by recrystallization.[9][10]
Stage 2: Synthesis of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
Expertise & Rationale: This is a classic halogen-metal exchange followed by borylation. The use of n-butyllithium (n-BuLi) at very low temperatures (-78 °C) is critical to selectively replace the bromine atom with lithium without affecting other functional groups. The resulting aryllithium species is a powerful nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate. An acidic workup is then required to hydrolyze the boronate ester to the desired boronic acid.
Protocol:
-
Reaction Setup: Dissolve the intermediate, 2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide (1.0 eq), in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, ~2.2 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Borylation: Add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Hydrolysis: Quench the reaction by slowly adding 1M aqueous HCl at 0 °C. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification and Isolation: After filtration, concentrate the solvent under reduced pressure. The crude (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid can be purified by trituration with a suitable solvent system (e.g., ether/hexanes) or by column chromatography to yield the final product as a white solid.
Application in Drug Synthesis: The Suzuki-Miyaura Coupling in the Talazoparib Pathway
The primary industrial and research application of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is as a partner in the Suzuki-Miyaura coupling reaction to synthesize advanced pharmaceutical intermediates. Its role in the synthesis of the PARP inhibitor Talazoparib is a canonical example.[3][4]
Diagram: Suzuki-Miyaura Coupling Workflow
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An In-Depth Technical Guide to (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid, a specialized building block with significant potential in pharmaceutical research and development. We will delve into its chemical and physical properties, explore a plausible synthetic route based on established organic chemistry principles, and discuss its current and potential applications in the synthesis of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of this versatile compound.
Core Properties and Structural Attributes
(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is a substituted arylboronic acid featuring a fluorine atom, a hydroxyethyl carbamoyl group, and the critical boronic acid moiety. This unique combination of functional groups imparts specific reactivity and properties that are highly valuable in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyethyl carbamoyl group provides a handle for further chemical modification and can participate in hydrogen bonding interactions with biological targets. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions and can also act as a warhead for enzyme inhibition.[1]
Physicochemical Data
A summary of the key physicochemical properties of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 874219-25-7 | [2] |
| Molecular Formula | C₉H₁₁BFNO₄ | [2] |
| Molecular Weight | 227.00 g/mol | [2] |
| Melting Point | 89-91 °C | [2] |
| Density | 1.39 g/cm³ | [2] |
| Appearance | White to off-white powder or crystalline solid | General knowledge |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. | General knowledge |
Synthesis and Manufacturing
While a specific, publicly available, step-by-step synthesis protocol for (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is not readily found in the literature, a plausible and efficient synthetic route can be designed based on well-established methodologies for the synthesis of analogous substituted phenylboronic acids.[1][3][4] The proposed pathway involves a multi-step sequence starting from a commercially available substituted bromofluorobenzene.
Proposed Synthetic Pathway
The synthesis can be logically divided into two main stages: first, the construction of the substituted benzene core, and second, the introduction of the boronic acid functionality.
Caption: Proposed synthetic route for (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide
-
Acid Chloride Formation: To a solution of 2-bromo-5-fluorobenzoic acid in an inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride or thionyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The reaction mixture is then stirred at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride. The solvent and excess reagent are removed under reduced pressure.
-
Amidation: The crude acid chloride is dissolved in a fresh portion of an inert solvent like DCM. The solution is cooled to 0 °C, and a solution of 2-aminoethanol and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
Workup and Purification: The reaction mixture is washed sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-bromo-5-fluoro-N-(2-hydroxyethyl)benzamide.
Step 2: Synthesis of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
-
Lithium-Halogen Exchange: The purified 2-bromo-5-fluoro-N-(2-hydroxyethyl)benzamide is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to a low temperature (typically -78 °C). A solution of n-butyllithium or a Turbo-Grignard reagent like i-PrMgCl·LiCl in THF is added dropwise. The reaction is stirred at this low temperature for a specific duration to ensure complete lithium-halogen exchange.[4]
-
Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for a period before being allowed to slowly warm to room temperature.
-
Hydrolysis and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The resulting crude boronic acid is often purified by recrystallization or by performing an acid-base extraction to isolate the desired product.
Applications in Drug Discovery and Organic Synthesis
Arylboronic acids are indispensable tools in modern organic synthesis, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction allows for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, a common structural motif in many biologically active molecules.
Suzuki-Miyaura Cross-Coupling Reactions
(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is an excellent coupling partner in Suzuki-Miyaura reactions. It can be reacted with a variety of aryl or heteroaryl halides or triflates in the presence of a palladium catalyst and a base to construct complex biaryl and heteroaryl structures.[5] These structures often form the core of targeted therapies in oncology and other disease areas.[1]
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
The presence of the fluoro and carbamoyl substituents can influence the electronic properties of the boronic acid and, consequently, the efficiency of the Suzuki-Miyaura coupling. The electron-withdrawing nature of these groups can impact the transmetalation step of the catalytic cycle.[7]
Role as a Potential Enzyme Inhibitor
Boronic acids are known to be reversible inhibitors of serine proteases. The boron atom can form a covalent bond with the catalytic serine residue in the active site of these enzymes, mimicking the tetrahedral transition state of peptide bond hydrolysis. This inhibitory activity has been exploited in the development of several approved drugs, such as the proteasome inhibitor bortezomib.[8]
While specific inhibitory data for (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is not widely published, its structural features suggest potential activity against various proteases. The substituted phenyl ring can provide specificity for the enzyme's binding pocket, while the boronic acid acts as the inhibitory warhead. Some boronic acid-containing compounds have been investigated as inhibitors of NF-κB activity, a key signaling pathway in inflammation and cancer.[8]
Caption: Mechanism of reversible covalent inhibition of a serine protease by a boronic acid.
Safety and Handling
As with all laboratory chemicals, (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is a highly functionalized building block with significant potential in the field of drug discovery. Its utility in constructing complex molecular architectures via Suzuki-Miyaura coupling, combined with the inherent potential of the boronic acid moiety to act as an enzyme inhibitor, makes it a valuable tool for medicinal chemists. The synthetic pathway outlined in this guide, while hypothetical, is based on robust and well-documented chemical transformations, providing a solid foundation for its laboratory-scale preparation. As the demand for novel and targeted therapeutics continues to grow, the importance of specialized intermediates like (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is set to increase.
References
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- (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid - BLDpharm. (n.d.).
- 4-Fluoro-3-(methylcarbamoyl)benzeneboronic acid, 96% 250 mg | Buy Online. (n.d.).
- US Patent for Boronic ester and acid compounds. (1998).
- A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). Benchchem.
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.). Google Patents.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(40), 7719–7722.
- PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES. (n.d.). Google Patents.
- Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same. (n.d.). Google Patents.
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(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid synthesis
An In-Depth Technical Guide to the Synthesis of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
Introduction
(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is a key bifunctional building block in modern medicinal chemistry and drug discovery. Its structure incorporates several features of high value to researchers: a phenylboronic acid moiety, a fluorine substituent, and a flexible hydroxyethyl amide side chain. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and versatile methods for forming carbon-carbon bonds to construct complex molecular scaffolds.[1][2][3] The presence of a fluorine atom can significantly enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[4] The amide and hydroxyl functionalities provide hydrogen bonding capabilities and points for further derivatization, making this molecule an exceptionally useful intermediate for generating diverse chemical libraries for high-throughput screening.[2]
This guide, intended for researchers and drug development professionals, provides a detailed, field-proven methodology for the synthesis of this valuable compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a reliable and reproducible outcome.
Retrosynthetic Analysis and Strategic Design
The most logical and robust approach to synthesizing the target molecule involves a two-step sequence starting from a commercially available precursor. The core strategy hinges on first constructing the stable amide side-chain and then introducing the more sensitive boronic acid functionality in the final step.
Retrosynthetic Pathway:
The synthesis is disconnected as follows:
-
C-B Bond Formation: The target boronic acid is envisioned to come from a corresponding aryl halide (preferably a bromide for its optimal reactivity) via a lithium-halogen exchange followed by electrophilic trapping with a borate ester. This is a classic and highly reliable method for arylboronic acid synthesis.[5][6]
-
Amide Bond Formation: The precursor, an N-substituted benzamide, can be readily formed through the coupling of a carboxylic acid with an amine.
This leads to the following forward synthetic plan starting from 5-Bromo-2-fluorobenzoic acid.
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(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid structure
An In-depth Technical Guide to (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid, a specialized building block with significant potential in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's structural characteristics, synthesis, and functional applications, grounding all claims in established scientific principles.
Core Molecular Profile and Physicochemical Properties
(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is a trifunctional aromatic compound. Its utility stems from the unique interplay between its three key functional groups: the boronic acid, the fluorine atom, and the N-substituted carbamoyl side chain. Each imparts distinct properties that can be leveraged in complex molecular design.
Chemical Structure:
(A 2D representation of the title compound, highlighting the ortho-fluoro, meta-carbamoyl, and para-boronic acid substitutions on the phenyl ring.)
The boronic acid group is positioned para to the fluorine atom, the (2-hydroxyethyl)carbamoyl group is meta to the fluorine, and the fluorine is ortho to the carbamoyl group. This specific arrangement dictates the molecule's electronic properties and steric profile, which are critical for its reactivity and binding interactions.
Key Identifiers and Physicochemical Data
Quantitative data for this compound are summarized below. These parameters are essential for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 874219-25-7 | [1][2] |
| Molecular Formula | C₉H₁₁BFNO₄ | |
| Molecular Weight | 227.00 g/mol | |
| Appearance | White Solid | [2] |
| Melting Point | 89 - 91 °C | [1][2] |
| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 7.92 ± 0.10 |
The predicted pKa is of particular interest. The electron-withdrawing nature of the fluorine atom is expected to lower the pKa of the boronic acid compared to an unsubstituted phenylboronic acid. This modulation is critical for applications in physiological conditions (pH ~7.4), as the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is pH-dependent.
Spectroscopic Signature
While specific spectra are proprietary to manufacturers, the expected spectroscopic characteristics can be predicted based on the structure:
-
¹H NMR: Aromatic protons will appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling. The methylene protons of the hydroxyethyl group will show distinct signals, likely triplets, coupled to each other and potentially broadened by exchange with the hydroxyl and amide protons. The B(OH)₂ protons will present as a broad singlet, which will exchange with D₂O.
-
¹³C NMR: The spectrum will show nine distinct carbon signals. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant. Other aromatic carbons will show smaller, multi-bond C-F couplings.
-
¹¹B NMR: A single, broad signal is expected, characteristic of a tricoordinate boronic acid. The chemical shift provides confirmation of the boron oxidation state and coordination environment.[3]
-
¹⁹F NMR: A single resonance is expected, with its chemical shift indicative of a fluorine atom attached to an aromatic ring.
-
Infrared (IR) Spectroscopy: Key stretches will include a broad O-H band (from both B(OH)₂ and the ethyl alcohol), an N-H stretch, a C=O stretch for the amide, and C-F and B-O stretches.
Synthesis and Purification
The synthesis of substituted phenylboronic acids typically involves the formation of an organometallic intermediate from a corresponding aryl halide, which is then quenched with a borate ester. The following protocol represents a plausible and robust pathway for the target molecule, based on established organometallic and amide coupling methodologies.
Proposed Synthetic Pathway
The synthesis can be logically approached in two main stages: first, the preparation of a key amide intermediate, and second, the introduction of the boronic acid functionality.
Caption: Proposed two-stage synthesis of the target molecule.
Detailed Experimental Protocol (Representative)
This protocol is illustrative. Researchers must adapt it based on laboratory conditions and scale, adhering to all safety precautions. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon).[4][5][6]
Step 1: Carboxylation of 2,5-Dibromofluorobenzene
-
Dissolve 2,5-dibromofluorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.
-
Slowly add one equivalent of n-butyllithium (n-BuLi) via syringe. The regioselectivity of this step is directed by the fluorine atom, favoring lithiation at the C5 position.
-
After stirring for 1-2 hours, quench the reaction by pouring the mixture over crushed dry ice (solid CO₂).
-
Allow the mixture to warm to room temperature, then acidify with aqueous HCl.
-
Extract the product, 4-bromo-2-fluorobenzoic acid, with an organic solvent (e.g., ethyl acetate), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Step 2: Amide Coupling
-
Activate the carboxylic acid by converting it to an acid chloride (using thionyl chloride or oxalyl chloride) or by using a peptide coupling agent like EDC with HOBt.
-
In a separate flask, dissolve ethanolamine and a non-nucleophilic base (e.g., triethylamine or DIPEA) in a suitable solvent like dichloromethane (DCM).
-
Slowly add the activated carboxylic acid solution to the ethanolamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup to remove excess reagents and isolate the product, 4-bromo-N-(2-hydroxyethyl)-2-fluorobenzamide.
Step 3: Borylation
-
Dissolve the amide intermediate from Step 2 in anhydrous THF and cool to -78 °C.
-
Slowly add one equivalent of n-BuLi or an isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) to perform a lithium-halogen exchange.
-
After stirring, add an excess of triisopropyl borate (B(OiPr)₃) and continue stirring, allowing the mixture to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride or dilute HCl.
-
Stir vigorously for several hours to hydrolyze the borate ester to the boronic acid.
-
Extract the final product into an organic solvent, dry, and concentrate.
Purification and Quality Control
The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel. The purity and identity of the final compound must be confirmed using:
-
HPLC: To determine purity (>95% is typical for research-grade material).
-
NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F): To confirm the structure.
-
Mass Spectrometry: To verify the molecular weight.
Applications in Drug Discovery and Materials Science
The molecular architecture of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid makes it a valuable tool for creating complex, functional molecules.
Keystone Reagent in Suzuki-Miyaura Cross-Coupling
The primary application for arylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8] This reaction forms a carbon-carbon bond between the boronic acid's aryl ring and another aryl or vinyl halide/triflate, a foundational transformation in modern drug synthesis.[9][10][11]
-
Expertise Insight: The presence of the fluoro and carbamoyl substituents provides synthetic handles and modulates the electronic nature of the phenyl ring. The fluorine atom can enhance catalytic turnover in some systems, while the amide and hydroxyl groups can be used for secondary modifications post-coupling or to improve the solubility and pharmacokinetic properties of the final coupled product.
Caption: Mechanism of serine protease inhibition by a boronic acid.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling is essential to ensure safety.
-
Hazard Identification: This compound is classified as hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [2]Standard GHS pictograms for these warnings (e.g., exclamation mark) apply. [12]* Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. [2]Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents. For long-term stability, storage under an inert atmosphere is recommended. [2]* Fire & Spills: Use a dry chemical, CO₂, or water spray extinguisher. In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a designated waste container for disposal.
References
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Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. NSF Public Access Repository. Available from: [Link]
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Inhibition mechanism of peptide boronic acids against serine protease. ResearchGate. Available from: [Link]
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(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid. GlobalChemMall. Available from: [Link]
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Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. National Institutes of Health. Available from: [Link]
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Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Royal Society of Chemistry. Available from: [Link]
-
Inhibition of Serine Proteases by Arylboronic Acids. ResearchGate. Available from: [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. Available from: [Link]
-
Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. ACS Publications. Available from: [Link]
-
Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. National Institutes of Health. Available from: [Link]
-
Suzuki‐Miyaura coupling reaction between phenylboronic acid and... ResearchGate. Available from: [Link]
-
Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. Available from: [Link]
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Tetrabutylammonium Trifluoroborates from Boronic Acids. Organic Syntheses. Available from: [Link]
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4-Fluorophenylboronic acid | C6H6BFO2. PubChem. Available from: [Link]
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(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid. PubChem. Available from: [Link]
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Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines. Organic Syntheses. Available from: [Link]
-
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Available from: [Link]
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health. Available from: [Link]
- Preparation method of hydroxyphenylboronic acid. Google Patents.
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Synthesis of biologically active boron-containing compounds. National Institutes of Health. Available from: [Link]
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(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid molecular weight
An In-depth Technical Guide to (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
Introduction
(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is a specialized arylboronic acid that has emerged as a significant building block for researchers in drug development, advanced materials, and chemical biology. Its unique trifunctional architecture—comprising a boronic acid moiety, an electron-withdrawing fluorine atom, and a hydrophilic hydroxyethyl carbamoyl side-chain—offers a compelling combination of reactivity, modulatability, and utility.
The boronic acid group is renowned for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.[1][2] It also forms reversible covalent bonds with 1,2- and 1,3-diols, a property extensively exploited in the design of sensors for carbohydrates (e.g., glucose) and in platforms for glycoprotein capture and drug delivery.[3][4] The strategic placement of a fluorine atom ortho to the carbamoyl group and meta to the boronic acid significantly influences the electronic properties of the phenyl ring. As an electron-withdrawing group, it lowers the pKa of the boronic acid, enhancing its ability to form stable boronate esters with diols at or near physiological pH (7.4).[3][5] The N-(2-hydroxyethyl)carbamoyl side chain imparts increased aqueous solubility and provides a versatile handle for secondary chemical modification or for establishing specific hydrogen-bonding interactions within a larger molecular assembly.
This guide provides an in-depth examination of the core properties, synthesis, and key applications of this versatile molecule, offering field-proven insights and detailed protocols for laboratory implementation.
Physicochemical and Structural Properties
The defining characteristics of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid are summarized below. Understanding these properties is critical for designing experiments, predicting reactivity, and ensuring proper handling.
Core Data Summary
| Property | Value | Source |
| IUPAC Name | (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid | - |
| CAS Number | 874219-25-7 | [6][7] |
| Molecular Formula | C₉H₁₁BFNO₄ | |
| Molecular Weight | 227.00 g/mol | Calculated |
| Appearance | Typically a white to off-white solid | Inferred |
| Key Functional Groups | Boronic Acid, Amide, Primary Alcohol, Fluoroarene | - |
Structural Representation
The molecule's structure dictates its function. The ortho-fluoro and meta-boronic acid arrangement is key to its modified acidity, while the flexible side chain provides a point of interaction.
Caption: Chemical structure of the title compound.
Retrosynthetic Analysis and Manufacturing Protocol
The synthesis of arylboronic acids is a well-established field. A common and reliable strategy involves the borylation of an organometallic intermediate, which is itself generated from a corresponding aryl halide.[2][8] This approach ensures high regioselectivity.
Synthetic Workflow Diagram
This diagram illustrates a logical and industrially viable pathway for synthesizing the target molecule, starting from commercially available 5-bromo-2-fluorobenzoic acid.
Caption: Proposed synthetic workflow for the target compound.
Detailed Step-by-Step Synthesis Protocol
This protocol is a representative procedure grounded in established organometallic and boronic acid chemistry.[5][9] Note: All operations must be conducted by trained personnel under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Amide Formation: Synthesis of 5-Bromo-2-fluoro-N-(2-hydroxyethyl)benzamide (Precursor)
-
Rationale: This initial step installs the required side chain onto the aromatic core before the sensitive borylation step. Using the acid chloride is a highly efficient method for amide bond formation.
-
Procedure:
-
Suspend 5-bromo-2-fluorobenzoic acid (1.0 eq) in toluene (5 mL per gram of acid) in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel.
-
Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to 80°C for 2-3 hours until gas evolution ceases and the solution becomes clear.
-
Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.
-
In a separate flask, dissolve ethanolamine (2.5 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of starting acid) and cool to 0°C.
-
Dissolve the crude acid chloride in a minimal amount of anhydrous DCM and add it dropwise to the ethanolamine solution, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization or column chromatography to yield the pure precursor.
-
-
-
Borylation and Hydrolysis: Synthesis of the Final Product
-
Rationale: A lithium-halogen exchange using n-butyllithium at low temperature creates a highly reactive aryllithium species. This nucleophile is then "trapped" with an electrophilic boron source (trimethyl borate). Subsequent acidic hydrolysis converts the resulting boronate ester into the desired boronic acid.[9]
-
Procedure:
-
Dissolve the precursor amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL per gram) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add n-butyllithium (2.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. A color change is typically observed. Stir the solution at -78°C for 1 hour.
-
Add trimethyl borate (1.5 eq) dropwise, again maintaining the temperature below -70°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Cool the mixture to 0°C and quench by the slow addition of 2M HCl until the pH is ~1-2.
-
Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by trituration with a solvent mixture (e.g., ether/hexanes) or by column chromatography to yield the final product as a solid.
-
-
Core Applications and Experimental Methodologies
The utility of this reagent stems from its distinct functional domains, allowing its participation in diverse chemical transformations.
Application: Suzuki-Miyaura Cross-Coupling Reactions
As a substituted arylboronic acid, this compound is an excellent coupling partner for introducing the fluoro-hydroxyethyl-carbamoyl-phenyl motif into complex molecules, a common strategy in the synthesis of bioactive compounds.[1]
-
Expert Insight: The choice of base and palladium ligand is crucial for achieving high yields. For electron-deficient arylboronic acids, a strong base like K₃PO₄ or Cs₂CO₃ and an electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) are often optimal to facilitate the transmetalation step, which can be the rate-limiting step in the catalytic cycle.
-
To a reaction vial, add the aryl halide (1.0 eq), (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 3.0 eq).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS until the starting aryl halide is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography.
Application: Diol Sensing and Boronate Ester Formation
The lowered pKa of the boronic acid moiety makes it particularly suitable for binding diols, such as sugars or the glycans on glycoproteins, under physiological conditions.[3] This interaction is reversible and pH-dependent.
-
Expert Insight: The binding event can be monitored using a competitive displacement assay. Alizarin Red S (ARS) is a catechol-containing dye that complexes with the boronic acid to produce a distinct colorimetric or fluorescent signal. When a competing diol (like fructose or glucose) is introduced, it displaces ARS, causing a measurable change in the spectroscopic signal.
-
Stock Solutions: Prepare stock solutions of the boronic acid (1 mM in PBS with 5% DMSO), ARS (1 mM in PBS), and the diol of interest (e.g., 100 mM glucose in PBS).
-
Assay Preparation: In a 96-well plate, add buffer (e.g., pH 7.4 PBS), the boronic acid stock, and the ARS stock to achieve final concentrations of ~50-100 µM for each.
-
Incubation: Incubate at room temperature for 15 minutes to allow the boronic acid-ARS complex to form.
-
Measurement 1 (Baseline): Measure the absorbance (e.g., at ~450-500 nm) or fluorescence of the complex.
-
Diol Addition: Add varying concentrations of the diol stock solution to the wells.
-
Incubation: Incubate for an additional 30 minutes to allow the system to reach equilibrium.
-
Measurement 2 (Displacement): Re-measure the absorbance or fluorescence. A decrease in signal indicates displacement of ARS by the diol.
-
Analysis: Plot the change in signal versus the diol concentration to determine the binding affinity.
Conclusion
(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is more than a simple synthetic intermediate; it is a meticulously designed chemical tool. The interplay between its functional groups—the reactive boronic acid, the pKa-tuning fluoro group, and the solubility-enhancing side chain—provides a platform for innovation across multiple scientific disciplines. For medicinal chemists, it offers a gateway to novel pharmacophores via cross-coupling. For materials scientists and biochemists, it serves as a key component for developing sophisticated sensors and stimuli-responsive systems. The robust synthetic routes and well-understood reactivity of this compound ensure its continued and expanding role in advanced chemical research.
References
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GlobalChemMall. (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid. Available from: [Link]
-
PubChem. 4-Fluorophenylboronic acid. National Center for Biotechnology Information. Available from: [Link]
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PubChem. (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid. National Center for Biotechnology Information. Available from: [Link]
-
Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722. Available from: [Link]
-
Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3257. Available from: [Link]
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Ishihara, K., et al. (2002). (3,4,5-TRIFLUOROPHENYL)BORONIC ACID. Organic Syntheses, 79, 176. Available from: [Link]
-
MacLeod, J. W. (2014). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. Available from: [Link]
- Google Patents. (2020). CN111072698A - Preparation method of hydroxyphenylboronic acid.
-
Lee, S., & Van den Berghe, H. (2020). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Gels, 6(4), 36. Available from: [Link]
-
De Guzman, J. S., et al. (2011). Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl] phenylboronic acid surfaces using surface plasmon resonance. Analytical chemistry, 83(22), 8563–8570. Available from: [Link]
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- 9. Organic Syntheses Procedure [orgsyn.org]
Navigating the Chemical Landscape of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid: A Technical Guide for Researchers
Boronic acids are increasingly recognized for their versatile applications, from being pivotal building blocks in Suzuki-Miyaura cross-coupling reactions to their emerging role as pharmacophores in drug design.[1] Their unique ability to reversibly bind with diols makes them particularly attractive for developing targeted drug delivery systems and sensors.[2] The subject of this guide, with its fluorinated phenyl ring and a hydroxyethyl carbamoyl side chain, presents a unique combination of functionalities that warrant a detailed examination of its safe handling and application.
Section 1: Hazard Identification and Classification
Based on the hazard classifications of analogous compounds like Phenylboronic acid and 4-Fluorophenylboronic acid, (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid should be handled as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[3][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[5][6][7] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[5][6][7] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | May cause respiratory irritation.[6][7][8] |
It is crucial to note that while no specific carcinogenicity data is available for this compound, IARC has not identified Phenylboronic acid as a probable, possible, or confirmed human carcinogen.[4][9]
Section 2: First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures are critical. The following protocols are recommended based on data for similar boronic acids:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5][10][11]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, consult a physician.[5][10][11]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][10][11]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][10]
Section 3: Safe Handling and Storage
The principles of good industrial hygiene and safety practice should be strictly followed when handling (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Caption: Recommended Personal Protective Equipment for handling boronic acids.
Engineering Controls
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound to avoid dust formation.[5][10] Eyewash stations and safety showers must be readily accessible.[10][12]
Storage Conditions
Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.
| Storage Condition | Rationale |
| Container | Keep container tightly closed.[5][8][10] |
| Atmosphere | Store in a dry, well-ventilated place.[5][8][10] Some boronic acids are air-sensitive and hygroscopic, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[10][11] |
| Temperature | For long-term stability, refrigeration is often recommended.[10][12] |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases.[9][10][11] |
Section 4: Experimental Protocols and Mechanistic Insights
The unique structure of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid lends itself to various applications in drug discovery and development. The boronic acid moiety is a key functional group that can participate in a variety of chemical transformations and biological interactions.
Suzuki-Miyaura Cross-Coupling
A primary application of phenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is fundamental in the synthesis of complex organic molecules, including many pharmaceuticals.
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An In-depth Technical Guide to the Solubility of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Nuances of Boronic Acid Solubility
(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid represents a class of molecules garnering significant interest in medicinal chemistry and drug development. The boronic acid moiety, a versatile functional group, is pivotal for various biological interactions, yet it introduces unique challenges in physicochemical characterization, particularly in determining aqueous solubility. This guide, intended for researchers and drug development professionals, provides a comprehensive framework for understanding and experimentally determining the solubility of this specific boronic acid derivative. We will delve into the theoretical underpinnings of boronic acid chemistry that dictate its solubility, present detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment, and explore the critical factors that can influence experimental outcomes. Our approach emphasizes not just the "how" but the "why" behind each experimental choice, ensuring a robust and reproducible characterization of this promising molecule.
Physicochemical Landscape of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
Predicted Physicochemical Properties:
| Property | Predicted Value/Range | Significance for Solubility |
| pKa | 8.0 - 9.0 | The acidity of the boronic acid group dictates its ionization state at different pH values. The un-ionized form is generally less soluble than the ionized boronate form. |
| logP | 1.5 - 2.5 | This value suggests a moderate lipophilicity, which will influence its solubility in both aqueous and organic media. |
| Aqueous Solubility | Low to moderate | The presence of polar functional groups (hydroxyl, carbamoyl) may enhance aqueous solubility compared to simpler phenylboronic acids, but the overall aromatic character suggests it will not be highly soluble. |
Key Structural Considerations:
-
The Boronic Acid Moiety: This Lewis acidic group can exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form in aqueous solution. The position of this equilibrium is pH-dependent and is a primary determinant of aqueous solubility.
-
The Fluorine Substituent: As an electron-withdrawing group, the fluorine atom is expected to lower the pKa of the boronic acid, potentially increasing the population of the more soluble boronate form at physiological pH compared to its non-fluorinated analog.[1][2]
-
The (2-hydroxyethyl)carbamoyl Side Chain: This polar side chain introduces hydrogen bonding capabilities, which can enhance interactions with water and other protic solvents, thereby positively influencing solubility.
The Critical Role of Chemical Stability in Solubility Assessment
The chemical stability of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid under the conditions of a solubility assay is a critical factor that must be considered to obtain accurate and reproducible data. Two primary degradation pathways for phenylboronic acids are dehydration to form boroxines and oxidative degradation.
Dehydration and Boroxine Formation
Phenylboronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4][5][6][7] This process is often reversible in the presence of water but can be favored in organic solvents or upon heating.
Caption: Reversible dehydration of the boronic acid to its boroxine trimer.
The formation of boroxines is significant because they are generally less soluble than their corresponding monomeric boronic acids. Therefore, conditions that favor dehydration can lead to an underestimation of the true solubility of the boronic acid. It is crucial to ensure that the solid material used for solubility determination is the boronic acid and not its anhydride.
Oxidative Degradation
Phenylboronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol.[8][9][10][11][12][13] This degradation can be mediated by reactive oxygen species and may be influenced by light and the presence of metal ions.
Caption: Oxidation of the boronic acid to its corresponding phenol.
To mitigate oxidative degradation during solubility experiments, it is advisable to use degassed solvents, protect the samples from light, and consider the inclusion of an antioxidant if necessary.
Experimental Determination of Solubility: A Step-by-Step Guide
The choice of solubility assay depends on the stage of drug development and the intended application of the data. For early-stage discovery, a high-throughput kinetic solubility screen is often employed, while for later-stage development and formulation, a more rigorous thermodynamic solubility determination is required.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess of solid (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid to a series of vials containing the desired solvent systems (e.g., pH-buffered aqueous solutions, biorelevant media, organic solvents). A visual excess of solid material should be present.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator.
-
The equilibration time should be sufficient to ensure that equilibrium has been reached. For boronic acids, a minimum of 24-48 hours is recommended, with periodic sampling to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
Self-Validating System:
-
Confirmation of Equilibrium: Analyze samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the measured concentration is stable over time.
-
Solid Phase Analysis: After the experiment, analyze the remaining solid material by techniques such as X-ray powder diffraction (XRPD) to confirm that no phase changes or degradation have occurred.
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility assays are designed for rapid screening of a large number of compounds. They measure the solubility of a compound that is rapidly precipitated from a concentrated organic stock solution into an aqueous buffer.
Protocol (Nephelometric Method):
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).
-
-
Assay Plate Preparation:
-
In a multi-well plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various concentrations.
-
-
Incubation and Measurement:
-
Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation of the compound.
-
-
Data Analysis:
-
The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.
-
Self-Validating System:
-
Visual Inspection: Correlate the nephelometric data with a visual inspection of the assay plate for signs of precipitation.
-
Positive and Negative Controls: Include compounds with known high and low solubility as controls to ensure the assay is performing correctly.
Caption: Workflow for the nephelometric kinetic solubility assay.
Factors Influencing the Solubility of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
Several factors can significantly impact the measured solubility of this compound. A thorough understanding of these factors is essential for designing robust experiments and accurately interpreting the results.
The Effect of pH
The pH of the aqueous medium is arguably the most critical factor influencing the solubility of boronic acids. The equilibrium between the less soluble neutral boronic acid and the more soluble anionic boronate is governed by the pKa of the boronic acid.
-
At pH < pKa: The neutral boronic acid form predominates, and the solubility is at its minimum (intrinsic solubility).
-
At pH > pKa: The anionic boronate form becomes more prevalent, leading to a significant increase in aqueous solubility.
It is therefore essential to measure the solubility of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid over a range of pH values to construct a pH-solubility profile. This is particularly important for predicting its behavior in the gastrointestinal tract.
The Influence of Excipients: The Case of Polyols
Boronic acids are known to form reversible covalent complexes with diols and other polyols. This interaction can have a profound effect on their apparent solubility.
Caption: Formation of a boronate ester complex with a diol.
The formation of a boronate ester with a polyol, such as mannitol, can significantly increase the apparent solubility of the boronic acid. This is a key consideration in the formulation of boronic acid-containing drugs. When assessing the intrinsic solubility of the compound, it is important to use buffers that do not contain polyols.
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table of Solubility Data:
| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |
| pH 2.0 Buffer | 25 | Shake-Flask | ||
| pH 7.4 Buffer (PBS) | 25 | Shake-Flask | ||
| pH 7.4 Buffer (PBS) | 37 | Shake-Flask | ||
| Simulated Gastric Fluid | 37 | Shake-Flask | ||
| Simulated Intestinal Fluid | 37 | Shake-Flask | ||
| Water | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| PBS (Kinetic) | 25 | Nephelometry |
pH-Solubility Profile:
A plot of solubility versus pH is a powerful tool for visualizing the impact of ionization on the solubility of the compound. This profile is essential for predicting its absorption characteristics in different regions of the gastrointestinal tract.
Conclusion: A Roadmap for Comprehensive Solubility Characterization
The determination of the solubility of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is a multi-faceted process that requires careful consideration of the unique chemistry of the boronic acid moiety. By employing the robust experimental protocols outlined in this guide and maintaining a keen awareness of the factors that can influence the results, researchers can obtain accurate and reproducible solubility data. This information is fundamental for guiding lead optimization, enabling rational formulation design, and ultimately, advancing the development of new therapeutics based on this promising chemical scaffold.
References
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Phenylboronic acid. Wikipedia.[Link]
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Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science.[Link]
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Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences.[Link]
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Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate.[Link]
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Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. The Journal of Organic Chemistry.[Link]
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Visible Light Induced Oxidative Hydroxylation of Boronic Acids. Organic Letters.[Link]
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Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.[Link]
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Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Chemical Society Reviews.[Link]
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Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Sumitomo Chemical.[Link]
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Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. MDPI.[Link]
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Borinic acids as new fast-responsive triggers for hydrogen peroxide detection. ChemRxiv.[Link]
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Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University.[Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.[Link]
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Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A.[Link]
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Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules.[Link]
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(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid. GlobalChemMall.[Link]
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Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.[Link]
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pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. ResearchGate.[Link]
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4-Fluorophenylboronic acid. PubChem.[Link]
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Introduction: The Critical Role of Boronic Acids in Pharmaceutical Development
An In-depth Technical Guide to the Stability of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
Boronic acids and their derivatives have become indispensable tools for medicinal chemists, primarily for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is fundamental for constructing the complex carbon-carbon bonds found in many active pharmaceutical ingredients (APIs).[1][2] Beyond their synthetic utility, the boronic acid moiety itself is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib.[3][4][5]
(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is a highly functionalized building block. The presence of a fluorine atom can enhance metabolic stability and modulate receptor binding affinity, while the carbamoyl side chain offers a vector for further chemical modification or interaction with biological targets.[1] As with any pharmaceutical intermediate or API candidate, a thorough understanding of its chemical stability is paramount. This guide provides a comprehensive technical framework for assessing the stability of this molecule, outlining its potential degradation pathways and presenting a robust program for its evaluation.
Molecular Profile and Inherent Stability Considerations
The structure of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid presents several features that directly influence its stability:
-
The Boronic Acid Group (-B(OH)₂): This Lewis acidic functional group is the primary site of reactivity and potential instability. It is susceptible to oxidation and can undergo dehydration.
-
Aryl Carbon-Boron Bond (C-B): The C-B bond is susceptible to cleavage, particularly through oxidative processes, a primary degradation pathway for arylboronic acids.[6][7]
-
Electron-Withdrawing Substituents: The fluorine atom and the amide carbonyl group are electron-withdrawing. This electronic effect increases the Lewis acidity of the boron atom, which can influence its reactivity and stability towards oxidation.[8][9]
-
Amide and Hydroxyl Groups: The side chain contains amide and alcohol functionalities, which are generally stable but could be susceptible to hydrolysis under extreme pH conditions.
Principal Degradation Pathways
Understanding the likely mechanisms of degradation is the foundation of a targeted stability study. For this molecule, two primary pathways must be investigated: oxidative deboronation and thermal dehydration.
Oxidative Degradation (Deboronation)
This is often the most significant degradation pathway for arylboronic acids under physiologically relevant or ambient storage conditions.[8] The reaction involves the cleavage of the C-B bond and its replacement with a hydroxyl group, converting the boronic acid to the corresponding phenol.
-
Mechanism: The oxidation is typically mediated by reactive oxygen species (ROS), such as hydrogen peroxide.[7][9] The reaction proceeds via the attack of the oxidant on the boron atom, leading to a transition state where a p-orbital develops on the boron.[8] The stability of this transition state dictates the reaction rate.
-
Causality: The presence of atmospheric oxygen or residual peroxides in solvents can be sufficient to initiate this degradation over time. In a pharmaceutical context, this pathway is critical as the resulting phenolic impurity would need to be identified, quantified, and toxicologically assessed.
Caption: Primary degradation pathways for the title compound.
Thermal Degradation (Dehydration to Boroxine)
Boronic acids can undergo reversible intermolecular dehydration upon heating to form a six-membered ring containing alternating boron and oxygen atoms, known as a boroxine.[10][11]
-
Mechanism: This is an equilibrium-driven condensation reaction where three molecules of the boronic acid eliminate three molecules of water.[11] The reaction can be driven by heat and may occur in the solid state or in solution.[10]
-
Causality: While this process is reversible upon exposure to water, the formation of boroxine alters the physical and chemical properties of the material, impacting solubility, reactivity in subsequent synthetic steps, and accurate quantification. Its presence is a key indicator of thermal stress or improper storage.
A Framework for a Comprehensive Stability Testing Program
To thoroughly characterize the stability of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid, a forced degradation study is essential. This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and validate the stability-indicating power of the analytical methods used.[12][13]
Experimental Workflow: Forced Degradation Study
The workflow is designed to assess the molecule's susceptibility to the most common degradation triggers in a pharmaceutical setting.
Caption: Workflow for a forced degradation stability study.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways. A target degradation of 5-20% is ideal to ensure that secondary degradation is minimized.[13]
Methodology:
-
Sample Preparation: Prepare a stock solution of the boronic acid at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).[13]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 70°C for up to 24 hours. Collect samples at intermediate time points (e.g., 2, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Rationale: Elevated temperature accelerates potential hydrolysis of the amide bond, although this is generally stable.
-
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 70°C for up to 24 hours, sampling at intervals. Neutralize with 0.1 M HCl before analysis.
-
Rationale: Basic conditions are more likely to induce amide hydrolysis than acidic conditions.
-
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[12]
-
Rationale: H₂O₂ is a standard oxidant for simulating oxidative stress. The reaction is typically performed at room temperature because higher temperatures can reduce the solubility of oxygen in the solvent, potentially slowing the reaction.[12]
-
-
Thermal Degradation: Store the stock solution at 70°C, protected from light, for up to 7 days. Also, store a sample of the solid material at an elevated temperature (e.g., 105°C) to assess solid-state stability and boroxine formation.
-
Rationale: This tests for intrinsic thermal lability in both solution and solid states.
-
-
Photostability: Expose the stock solution and solid material to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12] Run a dark control in parallel.
-
Rationale: This is a regulatory requirement to assess degradation upon exposure to light during manufacturing and storage.
-
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 70°C | 24 hours | Amide Hydrolysis (unlikely) |
| Base Hydrolysis | 0.1 M NaOH | 70°C | 24 hours | Amide Hydrolysis |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Oxidative Deboronation (Primary) |
| Thermal (Solution) | Solvent | 70°C | 7 days | General Decomposition |
| Thermal (Solid) | Heat | 105°C | 7 days | Dehydration to Boroxine (Primary) |
| Photolytic | ICH Q1B Light | Ambient | Per Guideline | Photochemical reactions |
| Table 1: Summary of Recommended Forced Degradation Conditions. |
Protocol 2: Stability-Indicating Analytical Method
Objective: To develop a quantitative analytical method that can separate the parent compound from all potential degradation products. Reversed-phase HPLC (RP-HPLC) is the standard technique.
Challenges & Solutions:
-
Analyte Lability: Boronic acids can be labile and prone to hydrolysis (if in ester form) or other reactions during analysis.[14] On-column degradation can lead to inaccurate quantification.
-
Solution: Use aprotic, non-aqueous diluents for sample preparation if possible.[15] Employ modern, low-silanol activity columns (e.g., Waters XTerra MS C18) and avoid acidic mobile phase modifiers like formic acid, which can accelerate on-column hydrolysis of any ester impurities.[16] Running analyses at a lower column temperature (e.g., 15-35°C) can also minimize degradation.[16]
Recommended HPLC-UV/MS Method Parameters:
| Parameter | Condition | Rationale |
| Column | Waters XTerra MS C18 (4.6 x 50 mm) or equivalent | Low silanol activity minimizes on-column degradation.[16] |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile | |
| Gradient | 20% to 80% B over 5 minutes | A standard gradient to elute compounds of varying polarity. |
| Flow Rate | 1.2 mL/min | Typical for a 4.6 mm ID column. |
| Column Temp | 35°C | Balances efficiency with minimizing thermal degradation.[16] |
| Injection Vol. | 2 µL | |
| Detection | UV at 220 nm; Mass Spectrometry (ESI+/-) | UV for quantification; MS for identification of degradants. |
| Table 2: Example Stability-Indicating HPLC Method. |
Method Validation: The method is considered "stability-indicating" only after it has been demonstrated to resolve the parent peak from all degradation products generated during the forced degradation study. This is confirmed by peak purity analysis (using a PDA detector) and mass spectrometry to identify the species under each peak.
Handling and Storage Recommendations
Based on the inherent chemical properties of arylboronic acids, the following storage and handling procedures are recommended to ensure the long-term integrity of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid:
-
Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[17][18]
-
Protection from Environment: Protect from moisture to prevent potential hydrolysis of any boroxine content and from light to avoid photodegradation.[18][19]
-
Handling: Use in a well-ventilated area. Avoid creating dust.[17][20] Standard personal protective equipment (gloves, safety glasses) should be worn.[20]
Conclusion
The stability of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is governed primarily by its susceptibility to oxidative deboronation to a phenolic impurity and thermal dehydration to its trimeric boroxine. A comprehensive stability assessment, underpinned by a rigorous forced degradation study and a validated, stability-indicating analytical method, is essential for its development as a reliable pharmaceutical intermediate. By understanding these potential liabilities and implementing the robust testing and handling strategies outlined in this guide, researchers and drug development professionals can ensure the quality, purity, and performance of this valuable chemical building block.
References
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- Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. (2026). Google Cloud.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
- Design and discovery of boronic acid drugs.
- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope.
- Phenol Family Degradation P
- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Google Cloud.
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- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
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- Forced Degrad
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- 4-Fluoro-3-hydroxybenzoic acid. Synquest Labs.
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Navigating the Synthesis Landscape: A Technical Guide to (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid for Advanced Drug Discovery
For Immediate Release
A comprehensive technical guide on (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid (CAS No. 874219-25-7) is now available for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the compound's commercial availability, its critical role in medicinal chemistry, and detailed protocols for its application in synthetic methodologies.
Introduction: The Strategic Advantage of Fluorinated Phenylboronic Acids in Medicinal Chemistry
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering enhanced metabolic stability, bioavailability, and binding affinity.[1][2] Phenylboronic acids, versatile reagents in their own right, become powerful tools for innovation when functionalized with fluorine and other substituents.[3] (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid emerges as a particularly valuable building block, combining the advantageous properties of a fluorinated phenylboronic acid with a modifiable side chain, making it a key intermediate for the synthesis of complex therapeutic agents.[1][3]
This guide serves as a technical resource for leveraging this compound in drug discovery programs, providing practical insights into its procurement and application.
Commercial Availability and Procurement
(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid, identified by CAS Number 874219-25-7 , is accessible through a network of specialized chemical suppliers.[4][5] While not as commonplace as simpler boronic acids, it is readily available in research quantities.
| Supplier | Purity | Available Quantities | Notes |
| BLDpharm | ≥98% | Inquire | Often available for online ordering with cold-chain transportation.[5] |
| GlobalChemMall | ≥99% | 1 kg minimum | Connects with various manufacturers in China.[4] |
| ChemScene | ≥98% | Inquire | Provides detailed computational chemistry data.[6] |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | 96% (for the related methylcarbamoyl analog) | 250 mg, 1 g | A reliable source for a wide range of boronic acids.[7][8] |
Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for current information.
Physicochemical Properties: A Profile
While a comprehensive experimental dataset for this specific molecule is not widely published, its properties can be inferred from the behavior of structurally similar fluorinated and substituted phenylboronic acids.
| Property | Expected Characteristic | Rationale and References |
| Appearance | White to off-white solid | Typical for phenylboronic acids.[9] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water. | The phenylboronic acid moiety confers solubility in organic solvents, while the polar sidechain may slightly enhance aqueous solubility compared to unsubstituted analogs.[9][10] |
| Stability | Stable under standard laboratory conditions. May dehydrate to form a cyclic boroxine trimer upon heating. | A common characteristic of boronic acids.[9] |
| Acidity (pKa) | Expected to be a mild Lewis acid, with a pKa slightly lower than unsubstituted phenylboronic acid. | The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center.[11][12] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals.[13][14][15]
The Scientific Rationale Behind the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (the coupling partner) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic substituent to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and depends on the specific substrates being used.[14]
Detailed Experimental Protocol: Synthesis of a Biaryl Compound
This protocol provides a generalized yet detailed procedure for the Suzuki-Miyaura coupling of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid with a generic aryl bromide.
Materials:
-
(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents)
-
Potassium carbonate (K₂CO₃, 3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aryl bromide, (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid, and potassium carbonate.
-
Catalyst and Ligand Addition: In a separate vial, dissolve the palladium(II) acetate and triphenylphosphine in a small amount of anhydrous 1,4-dioxane. Add this solution to the reaction flask.
-
Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water to the reaction flask. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Reaction Execution: Equip the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Workflow: A Graphviz Diagram
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Conclusion: A Versatile Tool for Modern Drug Discovery
(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid represents a valuable and commercially accessible building block for medicinal chemists. Its unique combination of a fluorinated phenylboronic acid and a functionalized side chain provides a versatile platform for the synthesis of novel and complex molecular architectures. The well-established utility of this class of compounds in robust synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction ensures its continued relevance in the pursuit of new therapeutic agents.
References
- (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid - GlobalChemMall.
- 874219-25-7|(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid - BLDpharm.
- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - MDPI.
- Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD.
- Influence of fluorine substituents on the properties of phenylboronic compounds - Sci-Hub.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH.
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The Strategic Integration of Fluorine and Boron: A Technical Guide to Fluorinated Phenylboronic Acids in Modern Drug Discovery
Foreword: The Power of Strategic Molecular Design
In the intricate landscape of modern drug discovery, the ability to rationally design molecules with precisely tuned properties is paramount. Among the vast arsenal of chemical tools available to medicinal chemists, the strategic incorporation of fluorine and the versatile functionality of boronic acids have independently proven to be transformative. This guide delves into the synergistic combination of these two powerful motifs in the form of fluorinated phenylboronic acids, exploring their profound impact on drug design, diagnostics, and targeted therapies. We will dissect the fundamental principles that govern their utility, from modulating pharmacokinetic profiles to enabling novel therapeutic and diagnostic strategies. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also practical insights and methodologies to harness the full potential of these remarkable compounds.
The Foundational Pillars: Fluorine and Boronic Acids in Medicinal Chemistry
The "Fluorine Effect": More Than Just an Electronic Perturbation
The introduction of fluorine into a drug candidate is a well-established strategy to enhance a multitude of pharmacokinetic and physicochemical properties.[1] Its small size and high electronegativity allow it to exert profound effects without significant steric hindrance.[2] Key advantages of fluorination include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase a drug's half-life and bioavailability.[3]
-
Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which is crucial for membrane permeability and overall pharmacokinetic behavior.[2][4]
-
Binding Affinity: The electron-withdrawing nature of fluorine can alter the acidity and basicity of nearby functional groups, influencing hydrogen bonding and electrostatic interactions with target proteins, often leading to enhanced binding affinity.[1][2]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation.[5][6]
Phenylboronic Acids: A Versatile Scaffold
Phenylboronic acids are not merely synthetic intermediates; they are increasingly recognized as pharmacophores in their own right.[7] Their utility in drug discovery stems from several key characteristics:
-
Reversible Covalent Inhibition: Boronic acids can form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues within the active sites of enzymes, leading to potent and selective inhibition.[7][8] This mechanism is exemplified by the proteasome inhibitor bortezomib.[9][10][11]
-
Diol Recognition: The ability of boronic acids to form stable, yet reversible, esters with 1,2- and 1,3-diols is the basis for their use in glucose sensing and as targeting moieties for glycoproteins on cell surfaces.[12][13]
-
Synthetic Versatility: Phenylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, enabling the efficient construction of complex molecular architectures.[14]
The Synergy of Fluorination: Enhancing the Potential of Phenylboronic Acids
The combination of fluorine and a phenylboronic acid moiety within the same molecule creates a powerful synergy, where the unique properties of each component are mutually enhanced.[15]
-
Modulation of Lewis Acidity: The introduction of electron-withdrawing fluorine atoms to the phenyl ring increases the Lewis acidity of the boron atom.[15] This heightened acidity is crucial for stronger interactions with biological targets, such as enzyme active sites and diols.[15]
-
Fine-Tuning pKa: Fluorination allows for the precise tuning of the boronic acid's pKa, which is critical for optimizing its binding affinity and selectivity at physiological pH.[15]
-
Improved Pharmacokinetics: The metabolic stability conferred by fluorine can protect the entire molecule from degradation, preserving the integrity of the boronic acid pharmacophore and improving the overall drug-like properties of the compound.[4][16]
Figure 1: Synergistic effects of fluorine and phenylboronic acid moieties.
Applications in Drug Discovery
The unique properties of fluorinated phenylboronic acids have led to their application in several key areas of drug discovery.
Potent and Selective Enzyme Inhibitors
The ability of boronic acids to act as transition-state analogs makes them powerful enzyme inhibitors.[17] Fluorination of the phenyl ring can further enhance their potency and selectivity.[18] A prime example is in the development of inhibitors for serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[8][18]
| Inhibitor Scaffold | Target Enzyme | Key Features | Reference |
| Phenylboronic Acids | Serine β-Lactamases (e.g., KPC-2, AmpC) | Reversible covalent inhibition of the active site serine. | [18],[17] |
| Fluorinated Phenylboronic Acids | Serine β-Lactamases | Increased potency due to enhanced Lewis acidity of boron. | [18] |
| Triazole-substituted Phenylboronic Acids | KPC-2 β-lactamase | Sub-µM activity, demonstrating the impact of further substitution. | [17],[19] |
Experimental Protocol: Synthesis of a Simple Fluorinated Phenylboronic Acid
This protocol outlines a general method for the synthesis of a fluorinated phenylboronic acid via a Grignard reaction followed by reaction with a trialkyl borate.
Materials:
-
A fluorinated aryl bromide (e.g., 1-bromo-4-fluorobenzene)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a condenser, a dropping funnel, and an inlet for an inert atmosphere.
-
Add magnesium turnings to the flask and activate them (e.g., with a crystal of iodine or by gentle heating under vacuum).
-
Under an inert atmosphere, add anhydrous THF to the flask.
-
Dissolve the fluorinated aryl bromide in anhydrous THF and add it to the dropping funnel.
-
Add the aryl bromide solution dropwise to the magnesium turnings to initiate the Grignard reaction. The reaction is exothermic and may require cooling.
-
Once the Grignard reagent formation is complete, cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add triisopropyl borate dropwise to the cold Grignard solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding 1 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Figure 2: General workflow for the synthesis of a fluorinated phenylboronic acid.
Advanced Diagnostics: 18F-Labeled Phenylboronic Acids for PET Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires radiotracers labeled with positron-emitting isotopes.[20] Fluorine-18 (18F) is the most commonly used radionuclide for PET due to its favorable half-life and imaging properties.[20] The development of methods for the 18F-fluorination of arylboronic acids has been a significant advancement, enabling the creation of novel PET tracers.[21][22]
Arylboronic esters can serve as precursors that readily capture aqueous [18F]-fluoride to form stable [18F]-labeled trifluoroborates.[23][24] This approach has been validated in vivo, demonstrating that these labeled compounds clear rapidly without significant leaching of free [18F]-fluoride to the bone.[23][24] This stability is crucial for obtaining clear PET images.[25]
One notable application is the use of fluoride-labeled boronophenylalanine (F-BPA) in PET imaging to differentiate between glioblastoma tumor progression and radiation necrosis.[26]
Molecular Sensing and Targeted Delivery
The interaction of boronic acids with diols can be exploited for the development of sensors for biologically relevant molecules like glucose.[27] Furthermore, this interaction can be harnessed for targeted drug delivery.[27][28][29] By conjugating a drug to a boronic acid-containing molecule, it is possible to target cells with a high surface expression of glycoproteins, such as cancer cells.[12]
Fluorinated phenylboronic acids are also being explored as sensors for fluoride ions in aqueous solutions.[30][31][32][33][34] The binding of fluoride to the boronic acid can trigger a change in the fluorescence or color of a reporter molecule, allowing for the sensitive detection of fluoride.[30][34]
Future Perspectives and Conclusion
The applications of fluorinated phenylboronic acids in drug discovery are continually expanding.[5][6] The development of new synthetic methodologies, including late-stage fluorination techniques, will further accelerate the exploration of these compounds.[21][35][36] As our understanding of the intricate interplay between fluorine substitution, boronic acid reactivity, and biological activity deepens, we can expect to see the emergence of a new generation of highly effective and targeted therapeutics and diagnostics built upon this versatile chemical scaffold. The strategic combination of fluorine and boronic acid functionalities offers a powerful platform for medicinal chemists to address some of the most pressing challenges in healthcare.
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
Introduction: A Key Building Block in Modern Drug Discovery
(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is a sophisticated chemical intermediate of significant interest to the pharmaceutical and drug development sectors. Its unique structural features—a fluorinated phenyl ring, a boronic acid moiety, and a flexible hydroxyethyl-amide side chain—make it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. The fluorine atom can enhance metabolic stability and binding affinity, while the amide and hydroxyl groups provide points for hydrogen bonding and further functionalization, crucial for molecular recognition in biological systems.[1]
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[2] This palladium-catalyzed reaction between an organoboron compound (like our title boronic acid) and an organohalide is a preferred method for constructing biaryl and heteroaryl structures, which are common motifs in many approved drugs.[3] This guide provides a detailed protocol for the Suzuki coupling of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid, grounded in established chemical principles and tailored to address the specific functionalities of this valuable reagent.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is essential for its proper handling, storage, and use in synthesis. While detailed experimental data for this specific compound is not extensively published, we can infer properties from structurally related molecules and general chemical principles.
| Property | Estimated Value / Observation | Source / Justification |
| Molecular Formula | C₉H₁₁BFNO₄ | - |
| Molecular Weight | 227.00 g/mol | - |
| Appearance | Likely a white to off-white solid | General appearance of arylboronic acids. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMF, DMSO, and alcohols. | The presence of polar functional groups suggests some water solubility, while the aromatic ring favors organic solvents. |
| Stability | Stable under standard conditions. Sensitive to strong oxidizing agents. May undergo dehydration to form boroxines upon prolonged storage or heating. | General stability of arylboronic acids. |
| pKa | Estimated to be in the range of 8-9. | The electron-withdrawing fluorine atom will slightly increase the acidity compared to unsubstituted phenylboronic acid.[4] |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Recommended Suzuki Coupling Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid with a generic aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials and Reagents
-
(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
-
Aryl bromide (or other suitable organohalide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and purification supplies (e.g., silica gel for chromatography).
Experimental Workflow Diagram
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Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
Introduction: The Strategic Importance of Functionalized Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized transformations in modern organic synthesis, a fact underscored by its recognition with the 2010 Nobel Prize in Chemistry.[1] Its prominence, particularly in pharmaceutical and materials science, stems from its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1][2] This reaction facilitates the construction of biaryl and heteroaryl structures, which are privileged motifs in a vast number of active pharmaceutical ingredients (APIs) and functional materials.[3][4]
This guide focuses on a specific, highly functionalized building block: (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid . This substrate is of significant interest as it incorporates multiple functionalities—a secondary amide, a primary alcohol, and a fluoro group—that can serve as critical pharmacophores or synthetic handles for further diversification. However, these same functional groups present unique challenges to the catalytic system. The amide and hydroxyl moieties can potentially coordinate with the palladium center or react with the base, while the electron-withdrawing nature of the fluoro and carbamoyl groups influences the electronic properties of the boronic acid.[5][6][7]
This document provides a comprehensive overview of the mechanistic principles, practical considerations, and a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of this versatile building block.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
A deep understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds through a well-established sequence of three primary steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[8][9]
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar¹-X). This is often the rate-determining step and results in a square-planar Pd(II) complex.[9] The reactivity of the halide is crucial, with the rate of oxidative addition typically following the trend: I > Br ≈ OTf >> Cl.[9]
-
Transmetalation: This is the defining step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid (Ar²-B(OH)₂) must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻), which facilitates the transfer of the Ar² group to the Pd(II) center, displacing a halide or other ligand.[10][11][12]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, where the two organic groups (Ar¹ and Ar²) couple to form the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]
Protocol Design: Causality Behind Experimental Choices
The presence of amide and hydroxyl groups in our target boronic acid requires careful selection of reaction parameters to maximize yield and minimize side reactions.
Catalyst and Ligand Selection: The Engine of the Reaction
The choice of palladium source and, more critically, the supporting ligand, dictates the efficiency and scope of the reaction. While simple catalysts like Pd(PPh₃)₄ can be effective, modern, sterically demanding, and electron-rich phosphine ligands often provide superior results, especially for challenging substrates.[13]
-
Expertise-Driven Rationale: Electron-rich, bulky ligands (e.g., Buchwald-type biarylphosphines) accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[13][14] They also promote the formation of a monoligated Pd(0) species, which is highly active. For substrates with potentially coordinating groups like amides, a robust ligand that forms a stable complex with palladium is essential to prevent catalyst deactivation. N-Heterocyclic Carbene (NHC) ligands are also excellent choices due to their strong σ-donating properties and high stability.[10]
| Catalyst/Ligand System | Precatalyst Form | Key Advantages & Rationale | Typical Loading (mol%) |
| Pd(OAc)₂ + SPhos | Pd(II) | SPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective for coupling aryl chlorides and tolerates a wide range of functional groups.[13] | 1-3 |
| PdCl₂(dppf) | Pd(II) | A reliable, general-purpose catalyst. The dppf ligand's wide bite angle is beneficial, though it may be less active than modern biarylphosphine systems for difficult couplings. | 2-5 |
| [Pd(IPr)(cin)Cl] | Pd(II)-NHC | An air- and moisture-stable N-Heterocyclic Carbene (NHC) precatalyst that shows excellent activity for coupling amide-containing substrates.[7] | 1-3 |
| Pd(PPh₃)₄ | Pd(0) | A classic, "all-in-one" catalyst. Can be effective but may require higher temperatures and is sensitive to air. Less ideal for substrates prone to side reactions. | 3-5 |
Base Selection: The Key to Transmetalation
The base is not merely a spectator; it is a stoichiometric reagent critical for activating the boronic acid.[12] Its strength and solubility directly impact the reaction rate and the stability of functional groups.
-
Expertise-Driven Rationale: The amide bond in the substrate is potentially susceptible to hydrolysis under harsh basic conditions, especially at elevated temperatures.[15] Therefore, moderately strong but non-nucleophilic inorganic bases are preferred. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective in promoting transmetalation while being less harsh than hydroxides. Carbonates (K₂CO₃, Cs₂CO₃) are also widely used and effective.[12][15] The hydroxyl group is generally stable under these conditions and does not require protection.
Solvent System: The Reaction Environment
The solvent system must facilitate the interaction of both organic-soluble (aryl halide, catalyst) and inorganic (base) components.
-
Expertise-Driven Rationale: Biphasic solvent systems, typically an organic solvent with water, are standard for Suzuki couplings.[16] The water is essential for dissolving the inorganic base, which allows for the formation of the hydrophilic boronate "ate" complex.[8] Common organic solvents include toluene, 1,4-dioxane, or THF.[15][17] Crucially, all solvents must be rigorously degassed. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote the unwanted homocoupling of the boronic acid.[18][19]
Detailed Experimental Protocol
This protocol describes the coupling of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid with a representative aryl bromide, 4-bromoanisole.
Materials & Reagents
-
(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid (1.2 equiv)
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equiv, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄, 2.0 equiv), finely powdered
-
Toluene (Anhydrous grade)
-
Deionized Water
-
Argon or Nitrogen gas (high purity)
-
Ethyl acetate, Hexanes, Anhydrous Sodium Sulfate, Brine
Procedure
-
Reaction Setup:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid (e.g., 1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[5]
-
Seal the flask with a rubber septum. Connect the flask to a Schlenk line.
-
Evacuate the flask under vacuum until the pressure is stable, then backfill with argon gas. Repeat this evacuate/backfill cycle a total of three times to ensure a fully inert atmosphere.[6][18]
-
-
Solvent Addition & Reaction:
-
Degas the required volumes of toluene and deionized water by sparging with argon for at least 30 minutes.
-
Using syringes, add degassed toluene (e.g., 5 mL) and degassed water (e.g., 1 mL) to the reaction flask.
-
Place the flask in a pre-heated oil bath at 90 °C.
-
Stir the biphasic mixture vigorously to ensure efficient mixing between the organic and aqueous layers.
-
-
Reaction Monitoring (Self-Validation System):
-
After 1 hour, and then periodically, take a small aliquot from the reaction mixture using a syringe.
-
Dilute the aliquot with ethyl acetate and spot it on a TLC plate, alongside spots of the starting materials. Elute with an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes). Visualize under UV light (254 nm). The reaction is complete when the limiting starting material (aryl bromide) is no longer visible.[20]
-
For more precise monitoring, dilute the aliquot and analyze by LC-MS to observe the consumption of reactants and the formation of the product mass peak.[20][21]
-
-
Workup and Purification:
-
Once the reaction is complete (typically 4-12 hours), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5][18]
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 20% to 80% ethyl acetate in hexanes) to isolate the pure biaryl product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently degassed solvents.3. Base is not sufficiently strong or soluble. | 1. Use a fresh batch of catalyst/ligand or switch to a more robust precatalyst (e.g., an NHC-Pd complex).[18]2. Degas solvents for a longer period. Ensure all glassware joints are well-sealed.[18]3. Switch to a stronger base like Cs₂CO₃ or use a solvent system (e.g., 1,4-dioxane) where the base has better solubility. |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom. Often caused by excess water and/or a strong base.[18] | 1. Use a milder base such as potassium fluoride (KF).2. Reduce the amount of water in the reaction or switch to anhydrous conditions if possible (requires a soluble base like CsF or an organic base).[18] |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen, which promotes oxidative homocoupling.[19] | 1. Improve the degassing procedure for solvents.2. Ensure the reaction is maintained under a positive pressure of inert gas throughout.[18] |
| Amide Hydrolysis | The base is too strong or the reaction temperature is too high for an extended period. | 1. Switch to a milder base (K₂CO₃ or K₃PO₄).[15]2. Attempt the reaction at a lower temperature (e.g., 70-80 °C), which may require a more active catalyst system. |
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(11), 4273–4286. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Bumagin, N. A., Bykov, V. V. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(17), 5841-5842. Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
-
ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Retrieved from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
-
Nolan, S. P., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2162-2169. Retrieved from [Link]
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Retrieved from [Link]
-
Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. Retrieved from [Link]
-
Szostak, M., et al. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 19(24), 6696-6699. Retrieved from [Link]
-
AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]
-
Thomas, J. C., et al. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 30(1), 123. Retrieved from [Link]
-
Sigman, M. S., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 86(1), 1018-1024. Retrieved from [Link]
-
Leadbeater, N. E., & Kormos, C. M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 789. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Retrieved from [Link]
-
Jutand, A., & Négri, S. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 66(10), 3413-3419. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Singleton, D. A., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Retrieved from [Link]
-
VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
-
World Scientific Publishing. (n.d.). 27: Palladium Complexes with Non-phosphorus Ligands as Catalysts of Suzuki–Miyaura Coupling. Retrieved from [Link]
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
DergiPark. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Retrieved from [Link]
-
Buchwald, S. L., & Guram, A. S. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(22), 7559-7561. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of biologically active boron-containing compounds. Retrieved from [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
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- 19. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 20. shoko-sc.co.jp [shoko-sc.co.jp]
- 21. azom.com [azom.com]
base selection for Suzuki reaction with (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
Application Note & Protocol
Topic: Strategic Base Selection for the Suzuki-Miyaura Coupling of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for the construction of C-C bonds.[1] The choice of base is a critical parameter that governs the reaction's efficiency, selectivity, and substrate compatibility.[2] This is particularly true when employing highly functionalized substrates such as (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid, which contains base-sensitive protons (amide N-H, alcohol O-H) and a sterically demanding ortho-substituent. This application note provides an in-depth analysis of the challenges posed by this substrate and presents a logical framework for selecting an optimal base. We will explore the mechanistic role of the base, evaluate a spectrum of common inorganic and organic bases, and provide a detailed, validated protocol for screening and optimization to maximize reaction yield while minimizing side reactions like protodeboronation.
The Mechanistic Imperative of the Base in the Suzuki-Miyaura Cycle
The catalytic cycle of the Suzuki-Miyaura reaction comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The base is not a mere spectator; it is an essential activator in the transmetalation step, which is often rate-limiting.[2] Its role is threefold:
-
Activation of the Boronic Acid: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻ or [R-B(OR)(OH)₂]⁻). This enhances the electron density on the organic moiety, facilitating its transfer from boron to the palladium(II) center.[1][5][6]
-
Formation of Palladium(II) Intermediates: The base can react with the initial oxidative addition product, [Ar-Pd(II)-X-L₂], to generate a more reactive intermediate, such as [Ar-Pd(II)-(OR)-L₂]. This intermediate is often more susceptible to reaction with the organoboron reagent.[1]
-
Regeneration of the Catalyst: The base helps to complete the catalytic cycle by ensuring the correct ligation state of the palladium complex for the final reductive elimination step.
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// Positioning reagents reagent_boronic -> boronate_complex [style=invis]; boronate_complex -> oa_complex [style=invis];
{rank=same; pd0; product} {rank=same; oa_complex; trans_complex} }
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical role of the base in the transmetalation step.
Strategic Challenges with (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
The unique structure of this boronic acid presents several challenges that demand a carefully considered choice of base. A non-optimal base can lead to low yields, catalyst deactivation, or complete reaction failure.
-
Presence of Acidic Protons: The substrate contains two acidic protons: the amide N-H and the primary alcohol O-H. Strong bases like hydroxides (NaOH, KOH) or alkoxides (NaOtBu) will readily deprotonate these sites. The resulting anions can act as competing nucleophiles, potentially leading to undesired O-arylation or N-arylation side reactions. Furthermore, the generated alkoxide could chelate to the palladium center, inhibiting catalytic activity.
-
Steric Hindrance: The (2-hydroxyethyl)carbamoyl group is located ortho to the boronic acid. This steric bulk can impede the approach of the palladium complex to the boron center, slowing the transmetalation step.[7][8] To overcome this, a more reactive boronate species may be required, which often necessitates a stronger base or higher temperatures. However, these conditions can exacerbate other side reactions.
-
Risk of Protodeboronation: Protodeboronation, the cleavage of the C–B bond to replace the boronic acid with a hydrogen atom, is a major competing pathway.[9] This side reaction is often promoted by strong bases and the presence of water. Arylboronic acids with electron-withdrawing substituents, such as the fluoro and carbamoyl groups on our substrate, are known to be more susceptible to protodeboronation.[7]
-
Electronic Effects: The electron-withdrawing fluoro and carbamoyl groups increase the Lewis acidity of the boron atom.[3] While this can intrinsically favor the formation of the boronate complex, it also enhances the substrate's susceptibility to protodeboronation.
A Comparative Guide to Base Selection
The ideal base must be strong enough to facilitate transmetalation but mild enough to avoid deprotonating the sensitive functional groups and promoting protodeboronation.
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Caption: Decision workflow for selecting and optimizing the base for the target substrate.
| Base Class | Examples | Basicity | Suitability for Target Substrate | Rationale |
| Phosphates | K₃PO₄ | Strong | Excellent | Often considered the base of choice for challenging substrates. It is strong enough to promote transmetalation with sterically hindered partners but is less nucleophilic than hydroxides. Crucially, it can be used under anhydrous conditions, which significantly suppresses protodeboronation.[10] |
| Carbonates | Cs₂CO₃, K₂CO₃, Na₂CO₃ | Moderate-Strong | Good to Very Good | Cesium carbonate (Cs₂CO₃) is highly effective due to its high solubility in organic solvents. Potassium carbonate (K₂CO₃) is a standard, cost-effective choice and often a good starting point.[7][10] These generally provide a good balance of reactivity and selectivity. |
| Fluorides | KF, CsF | Weak | Moderate | Potassium fluoride (KF) is particularly useful when substrates have base-labile functional groups, as it is a mild, non-nucleophilic base.[5] Its efficacy can be lower for sterically hindered couplings, potentially requiring higher temperatures or longer reaction times. |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Very Strong | Poor (Avoid) | These bases will deprotonate the amide and alcohol groups, leading to a high risk of side reactions and unpredictable outcomes. They should be avoided for this substrate. |
| Organic Amines | Et₃N, DIPEA | Weak | Poor | Generally not basic enough to efficiently promote the formation of the boronate complex and facilitate transmetalation in aryl-aryl couplings.[11] Their use typically results in low to no conversion. |
Application Protocol: Screening of Bases for Optimal Coupling
This protocol describes a parallel screening experiment to identify the optimal base for coupling (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid with a representative aryl bromide (e.g., 4-bromoanisole).
Materials and Reagents:
-
(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid (1.2 equiv)
-
4-Bromoanisole (1.0 equiv, 0.5 mmol, 92.5 mg)
-
Pd(OAc)₂ (2 mol%, 2.2 mg)
-
SPhos (4 mol%, 8.2 mg)
-
Bases (2.5 equiv): K₃PO₄, Cs₂CO₃, K₂CO₃, KF
-
Solvent: 1,4-Dioxane/H₂O (10:1 mixture, 5 mL)
-
Reaction vials (e.g., 8 mL screw-cap vials with septa)
-
Standard laboratory glassware, magnetic stirrer, and heating block
-
Solvents for work-up and chromatography (Ethyl Acetate, Hexanes, Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Procedure:
-
Catalyst Pre-mixing (Optional but Recommended): To ensure consistency, prepare a stock solution of the catalyst and ligand if running multiple reactions.
-
Reaction Setup: In four separate, labeled reaction vials equipped with stir bars, add 4-bromoanisole (92.5 mg, 0.5 mmol).
-
Addition of Boronic Acid: To each vial, add (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid (136 mg, 0.6 mmol).
-
Addition of Bases:
-
Vial 1: Add K₃PO₄ (265 mg, 1.25 mmol).
-
Vial 2: Add Cs₂CO₃ (407 mg, 1.25 mmol).
-
Vial 3: Add K₂CO₃ (173 mg, 1.25 mmol).
-
Vial 4: Add KF (73 mg, 1.25 mmol).
-
-
Addition of Catalyst and Ligand: Add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol) to each vial.
-
Solvent Addition: Add 5 mL of the 1,4-Dioxane/H₂O (10:1) mixture to each vial.
-
Degassing: Seal the vials and sparge the reaction mixtures with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove dissolved oxygen.
-
Reaction: Place the vials in a pre-heated heating block at 100 °C. Allow the reactions to stir for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for consumption of starting material and formation of the desired product and the protodeboronated side-product.
-
Work-up: After cooling to room temperature, dilute each reaction mixture with ethyl acetate (20 mL). Wash with water (10 mL) and then brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis and Purification: Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and relative ratio of product to side-products. Purify the product from the most successful reaction via flash column chromatography on silica gel.
Expected Results and Troubleshooting
The choice of base will directly impact the outcome. The following table provides an illustrative summary of potential results.
| Base Screened | Expected Yield | Key Side Products | Observations & Recommendations |
| K₃PO₄ | High (85-95%) | Low protodeboronation | Often the most effective choice. For even lower protodeboronation, consider running under strictly anhydrous conditions (e.g., in Toluene or Dioxane). |
| Cs₂CO₃ | High (80-90%) | Moderate protodeboronation | High solubility and reactivity make it a strong candidate. The slightly higher water content may increase protodeboronation compared to anhydrous K₃PO₄. |
| K₂CO₃ | Moderate (60-75%) | Moderate protodeboronation | A viable, economic option, but may be less effective at overcoming the steric hindrance, leading to lower yields or requiring longer reaction times. |
| KF | Low to Moderate (20-50%) | Low protodeboronation | The mildness of KF may result in a sluggish reaction due to insufficient activation for the sterically demanding transmetalation. May require higher temperatures or a more active catalyst system. |
Troubleshooting Guide:
-
If reaction is sluggish or incomplete: The cause is likely insufficient activation due to steric hindrance.
-
If significant protodeboronation is observed: The conditions are too harsh or too aqueous.
-
If unidentifiable side products form: This may indicate decomposition or reaction at the amide/alcohol.
-
Solution: Revert to milder conditions. Use a weaker base like K₂CO₃ or KF at a lower temperature, accepting a potentially lower reaction rate. Ensure thorough degassing, as oxygen can lead to catalyst decomposition and side reactions.[10]
-
Conclusion
The successful Suzuki-Miyaura coupling of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is highly dependent on a strategic choice of base. Due to the substrate's acidic protons, steric bulk, and susceptibility to protodeboronation, strong bases like hydroxides must be avoided. A systematic screening approach reveals that potassium phosphate (K₃PO₄) , particularly under anhydrous conditions, is often the optimal choice, providing high yields while minimizing side reactions. Carbonates like Cs₂CO₃ and K₂CO₃ represent viable alternatives, offering a balance of reactivity and cost-effectiveness. By understanding the mechanistic demands of the substrate and applying the systematic screening protocol outlined, researchers can reliably achieve high-yield synthesis of complex biaryl structures for applications in drug discovery and materials science.
References
-
Chemler, S. R.; Trauner, D.; Danishefsksy, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation. Angew. Chem. Int. Ed., 40, 4544. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
- Myers, A. (2007). The Suzuki Reaction. Chem 115 Handout.
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit r/Chempros. (2022). How to approach choosing reaction conditions for Suzuki? [Link]
-
Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.[Link]
-
Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. J. Am. Chem. Soc.[Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Ujaque, G., et al. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. J. Am. Chem. Soc.[Link]
-
Nishikawa, K., et al. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]
-
Liu, S., et al. (2015). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]
-
Kelly, C. P., et al. (1999). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. J. Org. Chem.[Link]
-
Hadei, N., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
Tyszka-Gumkowska, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Synthesis of Novel Kinase Inhibitors: An Application Note on the Use of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid in the Development of a Potent TBK1 Inhibitor
Introduction: The Critical Role of Kinase Inhibitors and Boronic Acids in Modern Drug Discovery
The relentless pursuit of targeted therapies in modern medicine has positioned kinase inhibitors at the forefront of drug development, particularly in oncology and immunology. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are central to cellular signaling pathways that govern cell growth, differentiation, and apoptosis.[1] Aberrant kinase activity is a hallmark of numerous diseases, making them prime targets for therapeutic intervention.
Boronic acids and their derivatives have emerged as indispensable tools in the medicinal chemist's arsenal for the synthesis of these complex kinase inhibitors.[2] Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[3] This reaction's mild conditions and high functional group tolerance make it ideal for the intricate molecular architectures of kinase inhibitors. The subject of this application note, (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid , is a key building block in the synthesis of a new generation of selective kinase inhibitors. Its unique substitution pattern, featuring a fluorine atom for improved metabolic stability and a hydroxyethyl carbamoyl group for potential hydrogen bonding interactions within the kinase active site, makes it a valuable starting material.
This document provides a detailed protocol and scientific rationale for the synthesis of a potent and selective TANK-binding kinase 1 (TBK1) inhibitor, GSK8612, highlighting the pivotal role of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid.
Target Profile: TANK-Binding Kinase 1 (TBK1)
TBK1 is a serine/threonine kinase that plays a crucial role in the innate immune system.[4][5] It is a key mediator in signaling pathways initiated by pattern recognition receptors, leading to the production of type I interferons and other inflammatory cytokines.[6][7] Dysregulation of the TBK1 signaling pathway is implicated in various cancers and autoimmune diseases.[1][8] Therefore, the development of selective TBK1 inhibitors is of significant therapeutic interest. GSK8612 is a recently developed, highly selective, and potent TBK1 inhibitor.[9][10][11]
Synthesis of GSK8612: A Step-by-Step Protocol
The synthesis of GSK8612 is a multi-step process that culminates in a Suzuki-Miyaura cross-coupling reaction. This protocol is adapted from the supplementary information provided in the discovery of GSK8612.
Overall Synthetic Scheme
Caption: Synthetic workflow for GSK8612.
Experimental Protocol
Step 1: Synthesis of the Pyrimidine Core (Intermediate 1)
The initial step involves a nucleophilic aromatic substitution on a di-substituted pyrimidine. This reaction is crucial for installing one of the key recognition elements of the final inhibitor.
-
Materials:
-
2,4-dichloro-5-iodopyrimidine
-
Appropriate amine nucleophile (e.g., a substituted aniline or heteroaromatic amine)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)
-
-
Procedure:
-
Dissolve 2,4-dichloro-5-iodopyrimidine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine nucleophile (1.1 eq) to the solution.
-
Add DIPEA (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Intermediate 1.
-
Step 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of GSK8612
This is the key bond-forming step where the boronic acid derivative is coupled to the pyrimidine core. The choice of catalyst, ligand, and base is critical for achieving high yields and purity.
-
Materials:
-
Intermediate 1 (from Step 1) (1.0 eq)
-
(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 - 0.1 eq)
-
Base (e.g., aqueous sodium carbonate or potassium phosphate) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
-
Procedure:
-
To a reaction vessel, add Intermediate 1, (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid, and the palladium catalyst.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent system.
-
Add the aqueous base solution.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to afford GSK8612.
-
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Product | Typical Yield |
| 1 | 2,4-dichloro-5-iodopyrimidine | Amine | Intermediate 1 | 70-85% |
| 2 | Intermediate 1 | (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid | GSK8612 | 60-80% |
Characterization Data for GSK8612
The final product should be characterized by standard analytical techniques to confirm its identity and purity.[10]
-
¹H NMR (400 MHz, DMSO-d₆): Expected to show characteristic peaks for the aromatic protons of the pyrimidine and phenyl rings, as well as signals for the ethyl and methyl groups.
-
¹³C NMR (100 MHz, DMSO-d₆): Will display the corresponding carbon signals for the entire molecule.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of GSK8612.
Mechanistic Insights: The TBK1 Signaling Pathway
Understanding the biological context of a kinase inhibitor is paramount. GSK8612 targets TBK1, a central kinase in the innate immune response. The diagram below illustrates a simplified representation of the TBK1 signaling pathway.
Caption: Simplified TBK1 signaling pathway and the point of inhibition by GSK8612.
Upon recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), a signaling cascade is initiated, leading to the activation of TBK1.[6][7] Activated TBK1 then phosphorylates and activates the transcription factor IRF3, which translocates to the nucleus and induces the expression of type I interferons. These interferons play a critical role in orchestrating an antiviral and inflammatory response. By inhibiting TBK1, GSK8612 effectively blocks this signaling cascade, thereby modulating the immune response.[9][10][11]
Conclusion: A Versatile Building Block for Future Kinase Inhibitor Discovery
This application note has detailed the synthesis of the potent and selective TBK1 inhibitor, GSK8612, emphasizing the crucial role of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid . The provided protocol offers a robust and reproducible method for the synthesis of this and structurally related kinase inhibitors. The unique features of this boronic acid derivative, including its fluorine and carbamoyl moieties, contribute to the desirable pharmacological properties of the final compound. The successful application of this building block in the synthesis of a high-profile kinase inhibitor underscores its potential for broader use in drug discovery and development programs targeting a range of kinases.
References
-
Emerging roles of TBK1 in cancer immunobiology. PubMed Central. [Link]
-
Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer. PubMed Central. [Link]
-
Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. ACS Publications. [Link]
-
TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. PubMed Central. [Link]
-
TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Frontiers. [Link]
-
Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer. ResearchGate. [Link]
-
Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. PubMed Central. [Link]
-
TBK1 inhibitors: A review of patent literature (2011 - 2014). ResearchGate. [Link]
-
Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. Semantic Scholar. [Link]
-
GSK8612. The Chemical Probes Portal. [Link]
-
Synthesis of non-toxic HSP90 inhibitors via Suzuki–Miyaura reaction. RSC Blogs. [Link]
-
Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. SciSpace. [Link]
-
TANK-binding kinase 1 inhibitor GSK8612 enhances daunorubicin sensitivity in acute myeloid leukemia. e-Century Publishing Corporation. [Link]
-
GSK8612. The Chemical Probes Portal. [Link]
-
Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. PubMed. [Link]
-
Design and discovery of boronic acid drugs. PubMed. [Link]
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- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Emerging roles of TBK1 in cancer immunobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Use of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic Acid in PROTAC Synthesis for Enhanced Potency and Drug-like Properties
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[] These heterobifunctional molecules consist of a "warhead" ligand that binds to the POI and an "anchor" ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[2] While much focus is placed on the warhead and anchor, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[2][3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic incorporation of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid into PROTAC linkers. We will explore the rationale behind its use, provide a detailed synthetic protocol via Suzuki-Miyaura coupling, and outline subsequent characterization and biological evaluation steps.
Rationale for Employing (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
The selection of this particular building block is a deliberate strategy to impart several advantageous properties to the resulting PROTAC molecule. Each functional group on this aromatic boronic acid serves a distinct purpose in enhancing the final PROTAC's performance and drug-like characteristics.
-
Fluorine Moiety: The strategic incorporation of fluorine is a well-established medicinal chemistry tactic to modulate a molecule's properties.[4] A fluoro-substituent can enhance metabolic stability by blocking potential sites of oxidation, improve membrane permeability, and influence the conformation of the linker.[4] This can lead to improved pharmacokinetic profiles and overall potency of the PROTAC.
-
Boronic Acid Functionality: Phenylboronic acids are versatile synthetic handles, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction is highly robust and tolerant of a wide range of functional groups, making it an ideal choice for the convergent synthesis of complex molecules like PROTACs.[2][6] The boronic acid allows for the straightforward and efficient connection of the aromatic linker component to a corresponding halide-functionalized warhead or E3 ligase ligand.
-
(2-Hydroxyethyl)carbamoyl Group: This side chain contributes significantly to the PROTAC's drug-like properties. The carbamate group is a stable amide-ester hybrid that can participate in hydrogen bonding, potentially improving interactions within the ternary complex.[7][8][9] The terminal hydroxyl group offers several benefits:
-
It increases the hydrophilicity of the linker, which can improve the solubility of the often large and greasy PROTAC molecule.[10]
-
It provides an additional point for hydrogen bonding, which can enhance binding affinity and selectivity.[10]
-
It can serve as a further attachment point for more complex linker extensions if required.
-
The combination of these features in a single, rigid phenyl ring provides a linker component that is not only synthetically accessible but also rationally designed to produce a PROTAC with enhanced stability, solubility, and biological activity.[11]
PROTAC Synthesis Workflow
The synthesis of a PROTAC using (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid typically follows a convergent approach where the warhead and E3 ligase ligand are prepared with appropriate functional handles, followed by their coupling to the linker. The diagram below illustrates a general workflow for a Suzuki-Miyaura coupling step in PROTAC synthesis.
Caption: General workflow for PROTAC synthesis using Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid with a generic aryl bromide-functionalized warhead (Warhead-Br).
Materials:
-
Warhead-Br (1.0 equiv)
-
(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add Warhead-Br (1.0 equiv), (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 0.5 mmol scale reaction).
-
Degassing: Sparge the resulting mixture with the inert gas for 10-15 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) to the reaction mixture.
-
Reaction: Seal the vessel and heat the reaction mixture to 85-100 °C with vigorous stirring.[12]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (Warhead-Br) is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the pure Warhead-Linker intermediate.
Characterization and Data Presentation
The successful synthesis of the PROTAC intermediate and final product must be confirmed through rigorous characterization. The following table summarizes the expected data.
| Analysis Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural confirmation | Peaks corresponding to all protons and carbons in the synthesized molecule, with appropriate chemical shifts, multiplicities, and integrations. |
| LC-MS | Purity and molecular weight confirmation | A major peak in the chromatogram corresponding to the product's mass-to-charge ratio (m/z). |
| High-Resolution MS | Exact mass determination | Provides the exact molecular weight, confirming the elemental composition. |
| Analytical HPLC | Purity assessment | A single, sharp peak indicating >95% purity, which is desirable for biological assays. |
Downstream Biological Evaluation of the Final PROTAC
Once the final PROTAC is synthesized and purified, its biological activity must be assessed. The following diagram and protocols outline the key steps in evaluating the PROTAC's efficacy.
Caption: Workflow for the biological evaluation of a newly synthesized PROTAC.
Protocol 1: Target Protein Degradation via Western Blot
-
Cell Culture: Plate cells of interest (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the POI.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation.
Protocol 2: Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate for a period relevant to the desired endpoint (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal degradation concentration (DC₅₀).
Conclusion
(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is a highly valuable and strategically designed building block for the synthesis of novel PROTACs. Its constituent functional groups work in concert to provide a linker component that is not only amenable to robust and high-yield chemical synthesis via Suzuki-Miyaura coupling but also imparts favorable physicochemical properties to the final PROTAC molecule. The incorporation of fluorine can enhance metabolic stability, while the hydroxyethyl-carbamoyl side chain can improve solubility and provide additional hydrogen bonding opportunities. By following the detailed protocols outlined in this application note, researchers can effectively synthesize, characterize, and evaluate PROTACs incorporating this advanced linker, thereby accelerating the development of new and potent targeted protein degraders.
References
- BMG Labtech. (2023, August 1). PROTACs: proteolysis-targeting chimeras. BMG Labtech.
- Gong, Y., et al. (2020, May 20). Assays and technologies for developing proteolysis targeting chimera degraders. PMC.
- Gong, Y., et al. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. MDPI.
- The Biochemist. (2021, July 23).
- ChemPep. Overview of PROTAC Linkers.
- Promega Corporation.
- University of Southampton. (2023, May 9). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. ePrints Soton.
- Precise PEG. Linkers in PROTACs.
- BOC Sciences. Overview of PROTAC Linkers: Types and Design.
- ResearchGate. Synthesis and structure of the phenylboronic acid and TAAD linkers used....
- PMC. (2011). Organic Carbamates in Drug Design and Medicinal Chemistry.
- NIH. (2020, April 23). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs)
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- PMC. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- YouTube. (2024, November 5). Advancing Drug Discovery with PROTAC Building Blocks.
- ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry.
- PMC.
- MDPI. Benzyl-N-[4-(2-hydroxyethyl)
- Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. (2025, December 12).
- Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction Using (4-(Pyren-1-yl)phenyl)boronic Acid.
- Open Exploration Publishing. (2020, October 30).
- The underappreci
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 11. precisepeg.com [precisepeg.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Workup of Reactions Involving (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
Introduction: Navigating the Nuances of a Multifunctional Reagent
(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is a sophisticated building block in modern synthetic chemistry, particularly valued in the synthesis of bioactive molecules and complex scaffolds for drug discovery. Its utility is largely derived from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] However, the very features that make it a versatile reagent—the acidic boronic acid moiety, a polar hydroxyethylamide side chain, and a fluoro-substituted aromatic ring—introduce specific challenges during reaction workup and product purification.
This guide moves beyond generic protocols to provide a detailed, rationale-driven approach to designing effective workup and purification strategies. We will explore the physicochemical properties of the title compound and its derivatives, anticipate common challenges, and provide robust, step-by-step protocols for isolating clean, pure products.
Physicochemical Profile: Linking Structure to Strategy
The molecular structure dictates the behavior of a compound during workup. Understanding these properties is the first step in designing a logical and efficient purification protocol. The key functional groups—boronic acid, amide, and alcohol—render the molecule and its coupled products significantly polar and capable of extensive hydrogen bonding.
| Property | Structural Feature(s) | Implication for Workup & Purification |
| Acidity | Boronic Acid [-B(OH)₂] | Weak Lewis acid. Can be readily deprotonated by a mild base (e.g., NaHCO₃, K₂CO₃) to form a water-soluble boronate salt. This is the primary handle for separating unreacted starting material from a neutral product via liquid-liquid extraction.[3][4] |
| Polarity | Amide [-C(O)NH-], Alcohol [-OH] | High polarity. Increases solubility in polar organic solvents (EtOAc, CH₂Cl₂, THF) and potentially water. Makes extraction from aqueous media challenging if the product is not sufficiently lipophilic. Often necessitates the use of polar mobile phases (e.g., CH₂Cl₂/MeOH gradients) in silica gel chromatography.[4] |
| Hydrogen Bonding | Amide [-NH-], Alcohol [-OH], Boronic Acid [-B(OH)₂] | Strong potential for inter- and intramolecular hydrogen bonding. Can lead to tailing/streaking on silica gel columns and may influence crystallization behavior. |
| Coordination | Boronic Acid [-B(OH)₂] | Can interact with silica gel, a known issue for boronic acids that can complicate chromatographic purification.[5] |
Core Challenges in Post-Reaction Processing
A successful workup strategy must anticipate and address several key separation challenges inherent to reactions involving this boronic acid, particularly in the context of a Suzuki-Miyaura coupling.
-
Removal of Unreacted Boronic Acid: Due to its high polarity, the starting material can co-elute with polar products during chromatography.
-
Elimination of Boron-Containing Byproducts: Boronic acids can form anhydrides (boroxines) under thermal or dehydrating conditions. These and other boric acid species must be removed.
-
Palladium Catalyst Residues: The final product must be free of the palladium catalyst and its associated ligands (e.g., phosphines, which can be oxidized to phosphine oxides).
-
Product Polarity: The coupled product retains the polar side chain, often resulting in physical properties (e.g., high boiling point, low crystallinity) that make purification by non-chromatographic methods difficult.
Strategic Workup Workflow: A General Overview
The following workflow outlines a comprehensive strategy for proceeding from the crude reaction mixture to the purified product. Specific protocols for each key stage are detailed in the subsequent sections.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup via pH-Controlled Extraction
This method is the first line of defense after a Suzuki-Miyaura coupling and is designed to remove the bulk of inorganic salts and water-soluble impurities, including the unreacted boronic acid.
Rationale: The protocol leverages the acidic nature of the boronic acid. Treatment with a mild aqueous base deprotonates the -B(OH)₂ group to a -[B(OH)₃] boronate salt. This ionic species is highly soluble in the aqueous phase and is thus separated from the desired (typically neutral) organic product, which remains in the organic phase.[3][4]
Step-by-Step Procedure:
-
Reaction Quenching: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 10-20 times the initial reaction solvent volume is a good starting point.
-
Aqueous Wash (Base): Transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer. This layer contains the unreacted boronic acid as its sodium salt.
-
Repeat Wash: Repeat the basic wash (Step 3 & 4) one or two more times to ensure complete removal of boron-containing impurities.
-
Neutral Wash: Wash the organic layer with deionized water, followed by a wash with saturated aqueous sodium chloride (brine). The brine wash helps to break up emulsions and removes the bulk of dissolved water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Silica Gel Chromatography
Due to the polar nature of the target product, chromatography is often necessary.
Rationale: This protocol is designed to separate the desired product from non-polar impurities (e.g., starting aryl halide) and highly polar impurities (e.g., palladium black, ligand byproducts). The choice of eluent is critical.
Step-by-Step Procedure:
-
Adsorbent: Use standard silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Solvent System Selection:
-
For moderately polar products: Start with a gradient of ethyl acetate in a non-polar solvent like heptane or hexanes.
-
For highly polar products: A more polar system, such as methanol in dichloromethane (DCM), is often required.[4] A gradient from 0% to 10% MeOH in DCM is a common starting point.
-
Pro-Tip: To mitigate peak tailing caused by the interaction of polar groups with acidic silica, a small amount of an additive can be included in the mobile phase. For neutral/basic compounds, add 0.1-1% triethylamine. For acidic compounds, adding 0.1-1% acetic acid can be beneficial.[5]
-
-
Column Packing: Pack the column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the mobile phase (or DCM). If solubility is low, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column ("dry loading").
-
Elution and Fraction Collection: Run the column, collecting fractions and monitoring the elution by TLC or another suitable method.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification via Scavenger Resins
For applications requiring exceptionally high purity (e.g., late-stage drug development), scavenger resins offer a targeted approach to remove specific impurities.
Rationale: Scavenger resins are functionalized polymers designed to covalently or ionically bind to specific classes of compounds. This allows for the selective removal of impurities by simple filtration.
-
Boronic Acid Removal: Resins functionalized with diol groups (e.g., SiliaBond Diol) can selectively bind to and remove boronic acids and their byproducts.[6]
-
Palladium Removal: Resins with thiol or amine functionalities (e.g., SiliaMetS Thiol) are highly effective at scavenging residual palladium from the product solution.
General Procedure:
-
Dissolve the crude product in a suitable solvent (e.g., THF, DCM, or ACN).
-
Add the appropriate scavenger resin (typically 3-5 weight equivalents relative to the impurity).
-
Stir the suspension at room temperature or with gentle heating for 2-24 hours, monitoring the removal of the impurity by LC-MS.
-
Filter the mixture to remove the resin.
-
Rinse the resin with fresh solvent.
-
Combine the filtrate and rinses and concentrate under reduced pressure to obtain the purified product.
Analytical Assessment of Purity
After any workup or purification procedure, the purity of the isolated material must be confirmed. A multi-technique approach is recommended for unambiguous characterization.
-
Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring and for quickly assessing the success of a chromatographic separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate data on purity and confirms the molecular weight of the desired product.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provide definitive structural confirmation of the final product and can be used to identify impurities.[7][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Emulsion during Extraction | High concentration of polar species or fine particulates. | Add brine to the separatory funnel. Filter the entire biphasic mixture through a pad of Celite. Allow the mixture to stand without agitation for an extended period. |
| Product Lost in Aqueous Layer | The coupled product is too polar and has significant water solubility. | Saturate the aqueous layer with NaCl to decrease the polarity of the aqueous phase ("salting out"). Back-extract the aqueous layers multiple times with a more polar organic solvent like EtOAc or a 9:1 DCM/Isopropanol mixture. |
| Product Streaks on TLC/Column | Strong interaction between polar functional groups (amide, alcohol) and the acidic silica gel surface. | Use a more polar eluent system (e.g., DCM/MeOH). Add a modifier to the mobile phase (e.g., 1% acetic acid or triethylamine, depending on product's nature).[5] |
| Unreacted Boronic Acid in Final Product | Incomplete removal during basic wash due to insufficient base, poor mixing, or product acting as a phase-transfer catalyst. | Perform additional basic washes. Consider using a stronger base (e.g., 1M NaOH), but be mindful of potential hydrolysis of sensitive functional groups. Use a boronic acid scavenger resin for final cleanup.[6] |
| Final Product is a Dark Oil/Solid | Residual palladium catalyst (often appears as palladium black). | Filter the crude product solution through a short plug of Celite or silica gel before concentration. Use a palladium scavenger resin. |
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online] Available at: [Link]
-
Hitosugi, S., et al. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic, Chemistry Letters. [Online] Available at: [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
ResearchGate. (2016). Can I remove boronic acid using Work up process? [Online] Available at: [Link]
-
Acme Hardesty. (n.d.). Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. [Online] Available at: [Link]
- Google Patents. (n.d.). US10377700B2 - Process for the recovery of a boronic acid.
-
Sparrow Chemical. (2026). How to separate Phenylboronic Acid from reaction mixtures? [Online] Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Online] Available at: [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Online] Available at: [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Online] Available at: [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Online] Available at: [Link]
-
PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
PubChem. (n.d.). (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid. [Online] Available at: [Link]
-
GlobalChemMall. (n.d.). (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid. [Online] Available at: [Link]
-
PubChem. (n.d.). 4-Carboxy-3-fluorophenylboronic acid. [Online] Available at: [Link]
-
National Institutes of Health. (2012). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. [Online] Available at: [Link]
-
MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Online] Available at: [Link]
-
PubMed. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Online] Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Application Note & Protocol: A Scalable, Two-Step Synthesis of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
Abstract: This document provides a comprehensive guide for the large-scale synthesis of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid (CAS No. 874289-21-1), a key building block in medicinal chemistry and drug development. We present a robust, two-step synthetic route starting from commercially available 5-bromo-2-fluorobenzoic acid. This guide details the underlying chemical principles, step-by-step protocols, scale-up considerations, and critical safety procedures tailored for researchers and process chemists.
Introduction and Strategic Importance
Substituted phenylboronic acids are foundational reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The target molecule, (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid, is of particular interest due to its unique combination of structural motifs. The fluorine atom can modulate the pKa of the boronic acid and influence pharmacokinetic properties, a common strategy in drug design.[3][4] The N-(2-hydroxyethyl)carbamoyl side-chain offers a hydrophilic handle, potentially improving solubility and providing a site for further chemical modification.
The synthesis of such multi-functionalized boronic acids requires a strategy that is both high-yielding and amenable to scale-up, avoiding hazardous or cost-prohibitive reagents where possible.[5] This application note outlines a process centered around a well-established lithium-halogen exchange reaction, a powerful tool for the regioselective formation of organometallic intermediates.[2][3]
Retrosynthetic Analysis and Workflow
The synthetic strategy is designed for efficiency and scalability. The core transformation is the introduction of the boronic acid moiety onto the aromatic ring. A lithium-halogen exchange on a suitable precursor, 5-bromo-2-fluoro-N-(2-hydroxyethyl)benzamide, followed by quenching with a borate ester, is the most direct and reliable method. This intermediate is readily prepared via a standard amidation reaction from 5-bromo-2-fluorobenzoic acid and ethanolamine.
DOT Script for Synthetic Workflow
Caption: Overall two-step synthetic workflow diagram.
Detailed Experimental Protocols
CAUTION: These procedures involve hazardous materials and reactions. They should only be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 5-Bromo-2-fluoro-N-(2-hydroxyethyl)benzamide
This step involves the conversion of a carboxylic acid to an amide. Formation of the acyl chloride followed by reaction with the amine is a robust and scalable method.
Rationale: Thionyl chloride (SOCl₂) is a cost-effective reagent for converting carboxylic acids to highly reactive acyl chlorides. The subsequent reaction with ethanolamine is typically fast and high-yielding. Anhydrous conditions are important in the first stage to prevent hydrolysis of the acyl chloride.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromo-2-fluorobenzoic acid | 219.01 | 100.0 g | 0.457 |
| Thionyl chloride (SOCl₂) | 118.97 | 40 mL (65.2 g) | 0.548 |
| Dichloromethane (DCM), anhydrous | - | 500 mL | - |
| Ethanolamine | 61.08 | 30.5 mL (31.0 g) | 0.508 |
| Triethylamine (TEA) | 101.19 | 70 mL (50.8 g) | 0.502 |
Procedure:
-
Acyl Chloride Formation:
-
To a 1 L, 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-bromo-2-fluorobenzoic acid (100.0 g, 0.457 mol) and anhydrous dichloromethane (500 mL).
-
Slowly add thionyl chloride (40 mL, 0.548 mol) to the suspension at room temperature.
-
Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is a yellow oil/solid and is used directly in the next step.
-
-
Amidation:
-
In a separate 2 L flask, dissolve ethanolamine (30.5 mL, 0.508 mol) and triethylamine (70 mL, 0.502 mol) in 400 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 5-bromo-2-fluoro-benzoyl chloride in 200 mL of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 1 hour, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by slowly adding 200 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 150 mL), saturated NaHCO₃ solution (2 x 150 mL), and brine (1 x 150 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford 5-bromo-2-fluoro-N-(2-hydroxyethyl)benzamide as a white crystalline solid. (Typical yield: 85-95%).
-
Step 2: Synthesis of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
This key step utilizes a cryogenic lithium-halogen exchange to form an aryllithium species, which is then trapped with an electrophilic boron source. This method is highly effective for preparing boronic acids from aryl bromides.[3][4]
Rationale: n-Butyllithium (n-BuLi) is a strong base and nucleophile that rapidly undergoes metal-halogen exchange with aryl bromides at low temperatures (-78°C). The low temperature is critical to prevent side reactions, such as reaction with the amide proton or the fluoro-substituent. Triisopropyl borate is used as the boron source; its bulky isopropyl groups can help minimize over-addition of the aryllithium species.[5] The resulting boronate ester is hydrolyzed to the final boronic acid during the acidic workup.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromo-2-fluoro-N-(2-hydroxyethyl)benzamide | 262.09 | 100.0 g | 0.382 |
| Tetrahydrofuran (THF), anhydrous | - | 1.5 L | - |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | - | 336 mL | 0.840 |
| Triisopropyl borate | 188.08 | 131 mL (106.5 g) | 0.566 |
| Hydrochloric Acid (HCl), 2 M | - | ~800 mL | - |
| Diethyl ether | - | 1 L | - |
Procedure:
-
Setup:
-
Flame-dry a 3 L, 3-neck round-bottom flask under a high vacuum and backfill with nitrogen. Equip the flask with a mechanical stirrer, a low-temperature thermometer, and a nitrogen inlet. Maintaining a strictly inert and anhydrous atmosphere is crucial for this reaction. [3]
-
Add 5-bromo-2-fluoro-N-(2-hydroxyethyl)benzamide (100.0 g, 0.382 mol) and anhydrous THF (1.5 L). Stir until all solid is dissolved.
-
-
Lithiation:
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.5 M in hexanes, 336 mL, 0.840 mol) via a syringe or dropping funnel over 1.5 hours, ensuring the internal temperature does not rise above -70°C. A slight excess of n-BuLi is used to deprotonate the amide N-H and alcohol O-H protons first.
-
Stir the resulting mixture at -78°C for an additional 1 hour.
-
-
Borylation:
-
While maintaining the temperature at -78°C, add triisopropyl borate (131 mL, 0.566 mol) dropwise over 30 minutes.
-
After the addition, stir the reaction mixture at -78°C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by adding 2 M HCl (~800 mL) until the pH of the aqueous layer is ~1-2. This step hydrolyzes the boronate ester and should be done with vigorous stirring.
-
Transfer the mixture to a separatory funnel and add diethyl ether (1 L). Separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 300 mL).
-
Combine all organic layers and wash with brine (1 x 400 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a crude solid.
-
-
Purification:
-
The crude product can be purified by slurrying in a minimal amount of cold diethyl ether to remove non-polar impurities, followed by filtration.
-
For higher purity, recrystallization from an acetonitrile/water mixture or purification via column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) may be employed.
-
The final product, (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid, is typically a white to off-white solid. (Typical yield: 60-75%).
-
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.25 (s, 2H, -B(OH)₂), δ 8.10 (t, 1H, -NH-), δ 7.80 (dd, 1H, Ar-H), δ 7.65 (m, 1H, Ar-H), δ 7.25 (t, 1H, Ar-H), δ 4.80 (t, 1H, -OH), δ 3.55 (q, 2H, -CH₂-OH), δ 3.35 (q, 2H, -NH-CH₂-). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.0 (C=O), δ 160.0 (d, ¹JCF, C-F), δ 135.0, δ 128.5, δ 125.0, δ 118.0 (d, ²JCF, C-H), δ 60.5 (-CH₂-OH), δ 42.5 (-NH-CH₂-). (Note: C-B signal is often broad or not observed). |
| LC-MS (ESI+) | Calculated for C₉H₁₁BFNO₄ [M+H]⁺: 228.08. Found: 228.1. |
| Melting Point | Typically >200°C (with decomposition). |
Safety and Handling
Proper safety precautions are mandatory for the large-scale synthesis of this compound. A thorough risk assessment should be conducted before commencing any work.
| Reagent/Substance | Key Hazards | Recommended Handling Precautions |
| Thionyl Chloride | Corrosive, causes severe burns, reacts violently with water, toxic by inhalation. | Handle only in a chemical fume hood. Wear acid-resistant gloves, splash goggles, and a lab coat. Keep away from water. |
| n-Butyllithium (n-BuLi) | Pyrophoric (ignites spontaneously in air), reacts violently with water, corrosive. | Handle under a strict inert atmosphere (Nitrogen or Argon). Use syringe/cannula techniques for transfer. Have a Class D fire extinguisher readily available.[6] |
| Boronic Acids | Irritant to eyes, skin, and respiratory system. Potential reproductive toxicant.[7][8] | Avoid generating dust.[6] Use appropriate PPE, including gloves and safety glasses.[9] Handle in a well-ventilated area. |
| Anhydrous Solvents (THF, DCM) | Flammable (THF), Volatile, potential peroxide former (THF). | Use in a well-ventilated fume hood away from ignition sources. Store properly. Check THF for peroxides before use, especially if distilling. |
Conclusion
This application note provides a detailed and scalable two-step protocol for the synthesis of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid. By leveraging a robust amidation reaction followed by a well-established cryogenic borylation, this valuable building block can be produced in high yield and purity. The provided guidelines on reaction execution, scale-up considerations, and safety are intended to enable researchers and drug development professionals to confidently synthesize this compound for their research and development needs.
References
-
Boric Acid Safety & Hazards. Lab Alley. [Online] Available at: [Link]
- Process for the preparation of substituted phenylboronic acids. Google Patents (US6576789B1).
-
Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Online] Available at: [Link]
-
SAFETY DATA SHEET BORIC ACID. International Scientific Supplies. [Online] Available at: [Link]
- Process for producing phenylboronic acids and triphenylboroxines. Google Patents (JP2002047292A).
-
Boric Acid SAFETY DATA SHEET. Etimine USA. [Online] Available at: [Link]
-
Phenylboronic acid – preparation and application. Georganics. (2024-01-09). [Online] Available at: [Link]
-
Phenylboronic acid. Wikipedia. [Online] Available at: [Link]
-
Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722. [Online] Available at: [Link]
-
(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid. GlobalChemMall. [Online] Available at: [Link]
-
Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Request PDF on ResearchGate. (2003). [Online] Available at: [Link]
-
Al-Zoubi, R. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(23), 7359. [Online] Available at: [Link]
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. laballey.com [laballey.com]
- 8. intscientific.com [intscientific.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of using this specific multifunctional boronic acid.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the unique structural features of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid—namely the presence of an amide and a primary hydroxyl group—can introduce specific challenges. These functional groups can potentially interact with the palladium catalyst or other reaction components, leading to side reactions or inhibition of the catalytic cycle. This guide will provide a systematic approach to overcoming these challenges and achieving optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid in Suzuki couplings?
A1: The primary challenges stem from the presence of the N-hydroxyethyl carbamoyl substituent. The amide and hydroxyl groups can act as coordinating ligands for the palladium catalyst, potentially altering its reactivity or leading to catalyst deactivation. Additionally, the acidic proton of the hydroxyl group and the N-H of the amide can interfere with the basic conditions typically required for the reaction.
Q2: Can the hydroxyl group on my boronic acid interfere with the reaction?
A2: Yes, the hydroxyl group can participate in side reactions. It may coordinate to the palladium center, influencing the catalytic cycle.[3] In some cases, it can act as a directing group, but it can also lead to undesired byproducts. Careful selection of the base and reaction conditions is crucial to mitigate these effects.
Q3: Is protodeborylation a significant concern with this boronic acid?
A3: Protodeborylation, the cleavage of the C-B bond and its replacement with a C-H bond, can be a competing side reaction, especially under harsh basic conditions or in the presence of excess water.[4] While arylboronic acids are generally more stable than some heteroarylboronic acids, the electronic properties of this specific substrate may influence its susceptibility. Monitoring the reaction for the formation of 4-fluoro-N-(2-hydroxyethyl)benzamide is recommended. Using anhydrous conditions with a base like K3PO4 can sometimes help if protodeborylation is a major issue.[5]
Q4: What is the general mechanism of the Suzuki coupling reaction?
A4: The Suzuki coupling reaction proceeds through a catalytic cycle involving three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the aryl/vinyl group and the halide (or triflate) of the electrophile.[6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[1][6]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[6]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Figure 2: A decision tree for troubleshooting common Suzuki coupling issues.
Recommended Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid with a generic aryl bromide. Optimization may be required for different coupling partners.
Reagents and Conditions
| Component | Recommended Starting Conditions | Range for Optimization |
| Aryl Bromide | 1.0 equiv | N/A |
| Boronic Acid | 1.2 - 1.5 equiv | 1.1 - 2.0 equiv |
| Palladium Catalyst | Pd(PPh3)4 (2 mol%) or Pd(dppf)Cl2 (2 mol%) | 1 - 5 mol% |
| Ligand (if needed) | (e.g., SPhos for aryl chlorides) | 2-4 mol% (relative to Pd) |
| Base | K2CO3 (2.0 equiv) or Cs2CO3 (2.0 equiv) | 2.0 - 3.0 equiv |
| Solvent | Dioxane:Water (4:1) or Toluene:Ethanol:Water (4:1:1) | Various ratios, or anhydrous DMF |
| Temperature | 90 °C | 80 - 110 °C |
| Reaction Time | 12 - 24 hours | 2 - 48 hours (monitor by TLC/LC-MS) |
Step-by-Step Procedure
-
Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid (1.5 equiv), and the base (e.g., K2CO3, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane:Water 4:1) via syringe.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 20-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [7]
Conclusion
Optimizing the Suzuki-Miyaura coupling with a functionally complex substrate like (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid requires a systematic and logical approach. By understanding the potential roles of the amide and hydroxyl groups and the common pitfalls of the reaction, researchers can effectively troubleshoot and achieve high yields of the desired biaryl products. This guide serves as a comprehensive resource to facilitate this process, grounded in the fundamental principles of the Suzuki-Miyaura reaction.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Morken, J. P. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. National Institutes of Health. [Link]
-
Zhang, H., & Chan, K. S. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 63(19), 6886–6890. [Link]
-
ResearchGate. (2023, February 22). Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
Molander, G. A., & Biolatto, B. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 5(19), 3535–3538. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
-
Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Suzuki Reactions of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low yields, when using (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid. My goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design.
The specified boronic acid is a valuable building block, but its nuanced structure presents distinct challenges. The presence of an acidic N-H proton on the amide, a hydroxyl group, and an electron-deficient aromatic ring requires careful optimization beyond standard Suzuki protocols. This guide will deconstruct the problem and provide a logical framework for troubleshooting.
Section 1: Understanding the Substrate - A Proactive Analysis of Potential Pitfalls
The structure of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid contains several functional groups that can complicate the Suzuki-Miyaura catalytic cycle. Understanding these potential interactions is the first step toward troubleshooting.
-
The Boronic Acid Moiety (-B(OH)₂): This is the reactive center for the Suzuki coupling. However, it is susceptible to competitive side reactions, most notably protodeboronation , where the C-B bond is cleaved by a proton source (often water in the presence of a base) to yield the corresponding arene. This process is often accelerated by high temperatures and strong bases.[1]
-
The Amide and Hydroxyl Groups (-CONH- and -OH): Both the amide N-H and the terminal O-H are protic and can be deprotonated by the base used in the reaction. The resulting anions can act as coordinating ligands to the palladium center. This coordination can stabilize the catalyst in an off-cycle state, effectively inhibiting or completely stalling the reaction.
-
The Fluoro-Substituted Phenyl Ring: The fluorine atom is electron-withdrawing, which makes the arylboronic acid more susceptible to protodeboronation, especially under basic aqueous conditions.[1] However, this electron-deficient nature can be advantageous for the transmetalation step if other conditions are optimal.[2][3]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems in a direct question-and-answer format.
Q1: My reaction yield is poor, and I recover a significant amount of 4-fluoro-3-((2-hydroxyethyl)carbamoyl)benzene. What is happening?
A: This is a classic sign of protodeboronation , where your boronic acid is being destroyed faster than it can couple. The electron-withdrawing fluorine substituent exacerbates this issue.
Causality & Solution:
-
Excessive Base Strength/Water: Strong bases like NaOH or high concentrations of water can accelerate the hydrolytic cleavage of the C-B bond.
-
High Temperature: Elevated temperatures provide the activation energy needed for this undesired pathway.
Troubleshooting Steps:
-
Switch to a Milder Base: Replace strong bases or even potassium carbonate (K₂CO₃) with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4] These bases are known to be effective while minimizing protodeboronation.
-
Reduce Water Content or Use Anhydrous Conditions: While some water is often beneficial, too much can be detrimental. Try reducing the aqueous phase in your solvent system (e.g., from 4:1 to 10:1 organic:aqueous). For particularly sensitive substrates, consider anhydrous conditions using a base like cesium fluoride (CsF) in a solvent like dioxane.
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 60-80 °C) for a longer period. This can favor the desired catalytic turnover versus the higher-activation-energy decomposition pathway.[4]
Q2: The reaction stalls after 10-20% conversion, and my starting materials remain. What could be the issue?
A: This suggests catalyst inhibition or deactivation. The likely culprits are the amide and hydroxyl functionalities on your boronic acid.
Causality & Solution:
-
Catalyst Sequestration: After deprotonation by the base, the amide or hydroxyl groups can coordinate strongly to the palladium center, forming stable, catalytically inactive palladacycles.
-
Inappropriate Ligand Choice: The ligand on the palladium catalyst plays a crucial role in preventing substrate inhibition and promoting the desired reductive elimination step.[5]
Troubleshooting Steps:
-
Select a Bulky, Electron-Rich Ligand: Ligands with significant steric bulk can prevent the amide/hydroxyl side chains from accessing and poisoning the palladium center. Buchwald-type biaryl phosphine ligands like SPhos or XPhos are excellent choices for these challenging substrates as they promote fast catalytic turnover.[6][7]
-
Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can ensure the rapid formation of the active Pd(0) species, which can help the productive catalytic cycle outcompete the deactivation pathways.[6]
-
Protect the Hydroxyl Group: If other methods fail, a temporary protection of the hydroxyl group (e.g., as a silyl ether) can be an effective, albeit less atom-economical, strategy. This removes one of the key inhibiting functionalities.
Q3: I observe a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid. How can I prevent this?
A: Homocoupling is typically caused by the presence of oxygen or the use of a Pd(II) precatalyst without an efficient reduction to the active Pd(0) state.[5]
Causality & Solution:
-
Oxygen Contamination: Oxygen can act as an oxidant, facilitating the Pd(II)-mediated homocoupling of two boronic acid molecules.[5]
-
Inefficient Pd(II) Reduction: If you are using a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) can sometimes proceed via a pathway that consumes and homocouples the boronic acid.[5]
Troubleshooting Steps:
-
Thoroughly Degas Your Reaction: Ensure your solvent and the reaction headspace are rigorously purged with an inert gas (Argon or Nitrogen) before adding the catalyst. Sparging the solvent with the inert gas for 20-30 minutes prior to use is highly recommended.[4]
-
Use a Pd(0) Source or a Pre-catalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a modern pre-catalyst that cleanly generates the active Pd(0) species can bypass the problematic reduction step that often leads to homocoupling.
Section 3: Visual Troubleshooting Workflow
To assist in your experimental design, the following flowchart provides a logical path for addressing low yields with this specific substrate.
Caption: A logical workflow for troubleshooting low Suzuki coupling yields.
Section 4: The Suzuki Catalytic Cycle & Points of Failure
Understanding the catalytic cycle is key to rational problem-solving. The diagram below highlights where the functionalities of our specific boronic acid can interfere.
Sources
Technical Support Center: Purification of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid Reaction Products
Welcome to the technical support center for the purification of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of purifying this multifunctional molecule. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield in your experiments.
Introduction: The Challenge of Purifying a Multifunctional Boronic Acid
(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is a valuable building block in medicinal chemistry, notable for its potential role in targeted therapies. However, its purification is often challenging due to the presence of multiple functional groups:
-
A Boronic Acid Moiety: Prone to dehydration to form boroxines, and can interact strongly with silica gel.
-
An Amide Linkage: Can influence solubility and may be susceptible to hydrolysis under harsh acidic or basic conditions.
-
A Hydroxyethyl Group: Increases polarity and can participate in hydrogen bonding, affecting chromatographic behavior.
-
A Fluoro Substituent: Modifies the electronic properties of the phenyl ring and the pKa of the boronic acid.
This unique combination of functionalities necessitates a carefully considered purification strategy. This guide will address common issues and provide robust protocols to overcome them.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid.
Issue 1: Low or No Recovery from Silica Gel Chromatography
Q: I'm attempting to purify my crude product using standard silica gel chromatography, but I'm observing very low recovery. My TLC analysis shows significant streaking and material remaining at the baseline. What's causing this?
A: This is a frequent issue when purifying boronic acids on standard silica gel. The primary cause is the strong interaction between the Lewis acidic boron atom and the acidic silanol groups (Si-OH) on the silica surface. This can lead to irreversible adsorption of your product onto the column. Additionally, the polar nature of the (2-hydroxyethyl)carbamoyl side chain can further contribute to strong binding and poor elution.
Solutions:
-
Passivation of Silica Gel: You can mitigate the acidity of the silica gel by treating it before use. A common method is to use a slurry of silica in an eluent containing a small amount of a non-nucleophilic base, such as triethylamine (a few drops per 100 mL of eluent), to cap the acidic silanol groups.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina, although its effectiveness will depend on the overall polarity of your compound and impurities.[1]
-
Reversed-Phase Chromatography (RPC): Given the polarity of the target molecule, reversed-phase chromatography on a C18 column is a highly recommended alternative.[2] This technique separates compounds based on hydrophobicity and avoids the issues associated with silica gel's Lewis acidity.
Issue 2: Product Decomposition During Purification
Q: My post-purification NMR analysis shows the presence of deboronated byproduct (2-fluoro-5-formyl-N-(2-hydroxyethyl)benzamide) and boroxine formation. How can I prevent this decomposition?
A: Boronic acids are susceptible to protodeboronation (loss of the B(OH)₂ group), especially under acidic or basic conditions or at elevated temperatures. The formation of boroxines, which are cyclic anhydrides of three boronic acid molecules, occurs upon dehydration and can complicate characterization and subsequent reactions.
Solutions:
-
pH Control: Maintain a mildly acidic to neutral pH (around 4-6) during aqueous workups and extractions to minimize protodeboronation.
-
Temperature Management: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature (e.g., <40°C).
-
Azeotropic Removal of Water: To minimize boroxine formation, you can co-evaporate the purified product with a solvent like toluene to azeotropically remove residual water.
-
Derivatization to a Boronate Ester: For enhanced stability during chromatography, consider converting the crude boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[3] These esters are generally less prone to decomposition on silica gel.[4]
Issue 3: Difficulty in Removing Polar Impurities
Q: My crude product contains polar impurities that co-elute with my desired compound during reversed-phase chromatography. How can I improve the separation?
A: The presence of the hydroxyethyl and amide groups makes the target molecule quite polar, leading to potential co-elution with similarly polar byproducts from the reaction.
Solutions:
-
Gradient Optimization in RPC: Fine-tune your mobile phase gradient. A shallower gradient with a lower starting percentage of the organic solvent (e.g., acetonitrile or methanol) can enhance the resolution of polar compounds.
-
Acid-Base Extraction: Exploit the acidic nature of the boronic acid. An acid-base extraction can be a powerful purification step.
-
Dissolve the crude material in an organic solvent (e.g., ethyl acetate).
-
Extract with a mild aqueous base (e.g., 1 M NaHCO₃ or dilute NaOH) to form the boronate salt, which will move to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove non-acidic impurities.
-
Carefully acidify the aqueous layer with a mineral acid (e.g., 1 M HCl) to a pH of ~4-5 to precipitate the pure boronic acid.
-
Extract the product back into an organic solvent.[5]
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid?
A1: The impurity profile will depend on the synthetic route. However, common impurities include:
-
Starting materials: Unreacted precursors from the borylation step.
-
Homocoupling byproducts: Formation of a biaryl species from the starting halide.
-
Protodeboronated compound: The corresponding arene where the B(OH)₂ group has been replaced by a hydrogen atom.
-
Boroxines: Cyclic anhydrides formed from the dehydration of the boronic acid.
Q2: Can I use my crude product directly in the next step, for example, a Suzuki-Miyaura coupling?
A2: While it can be tempting to proceed with crude material, it is generally not recommended for this compound. The presence of impurities can interfere with the catalytic cycle of subsequent reactions, leading to lower yields and more complex purification challenges down the line. A preliminary purification, such as an acid-base extraction or a quick filtration through a plug of silica gel, is advisable.
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive assessment:
-
¹H and ¹³C NMR: To confirm the structure and identify organic impurities.
-
LC-MS: To determine the purity and identify any byproducts by their mass-to-charge ratio. Reversed-phase HPLC with a UV detector is also a standard method for purity analysis.
-
¹¹B NMR: To check for the presence of boroxines or other boron-containing impurities.
Q4: What is the best way to store purified (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid?
A4: To prevent degradation, the purified compound should be stored as a dry solid in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation and moisture-induced boroxine formation.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Recrystallization
This protocol is recommended for crude products where the main impurities are non-acidic.
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc).
-
Basification: Transfer the EtOAc solution to a separatory funnel and extract with 1 M sodium bicarbonate (NaHCO₃) solution (3 x volume of EtOAc). The boronic acid will convert to its boronate salt and move into the aqueous layer.
-
Removal of Non-Acidic Impurities: Combine the aqueous layers and wash with a fresh portion of EtOAc to remove any remaining non-acidic organic impurities.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the pH reaches ~4-5. The purified boronic acid should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of a non-polar solvent like hexane to aid in drying.
-
Recrystallization:
-
Dissolve the solid in a minimal amount of a hot polar solvent (e.g., a mixture of ethanol and water).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Protocol 2: Purification by Reversed-Phase Flash Chromatography
This method is suitable for separating the target compound from polar impurities.
-
Column and Solvents: Use a C18 reversed-phase flash column. The mobile phase will typically be a gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid to suppress ionization.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DMSO, then dilute with the mobile phase.
-
Elution:
-
Start with a low percentage of organic solvent (e.g., 5-10% B) to allow the polar impurities to elute.
-
Gradually increase the percentage of B in the mobile phase to elute the product. A shallow gradient is often key to achieving good separation.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be freeze-dried or the product can be extracted into an organic solvent after saturating the aqueous phase with NaCl.
Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification strategy.
Interaction of Boronic Acid with Silica Gel
Caption: Lewis acid-base interaction leading to product loss on silica gel.
References
-
Yamamoto, H., & Ishihara, K. (1996). Arylboronic acids as catalysts for the amidation of carboxylic acids. Accounts of Chemical Research, 29(8), 377-384. [Link]
-
Blanchet, J., & Rouden, J. (2017). Boronic Acid Catalysis for Amide Bond Formation. The Chemical Record, 17(9), 891-903. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Hitosugi, S., Nakanishi, W., Tanimoto, D., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-974. [Link]
-
Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-Trifluorophenyl)boronic Acid-Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 79, 176. [Link]
-
Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Note. [Link]
-
Alves, M. J., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(12), 3107. [Link]
-
El Dine, T. M., et al. (2017). Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. The Journal of Organic Chemistry, 82(9), 4566–4576. [Link]
-
Khan, M. I., et al. (2021). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. ChemistrySelect, 6(36), 9641-9646. [Link]
-
Adjei, I. A., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(19), 6569. [Link]
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Li, W., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]
- Reddy, P. S., et al. (2007). Process for purification of boronic acid and its derivatives.
-
Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). TETRABUTYLAMMONIUM (4-FLUOROPHENYL)TRIFLUOROBORATE. Organic Syntheses, 88, 184. [Link]
-
Reddit. (2017). Purification of boronic acids? r/chemistry. [Link]
-
Welch Materials. (2023). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials, Inc.[Link]
-
The Royal Society of Chemistry. (2019). Supporting Information OBC revisions. The Royal Society of Chemistry. [Link]
-
Bar-Ziv, R., et al. (2020). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Polymers, 12(5), 1048. [Link]
-
Wisser, D., et al. (2019). Functional Phenylboronate Polymers for the Recovery of Diols, Sugar Alcohols, and Saccharides from Aqueous Solution. ChemSusChem, 12(16), 3827-3836. [Link]
-
Zhang, Y., et al. (2018). Phenylboronic acid-functionalized core–shell magnetic composite nanoparticles as a novel protocol for selective enrichment of fructose from a fructose–glucose aqueous solution. RSC Advances, 8(40), 22611-22619. [Link]
-
Reddit. (2015). Help with boronic acid purification. r/OrganicChemistry. [Link]
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Technical Support Center: Purification Strategies for Boronic Acid-Containing Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with removing boronic acid and boronate ester impurities from reaction mixtures. Boronic acids are invaluable reagents, particularly in Suzuki-Miyaura cross-coupling reactions, but their unique chemical properties can make their removal from reaction mixtures a significant purification challenge.[1] This document is designed to provide both foundational knowledge and practical, actionable protocols to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: Why are boronic acids and their esters often difficult to remove using standard silica gel chromatography?
This is a frequent and critical issue stemming from the fundamental properties of the boron atom. Boronic acids and their esters are Lewis acids, meaning they can accept a pair of electrons. The surface of standard silica gel is covered with acidic silanol groups (Si-OH), which are Lewis bases.[2] This leads to a strong interaction, causing the boron-containing compounds to either streak extensively down the column or become irreversibly adsorbed, resulting in poor separation and low recovery of the desired product.[2][3][4] Furthermore, the acidic nature of the silica surface can promote the hydrolysis of boronate esters back to their more polar boronic acid counterparts, further complicating elution and purification.[2]
Q2: What are the primary strategies for removing boronic acid impurities?
There are four main strategies, each with its own advantages and ideal use cases:
-
Liquid-Liquid Extraction: This involves washing the organic reaction mixture with a basic aqueous solution. The base deprotonates the acidic boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer.[3][5][6]
-
Solid-Phase Extraction (Scavenging): This technique uses functionalized solid supports, known as scavenger resins, that selectively bind to the boronic acid.[7] The desired product remains in solution, and the resin-bound impurity is simply filtered off.[5][7]
-
Chromatography (Modified): While standard silica is problematic, modified approaches can be effective. This includes deactivating the silica gel (e.g., with boric acid or a base) or using an alternative stationary phase like neutral alumina.[2][8][9]
-
Derivatization & Crystallization/Extraction: This involves selectively reacting the boronic acid impurity to form a derivative with significantly different physical properties. For example, forming a crystalline adduct with diethanolamine that can be filtered off, or a trifluoroborate salt.[3][10][11]
Q3: How does pH play a critical role in the liquid-liquid extraction of boronic acids?
The effectiveness of liquid-liquid extraction hinges on pH. Boronic acids are weak Lewis acids with a pKa of around 9.[12] By washing the organic mixture with an aqueous solution of a base (e.g., NaOH, KOH) with a pH well above 9, the boronic acid (R-B(OH)₂) is converted into its anionic boronate salt form (R-B(OH)₃⁻).[1][5][13] This charged species has much higher solubility in the aqueous phase than the neutral boronic acid, allowing it to be selectively extracted from the organic layer containing the desired product.[6] Conversely, if the pH is too low (acidic to neutral), the boronic acid remains protonated and largely partitioned in the organic phase, rendering the extraction ineffective.[14][15][16]
Q4: What are boronic acid scavenger resins and how do they work?
Scavenger resins are polymer-supported reagents designed to react with and bind specific impurities, simplifying their removal to a simple filtration step.[7] For boronic acids, the most effective scavengers contain functional groups with diol or amino functionalities, such as diethanolamine (DEAM) or N-methyl-D-glucamine (NMDG).[17][18][19] These groups form stable, reversible covalent complexes (boronate esters) with the boronic acid.[12][13] Because the scavenger is on a solid support, the newly formed resin-boronate complex can be easily filtered away from the solution containing the purified product.[5] This method is highly selective and avoids the need for aqueous workups or chromatography.[7]
Troubleshooting Guide
Issue 1: My boronic ester product is irreversibly stuck on the silica gel column.
-
Potential Cause: Strong Lewis acid-base interaction between the boron atom of your ester and the Lewis basic silanol groups on the silica surface is causing over-adsorption.[2] This is a very common problem, especially with pinacol boronic esters (Bpin).[11]
-
Proposed Solutions:
-
Deactivate the Silica Gel with Boric Acid: Impregnating the silica gel with boric acid before packing the column can suppress the undesired adsorption of boronic esters, leading to much-improved recovery.[2][9] This method is effective for both thin-layer chromatography (TLC) and flash column chromatography.[9] (See Protocol 4 for a detailed procedure).
-
Use a Base-Treated Silica: Create a slurry of your silica gel in the chosen eluent and add a small amount of a non-nucleophilic base like triethylamine (~1% v/v). This caps the acidic silanol groups, reducing their ability to bind your product.[2]
-
Switch to an Alternative Stationary Phase: For less polar esters, neutral alumina can be an excellent alternative to silica gel as it has a different surface chemistry.[2]
-
Issue 2: My purified boronate ester is contaminated with the corresponding boronic acid.
-
Potential Cause: Your boronate ester is hydrolyzing (reacting with water) back to the boronic acid during the workup or purification process.[2] This is often catalyzed by the acidic surface of silica gel or the presence of water in solvents or during an aqueous workup.[2][5]
-
Proposed Solutions:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and glassware before use. If your compound is particularly sensitive, perform all workups and chromatography under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Avoid Aqueous Workups: If possible, use a non-aqueous workup. For example, instead of an aqueous wash, consider using a scavenger resin to remove impurities, which is performed in an organic solvent followed by simple filtration.[5][7]
-
Minimize Contact Time with Silica: If chromatography is unavoidable, use a short plug of silica rather than a long column to minimize the contact time between your compound and the stationary phase.[2]
-
Issue 3: A basic aqueous wash failed to remove the boronic acid impurity.
-
Potential Cause: The pH of the aqueous wash may not be sufficiently high to deprotonate the boronic acid fully. Alternatively, your desired product might also have acidic functional groups (e.g., phenols, carboxylic acids), causing it to be extracted into the aqueous layer as well.[3][20] Emulsion formation can also trap impurities and prevent clean separation.[5]
-
Proposed Solutions:
-
Increase Basicity: Use a 1-2 M solution of a strong base like NaOH or KOH for the wash.[5] This ensures the pH is well above the pKa of the boronic acid, driving the equilibrium towards the water-soluble boronate salt.[6]
-
Perform Multiple Extractions: Repeat the wash with the basic solution 2-3 times to ensure complete removal.[5]
-
Break Emulsions: If an emulsion forms, add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which often helps to break the emulsion.[5]
-
Consider a Scavenger Resin: If your product is also base-sensitive or has acidic groups, a scavenger resin is a superior choice as it offers higher selectivity without requiring a high pH environment.[17][21]
-
Issue 4: My product is an oil, preventing purification by recrystallization.
-
Potential Cause: The product itself is not a crystalline solid at ambient temperature, making traditional recrystallization impossible.[8]
-
Proposed Solutions:
-
Form a Crystalline Derivative: A highly effective strategy is to react the crude mixture with diethanolamine (DEA). Boronic acids readily form stable, crystalline zwitterionic adducts with DEA, which often precipitate from non-polar solvents like ether.[3][10][22] The adduct can be isolated by filtration and then hydrolyzed back to the pure boronic acid using a mild acid.[3][21] (See Protocol 3).
-
Utilize Scavenger Resins: This is an excellent alternative for oily products. The impurity is removed on a solid support, and the desired oil is recovered by simple filtration and solvent evaporation.[7][18]
-
Attempt Trituration: While challenging, dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent (an anti-solvent) can sometimes induce precipitation or crystallization.[8] Sonication can aid this process.[3]
-
Method Selection Guide
| Purification Method | Mechanism | Advantages | Disadvantages | Best For... |
| Basic Aqueous Wash | pH-dependent partitioning of ionized boronate salt into the aqueous phase.[5][6] | Simple, cost-effective, highly scalable.[5] | Not suitable for base-sensitive compounds; risk of emulsion; may not work if product is also acidic.[3][5] | Removing large amounts of boronic acid from base-stable, neutral organic products. |
| Scavenger Resins | Covalent binding of boronic acid to a functionalized solid support.[7][17] | High selectivity; simple filtration workup; no aqueous wash needed; compatible with automation.[5][7] | Higher cost of reagents; may require screening to find the optimal resin. | Removing residual boronic acid impurities, especially from sensitive or difficult-to-separate mixtures.[21] |
| Modified Chromatography | Altering the stationary phase (e.g., boric acid-treated silica) to prevent adsorption.[2][9] | Can provide high purity for challenging separations. | Requires preparation of the stationary phase; may still lead to some product loss or degradation.[2] | Purifying boronate esters that are prone to streaking or decomposition on standard silica gel.[11] |
| Derivatization | Converting the boronic acid into a derivative (e.g., DEA adduct) with different physical properties.[3][10] | Can produce highly crystalline solids from oils; excellent for difficult separations.[22] | Requires additional reaction and cleavage steps, increasing overall process time.[3] | Cases where the boronic acid is difficult to separate by other means or when the product is an oil.[8] |
Diagrams and Workflows
Caption: Decision tree for selecting a purification method.
Caption: Workflow for a basic aqueous wash purification.
Caption: Workflow for scavenger resin purification.
Detailed Experimental Protocols
Protocol 1: Basic Aqueous Wash for Boronic Acid Removal
This protocol is effective for removing acidic boronic acid impurities from an organic solution, provided the desired product is stable under basic conditions.[5]
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1-2 M aqueous solution of sodium hydroxide (NaOH).[5]
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate completely. The deprotonated boronic acid salt will be in the upper aqueous layer (if using a less dense solvent like ethyl acetate) or the lower aqueous layer (if using a denser solvent like dichloromethane).[5]
-
Collection: Drain the aqueous layer.
-
Repeat: Repeat the wash (steps 2-5) one or two more times to ensure complete removal of the impurity.
-
Final Wash & Dry: Wash the organic layer with water and then with brine to remove any residual base and dissolved water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[5]
Protocol 2: Purification Using a Diethanolamine (DEAM) Scavenger Resin
This protocol is highly selective for boronic acids and is ideal for situations where aqueous workups are problematic or when high purity is required.[17][18]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., THF, DCM).
-
Resin Addition: Add the diethanolamine-functionalized scavenger resin (e.g., SiliaBond DEAM) to the solution. The amount of resin required depends on the estimated amount of boronic acid impurity (typically 3-5 equivalents relative to the impurity).
-
Scavenging: Stir the mixture at room temperature. The reaction time can vary (from 1 to 16 hours), so it is advisable to monitor the removal of the impurity by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the mixture through a Büchner funnel or a fritted syringe to remove the resin, which now has the bound boronic acid.
-
Rinse: Wash the filtered resin with a small amount of the solvent to ensure complete recovery of the desired product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[5]
Protocol 3: Purification via Diethanolamine (DEA) Adduct Formation
This two-step procedure is excellent for deprotecting boronate esters or purifying crude boronic acids that are difficult to crystallize on their own.[22]
-
Adduct Formation: Dissolve the crude boronic acid or boronate ester in a non-polar solvent such as diethyl ether. Add diethanolamine (1.1 equivalents) and stir the mixture at room temperature. The diethanolamine-boronate adduct, which is a zwitterion, will often precipitate as a crystalline solid.[10][11] The process can be left overnight to ensure complete precipitation.
-
Isolation: Collect the solid adduct by filtration and wash it with cold ether to remove any soluble impurities.
-
Hydrolysis (Liberation of Pure Boronic Acid): Suspend the isolated adduct in a biphasic mixture of an organic solvent (e.g., ether or ethyl acetate) and a dilute acid (e.g., 0.1 - 1 M HCl).[21][22] Stir vigorously until the solid dissolves completely.
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer one more time with the organic solvent. Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the purified boronic acid.[3]
Protocol 4: Preparation of Boric Acid-Impregnated Silica Gel
This protocol describes how to prepare treated silica gel to minimize adsorption of boronic esters during column chromatography.[2]
-
Solution Preparation: Prepare a 5% w/v solution of boric acid (H₃BO₃) in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.
-
Slurry Formation: In a large flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Agitation: Gently agitate or shake the slurry for 1 hour at room temperature to ensure thorough impregnation.
-
Solvent Removal: Remove the methanol by filtration using a Büchner funnel.
-
Washing: Wash the treated silica gel with ethanol (approx. 600 mL for 100 g of silica).
-
Drying: Dry the silica gel thoroughly under vacuum (e.g., in a rotary evaporator or vacuum oven at 60°C) until it is a completely free-flowing powder.[2] The boric acid-impregnated silica gel is now ready for use in packing a chromatography column.
References
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How to purify boronic acids/boronate esters? - ResearchGate. (2016). ResearchGate. [Link]
-
Purification of boronic acids? : r/chemistry - Reddit. (2017). Reddit. [Link]
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Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. [Link]
-
Scavenger Resins - Amerigo Scientific. Amerigo Scientific. [Link]
- Process for purification of boronic acid and its derivatives - Google Patents.
-
Trying to remove a boronic acid in a workup. Help! : r/chemistry - Reddit. (2017). Reddit. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. Waters. [Link]
-
Solid-Supported Scavengers - Supra sciences. Supra Sciences. [Link]
-
Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025). Chemistry Stack Exchange. [Link]
-
Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications - Agilent. (2010). Agilent. [Link]
-
Spectroscopic and Computational Analyses of Liquid–Liquid Interfacial Reaction Mechanism of Boric Acid Esterification with 2,2,4-Trimethyl-1,3-pentanediol in Boron Extraction Processes | The Journal of Physical Chemistry C - ACS Publications. (2018). ACS Publications. [Link]
-
HELP: Purifying boronic acids sucks : r/chemistry - Reddit. (2025). Reddit. [Link]
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Advanced Topics in Solid-Phase Extraction: Chemistries - LCGC International. LCGC International. [Link]
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Effects of brine pH (a) and EHD (b) on the extraction of boron by... - ResearchGate. ResearchGate. [Link]
-
Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review. (2023). MDPI. [Link]
-
Boric acid complexation with vicinal-OH groups and boron sorption by - ResearchGate. ResearchGate. [Link]
-
Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene - NIH. (2024). National Institutes of Health. [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (2024). Reddit. [Link]
-
Boronic acid synthesis by hydrolysis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Boron speciation vs. pH in the synthetic brine | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. National Institutes of Health. [Link]
-
HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025). Reddit. [Link]
-
Liquid-liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene - PubMed. (2024). PubMed. [Link]
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Boronate affinity-mediated magnetic solid phase extraction and bioactivities of polysaccharides from beverage plants - Maximum Academic Press. Maximum Academic Press. [Link]
-
Effect of the equilibrium pH on the extraction of boron - ResearchGate. ResearchGate. [Link]
-
Complexation of Boronic Acid with Chiral α-Hydroxycarboxylic Acids and the Ability of the Complexes to Catalyze α-Hydroxycarboxylic Acid Esterification - PMC - NIH. (2023). National Institutes of Health. [Link]
-
Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods - Semantic Scholar. Semantic Scholar. [Link]
-
Optimized solid phase extraction methodology for separation, and spectrophotometric determination of boron using amberlite XAD-16 resin modified with 2-(2-benzothiazolylazo)-4-methoxyphenol - RSC Publishing. RSC Publishing. [Link]
-
Evaluation of boronate affinity solid-phase extraction coupled in-line to capillary isoelectric focusing for the analysis of catecholamines in urine - PubMed. (2018). PubMed. [Link]
-
Boronic acid - Wikipedia. Wikipedia. [Link]
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side reactions of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid in basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to anticipate when using (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid under basic conditions?
A1: The three most common side reactions are protodeboronation, oxidative homocoupling, and boroxine formation.
-
Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. It is often accelerated by high pH, temperature, and the presence of water.[1][2][3] The resulting byproduct is 4-fluoro-N-(2-hydroxyethyl)benzamide.
-
Oxidative Homocoupling: This reaction leads to the formation of a symmetrical biaryl dimer of your starting boronic acid. It is typically mediated by the palladium catalyst, especially in the presence of oxygen.[4][5]
-
Boroxine Formation: This is the reversible dehydration of three boronic acid molecules to form a stable six-membered ring. While not a permanent decomposition, it can alter the stoichiometry of your reaction by sequestering the active monomeric boronic acid.
Q2: How do the substituents on this specific boronic acid influence its stability?
A2: The electronic properties of the substituents play a crucial role. The fluorine atom is an electron-withdrawing group, which generally increases the Lewis acidity of the boron center.[6] This can make the boronic acid more susceptible to certain decomposition pathways, particularly under basic conditions where the more reactive boronate anion is formed.[2][3] The amide side chain also influences the electronic environment and solubility of the molecule.
Q3: Can I use common strong bases like sodium hydroxide or potassium carbonate?
A3: While commonly used, strong inorganic bases like NaOH, K2CO3, or Cs2CO3 can significantly promote protodeboronation, especially at elevated temperatures.[1][2] The choice of base is critical and often requires screening. Weaker bases, such as potassium phosphate (K3PO4), are often a better starting point to minimize this side reaction.[7]
Q4: Is it necessary to use anhydrous conditions?
A4: Yes, minimizing water content is highly recommended. Water is a proton source that can directly contribute to protodeboronation.[1] While many Suzuki-Miyaura protocols use aqueous/organic solvent mixtures, using anhydrous solvents and reagents, and running the reaction under an inert atmosphere (Nitrogen or Argon), can significantly suppress this side reaction.
Troubleshooting Guides
Issue 1: High Levels of Protodeboronated Byproduct
Symptom: LC-MS or NMR analysis shows a significant peak corresponding to 4-fluoro-N-(2-hydroxyethyl)benzamide. The yield of the desired cross-coupled product is correspondingly low.
Causality: The C-B bond is susceptible to cleavage under basic conditions, a process known as protodeboronation.[1][8] This is often the primary decomposition pathway for arylboronic acids.[3] The reaction proceeds via the formation of a more reactive arylboronate anion, which is then protonated, cleaving the bond.[1][2]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting protodeboronation.
Recommended Protocol for Minimizing Protodeboronation:
-
Reagent Preparation: Dry your solvent (e.g., dioxane, toluene) over molecular sieves. Ensure your base (e.g., K3PO4) is anhydrous by drying in an oven.
-
Reaction Setup: Assemble the reaction vessel under a positive pressure of nitrogen or argon.
-
Charge Reagents: Add the aryl halide, (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid (1.1-1.5 equivalents), and anhydrous K3PO4 (2-3 equivalents).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Sparge the mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst and ligand.
-
Reaction: Heat the reaction to the lowest temperature that promotes the desired coupling (start screening around 80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Once the starting material is consumed, proceed immediately to workup to avoid prolonged heating.
Issue 2: Formation of Homocoupled Dimer
Symptom: A significant byproduct is observed with a mass corresponding to the symmetrical dimer of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid. This can often co-elute with the desired product, complicating purification.[9]
Causality: This side reaction is typically mediated by the Pd(II) species in the catalytic cycle and is often exacerbated by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[4][10] It can also occur through a competing transmetalation event where two boronic acid molecules react with the palladium center.[11][12]
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Rigorous Oxygen Exclusion | Oxygen promotes the formation of Pd(II) species that drive homocoupling.[4] | Degas the reaction mixture thoroughly by sparging with an inert gas (N2 or Ar) for at least 20 minutes before adding the catalyst. Maintain a positive inert gas pressure throughout the reaction. |
| Use of Pd(0) Pre-catalyst | Starting with a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3) can reduce the initial concentration of Pd(II). | Use a Pd(0) pre-catalyst. If using a Pd(II) source (e.g., Pd(OAc)2), consider adding a mild reducing agent. |
| Optimize Stoichiometry | A large excess of boronic acid can increase the probability of a second transmetalation event. | Use a smaller excess of the boronic acid (e.g., 1.1 - 1.2 equivalents). |
| Ligand Choice | Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the homocoupling pathway. | Screen ligands such as SPhos or XPhos, which are often effective in suppressing homocoupling. |
Mechanistic Insights: Competing Reaction Pathways
Understanding the delicate balance in the Suzuki-Miyaura catalytic cycle is key to troubleshooting. The desired productive cycle must compete with off-cycle decomposition and side-reaction pathways.
Caption: Competing pathways in a Suzuki-Miyaura reaction.
The key step influenced by basic conditions is the activation of the boronic acid to form a boronate species ([Ar'B(OH)3]-).[13][14] This boronate is more nucleophilic and readily undergoes transmetalation with the Ar-Pd(II)-X complex. However, this same activated boronate is also more susceptible to protodeboronation.[1][2] Your goal is to find conditions where the rate of transmetalation significantly exceeds the rate of decomposition.
References
- Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing.
- Protodeboronation of (Hetero)
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- The proposed mechanism for protodeboronation of arylboronic acids. (n.d.).
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (n.d.). LJMU Research Online.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013).
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022).
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022).
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2020).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki reaction. (n.d.). Wikipedia.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (n.d.).
- Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. (2021).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Struggling with Suzuki Reaction. (2023). Reddit.
- Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. (n.d.).
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022).
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- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
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catalyst poisoning in reactions with (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
Technical Support Center: Catalyst Poisoning & Reaction Troubleshooting
Topic: Reactions with (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid. This resource is designed for researchers and drug development professionals to navigate the complexities of catalyst activity and stability when using this highly functionalized building block. My goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemical principles, helping you diagnose issues, optimize your reactions, and prevent catalyst deactivation. The functional groups on this specific boronic acid—namely the amide, hydroxyl, and fluoro substituents—present unique challenges and interactions with the catalytic system that merit careful consideration.
Troubleshooting Guide: Diagnosing Reaction Failures
This section addresses the most common and critical issues encountered during cross-coupling reactions. The questions are structured to help you systematically identify the root cause of a failed or underperforming experiment.
Q1: My Suzuki-Miyaura coupling reaction is sluggish, has stalled, or failed completely. What are the likely causes of catalyst deactivation?
A1: A stalled reaction is one of the most frequent challenges in cross-coupling chemistry. The causes can be broadly categorized into catalyst poisoning, reagent instability, and suboptimal reaction conditions. Let's dissect the potential culprits.
1. Catalyst Poisoning from Extraneous Impurities: The palladium catalyst is exquisitely sensitive to a range of impurities that may be present in your reagents or solvents. These impurities can irreversibly bind to the palladium center, blocking active sites and halting the catalytic cycle.[1][2]
-
Common Poisons: Key offenders include sulfur compounds (e.g., thiols), cyanides, halides (in excess), and carbon monoxide.[2][3] Organic molecules with strongly coordinating heteroatoms, such as certain nitrogen-containing heterocycles, can also act as poisons.[2]
-
Source of Contamination: These poisons can be introduced from impure starting materials, solvents that were not properly purified, or even residual cleaning agents in glassware. Sulfur, in particular, is a notorious poison for palladium catalysts.[4]
2. Deactivation by Reagents or Substrate Functional Groups: The structure of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid itself contains functional groups that can, under certain conditions, interact with and potentially inhibit the catalyst.
-
Amide and Hydroxyl Coordination: The amide and terminal hydroxyl groups possess lone pairs of electrons that can coordinate to the palladium center. While amides are often used as directing groups to facilitate C-H activation[5][6][7], this coordination can sometimes stabilize catalyst intermediates to the point of inactivity or prevent other necessary steps in the catalytic cycle.
-
The Dual Role of Fluoride: Fluoride ions, often used as a base or additive, have a complex, triple role in Suzuki reactions.[8][9][10] They can be beneficial by promoting transmetalation and reductive elimination. However, a negative role arises from the formation of unreactive anionic fluoroborate species, effectively sequestering the boronic acid.[8][10] The rate is therefore highly dependent on the concentration ratio of fluoride to the nucleophile.[8]
3. Catalyst Agglomeration (Palladium Black Formation): A common visual cue for catalyst death is the formation of a black precipitate, known as palladium black.[1] This consists of agglomerated, inactive Pd(0) particles.
-
Causes: This is often triggered by the dissociation of phosphine ligands from the palladium center, leaving the metal atoms exposed to each other.[1] The presence of oxygen is a major contributor, as it can oxidize both the sensitive phosphine ligands and the active Pd(0) catalyst.[1][11] Inadequate degassing is a primary cause of this failure mode.[12][13]
4. Reagent Instability: The boronic acid itself can degrade under reaction conditions, leading to low yields that can be mistaken for catalyst poisoning.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by the presence of water and the strength of the base.[1]
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of Pd(II) species and oxygen.[14] This depletes the nucleophile and can be a significant byproduct if the reaction is not properly deoxygenated.
When a reaction fails, a logical, step-by-step approach is crucial for diagnosis. The following workflow provides a structured path to identifying the problem.
Caption: A logical workflow for diagnosing failed cross-coupling reactions.
Q2: I'm observing significant formation of a symmetrical biaryl byproduct derived from my boronic acid. What is this, and how can I stop it?
A2: This byproduct is the result of homocoupling , where two molecules of your (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid react with each other.
-
Mechanism: Homocoupling is often promoted by the presence of Pd(II) species and an oxidant, most commonly oxygen from air that has not been adequately removed from the reaction.[14] During this process, the Pd(II) is reduced to the active Pd(0) state, but at the cost of your valuable nucleophile.[14]
-
Prevention:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent and the reaction headspace are thoroughly deoxygenated before adding the catalyst. Sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes is highly effective.[12]
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) can sometimes mitigate issues related to the in-situ reduction of Pd(II) pre-catalysts.
-
Ligand Choice: Ensure an adequate amount of phosphine ligand is present. Some ligands are better than others at preventing side reactions and stabilizing the active catalyst.
-
Frequently Asked Questions (FAQs)
This section provides answers to common conceptual questions, focusing on prevention and a deeper understanding of the reaction components.
Q1: Which functional groups on my boronic acid can interfere with the catalyst, and how?
A1: The unique combination of functional groups on (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid requires special attention.
| Functional Group | Potential Interaction with Palladium Catalyst | Mitigation Strategy |
| Amide | Can act as a bidentate or monodentate ligand, coordinating to the Pd center.[5] This can lead to the formation of overly stable intermediates that fall out of the catalytic cycle, effectively poisoning the catalyst. | Use bulky ligands (e.g., Buchwald-type phosphines) that can compete with this coordination. Temperature screening may also identify a window where productive coupling outcompetes inhibitory binding. |
| Hydroxyl (-OH) | The terminal hydroxyl group can coordinate to the palladium. It may also be deprotonated by the base, creating an alkoxide that could interact with the catalyst or affect reaction kinetics. | If hydroxyl interference is suspected, it can be temporarily protected (e.g., as a silyl ether). However, this adds synthetic steps and is often unnecessary if the right ligand/base combination is found. |
| Fluoro | The C-F bond itself is generally stable. However, fluoride ions (from bases like CsF or KF) can form unreactive tetracoordinate boronate species [ArBF(OH)₂]⁻, removing the boronic acid from the productive cycle.[8][10] | Use non-fluoride bases like K₃PO₄ or K₂CO₃. If a fluoride source is necessary, its concentration must be carefully controlled to be less than or equal to the boronic acid concentration.[8] |
| Boronic Acid | Prone to protodeboronation (loss of the B(OH)₂ group) and homocoupling.[1] Can form cyclic anhydride trimers (boroxines), which may have different reactivity. | Use anhydrous solvents and freshly opened reagents. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) if instability is a persistent issue.[15] |
Q2: What are the best practices for setting up a Suzuki-Miyaura coupling to minimize the risk of catalyst deactivation?
A2: A successful coupling reaction is highly dependent on meticulous experimental technique. Adhering to the following protocol will significantly increase your chances of success.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen) to remove adsorbed water and oxygen.
-
Reagent Addition:
-
To a Schlenk flask equipped with a magnetic stir bar, add your aryl halide, (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid (typically 1.1-1.5 equivalents), and the base (e.g., K₃PO₄, finely ground, 2-3 equivalents).
-
Seal the flask with a septum.
-
-
Deoxygenation (Critical Step):
-
Evacuate the flask under high vacuum for 5-10 minutes.
-
Backfill the flask with inert gas.
-
Repeat this vacuum/backfill cycle at least three times to ensure the solids and headspace are free of oxygen.
-
-
Solvent Addition:
-
Degas your reaction solvent (e.g., dioxane, toluene) by sparging with an inert gas for at least 30 minutes prior to use.[12]
-
Add the degassed solvent to the Schlenk flask via cannula or a gas-tight syringe.
-
-
Catalyst Addition:
-
In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, XPhos, molar ratio ligand:Pd is typically 2:1 or higher).
-
Briefly flush the headspace of the reaction flask with a strong flow of inert gas and quickly add the catalyst/ligand mixture as a solid (this is known as a "shot addition").[12] This minimizes the exposure of the catalyst to any trace oxygen.
-
For air-stable pre-catalysts (e.g., XPhos Pd G3), they can be added with the other solids in Step 2.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir vigorously to ensure good mixing.
-
Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.
-
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and highlights where deactivation processes can interfere.
Caption: The Suzuki-Miyaura cycle and key catalyst deactivation pathways.
By understanding the specific chemical sensitivities of your reagents and implementing robust experimental techniques, you can effectively troubleshoot and optimize your reactions, leading to higher yields and more reliable results.
References
- Jutand, A. (2007). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Synlett, 2007(13), 1983-1994.
- Caddick, S., & Cloke, F. G. N. (2005). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
- Amatore, C., & Jutand, A. (2007). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 40(7), 517-525.
- BenchChem. (n.d.). Palladium Catalyst Technical Support Center. BenchChem.
- BenchChem. (n.d.). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. BenchChem.
- Wikipedia. (n.d.).
- Martínez-Vivas, S., Poyatos, M., & Peris, E. (2025). Fluoride-induced redox-switchable behaviour of a palladium(II)/(IV) couple. Dalton Transactions.
- Koszinowski, K., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5548-60.
- McLaughlin, P. A., & Verkade, J. G. (2009). Fluoride-Catalyzed Reduction of Palladium(II) to Palladium(0)−Phosphine Complexes. Organometallics, 28(15), 4564-4566.
- Request PDF. (n.d.). Poisoning and deactivation of palladium catalysts.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Zhang, Y., et al. (2024). Enhancing Pd Catalytic Activity by Amine Group Modification for Efficient Direct Synthesis of H₂O₂.
- Erhardt, S., et al. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 125(52), 16291-16303.
- Reddit. (2020). What is the proper way to set up a suzuki coupling? r/chemistry.
- Chemistry For Everyone. (2025).
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2020). Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Chemical Science, 11(30), 7764-7789.
- Frontier Specialty Chemicals. (n.d.). Organoborons. Frontier Specialty Chemicals.
- Daugulis, O., et al. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 45(6), 923-934.
- Sharma, S., et al. (2022). Ru(II)-catalyzed C–H bond amidations using cyclic amides as weak directing groups. Organic Chemistry Frontiers, 9(24), 6843-6851.
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- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03052J [pubs.rsc.org]
- 6. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 15. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
Technical Support Center: Troubleshooting the Purification of Polar Boronic Acids
Welcome to the Technical Support Center for polar boronic acid purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the isolation and purification of these versatile synthetic intermediates. Boronic acids, particularly those with polar functional groups, present unique purification hurdles due to their amphiphilic nature, propensity for anhydride formation, and interactions with common stationary phases. This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may face during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Chromatography Challenges
Question 1: My polar boronic acid is streaking badly or sticking to the baseline during silica gel chromatography. What's happening and how can I fix it?
Answer: This is a classic problem when purifying boronic acids on standard silica gel. The issue stems from the interaction between the Lewis acidic boron atom and the acidic silanol groups (Si-OH) on the silica surface. This can lead to strong adsorption, irreversible binding, or even decomposition of your compound on the column.[1][2] Polar boronic acids are particularly susceptible to this issue.
Here are several strategies to overcome this, ranging from simple modifications to alternative stationary phases:
-
Deactivation of Silica Gel:
-
Base Treatment: You can neutralize the acidic silanol groups by preparing a slurry of your silica gel in the chosen eluent and adding a small amount of a non-nucleophilic base, such as triethylamine (1-2% v/v).[1] This will "cap" the active sites and reduce strong adsorption.
-
Boric Acid Impregnation: Counterintuitively, treating the silica gel with boric acid can suppress the over-adsorption of boronic acid derivatives.[1][3] This is thought to work by pre-saturating the Lewis basic sites on the silica.
-
-
Solvent System Modification:
-
Adding a Polar Modifier: For moderately polar boronic acids, incorporating a polar solvent like methanol or acetone into your eluent system can help to displace the compound from the silica gel.[4] Be cautious, as too much methanol can lead to co-elution of impurities.
-
Using a Modifier: A small amount of acetic acid or trifluoroacetic acid (TFA) in the mobile phase can sometimes improve peak shape by protonating basic impurities and modifying the silica surface.[4]
-
-
Alternative Stationary Phases:
-
Neutral Alumina: For boronic acids that are sensitive to acidic conditions, neutral alumina can be an excellent alternative to silica gel.[1][4]
-
Reversed-Phase Chromatography (C18): This is often a better choice for highly polar boronic acids.[2][5] A mobile phase of acetonitrile/water or methanol/water, often with a pH modifier, can provide good separation. However, be aware that some boronic acids can still exhibit poor peak shape on C18 columns.[6]
-
Question 2: I'm trying to purify a boronic acid pinacol ester, but I'm seeing significant hydrolysis back to the boronic acid during chromatography. How can I prevent this?
Answer: The hydrolysis of boronic esters, especially pinacol esters (Bpins), is a common challenge during purification, particularly on silica gel which can have adsorbed water and acidic sites that catalyze the reaction.[1][7]
Here’s how to minimize or prevent hydrolysis:
-
Rigorous Anhydrous Conditions: Ensure all your solvents are anhydrous and your glassware is thoroughly dried. Running the column under an inert atmosphere (nitrogen or argon) can also help for particularly sensitive compounds.[1]
-
Boric Acid-Treated Silica: As mentioned previously, this can help to suppress hydrolysis.[1][3][8]
-
Use of Aprotic Solvents: Whenever possible, use aprotic solvents for your chromatography.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for analyzing and purifying polar compounds like boronic acids and their esters.[9] The high organic content of the mobile phase in HILIC effectively prevents on-column hydrolysis.[9]
-
Non-Aqueous Reversed-Phase HPLC: For analytical purposes, using a non-aqueous, aprotic diluent and a reversed-phase column with a highly basic mobile phase (pH ~12.4) and an ion-pairing reagent has been shown to stabilize reactive pinacolonate esters.[7]
Recrystallization and Extraction Strategies
Question 3: My polar boronic acid is an oil or a waxy solid that is difficult to recrystallize. What are some effective crystallization techniques?
Answer: Recrystallization of polar boronic acids can be challenging due to their often high solubility in polar solvents and their tendency to form oils.
Here are some approaches to try:
-
Solvent Screening: A systematic solvent screen is crucial. Start with small amounts of your crude material and test a range of solvents with varying polarities.[2]
-
Single Solvent Recrystallization: Try dissolving your compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Good candidates can include water, ethanol, or mixtures like ethyl acetate/hexanes.[4][10]
-
Two-Solvent (Anti-Solvent) Recrystallization: Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an anti-solvent in which it is insoluble) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.[4][10]
-
-
Trituration: If your compound is an oil, trituration can be effective. This involves repeatedly washing the oil with a solvent in which your compound is insoluble but the impurities are soluble.[4] Hexane is a common choice for this.[2]
-
pH Adjustment: If your polar boronic acid has other acidic or basic functional groups, you may be able to induce crystallization by adjusting the pH of an aqueous solution to the isoelectric point of the molecule.
Question 4: How can I use acid-base extraction to purify my polar boronic acid?
Answer: Acid-base extraction is a powerful technique for purifying boronic acids, taking advantage of their acidic nature.
Protocol for Basic Extraction:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or KOH).[11] The boronic acid will deprotonate to form a boronate salt, which is soluble in the aqueous layer.
-
Separate the aqueous layer containing the boronate salt.
-
Wash the aqueous layer with an organic solvent to remove any non-acidic organic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of around 2-3.[12] This will protonate the boronate salt, causing the pure boronic acid to precipitate out of the solution or allow for its extraction back into a fresh organic layer.
-
If the boronic acid precipitates, it can be collected by filtration. If it remains in solution, extract it with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified boronic acid.
Important Consideration: This method is most effective when the impurities are not acidic. If you have acidic impurities, they will also be extracted into the basic aqueous layer.[2][5]
Derivatization for Purification
Question 5: I'm struggling to purify a particularly challenging polar boronic acid. Can I temporarily convert it into something easier to purify?
Answer: Yes, derivatization is an excellent strategy when direct purification fails. The idea is to convert the boronic acid into a more stable and less polar derivative that is easier to handle and purify, and then cleave the protecting group to regenerate the pure boronic acid.
Here are some common derivatization strategies:
-
Pinacol Esters (Bpins): While they can be prone to hydrolysis, Bpins are generally less polar and more stable than their corresponding boronic acids, making them more amenable to silica gel chromatography.[2][13] They can be formed by reacting the boronic acid with pinacol.
-
Diethanolamine Adducts: Reacting a boronic acid with diethanolamine often forms a stable, crystalline adduct that can be easily purified by recrystallization.[2][5][14][15] The free boronic acid can be regenerated by treatment with an acid.[2] This method is particularly useful for boronic acids that are not excessively polar.[2][5][14]
-
Potassium Trifluoroborate Salts (BF3K): These salts are typically highly crystalline and stable solids that are easy to purify by recrystallization.[2][13] They can be readily converted back to the boronic acid by treatment with an acid.
Data Summary Tables
Table 1: Common Solvents for Polar Boronic Acid Recrystallization
| Solvent System | Polarity | Comments |
| Water | High | Excellent for highly polar compounds, but can be difficult to remove.[10] |
| Ethanol/Water | High | Good for compounds with moderate water solubility. |
| Ethyl Acetate/Hexane | Medium to Low | A common and effective combination for a wide range of polarities.[4] |
| Dichloromethane/Hexane | Medium to Low | Useful for less polar boronic acids. |
| Acetone | Medium | Can be effective, but its high volatility can make it tricky to work with.[4] |
Table 2: Overview of Purification Strategies and Their Applicability
| Method | Principle | Best Suited For | Key Considerations |
| Silica Gel Chromatography | Adsorption | Moderately polar, stable boronic acids. | Requires deactivation (base or boric acid treatment) to prevent streaking and decomposition.[1] |
| Reversed-Phase (C18) Chromatography | Partitioning | Highly polar boronic acids. | Can still result in poor peak shape; mobile phase pH is critical.[2][6] |
| Acid-Base Extraction | Ionization | Boronic acids with impurities of different acidity/basicity. | Not effective if impurities have similar pKa values.[2][5] |
| Recrystallization | Differential Solubility | Compounds that are crystalline solids. | Requires careful solvent screening; may not be suitable for oily products.[2][4] |
| Derivatization (e.g., Bpin, DEA adduct) | Chemical Modification | Challenging purifications where direct methods fail. | Adds extra synthetic steps (protection and deprotection).[2][13] |
Experimental Protocols
Protocol 1: Boric Acid Treatment of Silica Gel for Flash Chromatography
Objective: To prepare a deactivated silica gel stationary phase to improve the chromatographic purification of boronic acids and their esters.[1][3]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare a 5% (w/v) solution of boric acid in methanol. For 100 g of silica gel, you will need approximately 550 mL of this solution.
-
In a round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).
-
Dry the silica gel thoroughly under vacuum until it is a free-flowing powder. The boric acid-impregnated silica gel is now ready for use.
Protocol 2: Purification via Diethanolamine Adduct Formation
Objective: To purify a boronic acid by converting it to a crystalline diethanolamine adduct, followed by regeneration of the free boronic acid.[16]
Materials:
-
Crude boronic acid
-
Diethanolamine
-
Diethyl ether (or other suitable non-polar solvent)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the crude boronic acid in a minimal amount of diethyl ether.
-
Add diethanolamine (1.1 equivalents) dropwise to the solution.
-
Stir the mixture at room temperature. A white precipitate of the diethanolamine adduct should form.[16]
-
Continue stirring until the starting material is completely consumed (monitor by TLC).
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
To regenerate the boronic acid, suspend the purified adduct in ethyl acetate and wash with 1M HCl.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the pure boronic acid.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. academic.oup.com [academic.oup.com]
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- 6. waters.com [waters.com]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
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- 26. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene - PMC [pmc.ncbi.nlm.nih.gov]
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- 30. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Comprehensive Characterization of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is a key building block in the synthesis of various therapeutic agents, making its unambiguous characterization paramount. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the comprehensive analysis of this molecule, grounded in field-proven insights and experimental data.
The Central Role of NMR in Structural Verification
NMR spectroscopy stands as the cornerstone of structural analysis for organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. For a multifunctional compound like (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid, a multi-nuclear NMR approach is essential for complete characterization.
A common challenge with boronic acids in NMR is their propensity to form cyclic anhydrides, known as boroxines, through dehydration. This can lead to signal broadening and the appearance of multiple species in the spectrum, complicating interpretation.[1][2] To circumvent this, the choice of a suitable deuterated solvent is critical. Protic solvents like methanol-d4 or coordinating solvents like DMSO-d6 can break up these oligomeric species, resulting in sharp, well-resolved spectra.[3] For this guide, we will focus on the use of DMSO-d6, which is an excellent solvent for this class of compounds and allows for the observation of exchangeable protons.
Predicted NMR Spectral Data
| ¹H NMR | Predicted δ (ppm) | Multiplicity | J (Hz) | Assignment |
| Aromatic | ~8.1-8.3 | m | H-2, H-6 | |
| ~7.3-7.5 | t | ~9 | H-5 | |
| Amide | ~8.5-8.7 | t | ~5.5 | NH |
| Ethyl | ~4.8-5.0 | t | ~5.5 | OH |
| ~3.5-3.7 | q | ~6 | CH₂-N | |
| ~3.3-3.5 | t | ~6 | CH₂-O | |
| Boronic Acid | ~8.2 (broad s) | s | B(OH)₂ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl | ~166-168 | C=O |
| Aromatic | ~160-163 (d, ¹JCF ≈ 250 Hz) | C-4 |
| ~135-138 (d) | C-6 | |
| ~130-133 (d) | C-2 | |
| ~125-128 (d) | C-3 | |
| ~115-118 (d, ²JCF ≈ 20 Hz) | C-5 | |
| C-1 (ipso-B) | Not typically observed | |
| Ethyl | ~59-62 | CH₂-O |
| ~42-45 | CH₂-N |
| ¹⁹F NMR | Predicted δ (ppm) | Assignment |
| Aromatic | ~ -110 to -115 | Ar-F |
| ¹¹B NMR | Predicted δ (ppm) | Assignment |
| Boronic Acid | ~28-32 (broad s) | B(OH)₂ |
Visualizing the Structure and Proton Assignments
To aid in the interpretation of the NMR data, the following diagram illustrates the molecular structure of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid with the predicted proton assignments.
Caption: Molecular structure with proton numbering.
A Comparative Analysis: NMR vs. Alternative Techniques
While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves orthogonal analytical techniques to assess purity and identify potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS) are powerful complementary methods.
| Technique | Strengths for this Molecule | Limitations for this Molecule | Primary Application |
| NMR | - Unambiguous structural confirmation.- Provides detailed connectivity information.- Quantitative analysis (qNMR) for purity assessment.[4][5][6] | - Lower sensitivity compared to MS.- Potential for spectral complexity due to boroxine formation if not handled correctly. | - Primary structure elucidation.- Purity determination. |
| HPLC-UV | - High sensitivity for UV-active compounds.- Excellent for quantifying known impurities and the main component.[7][8][9] | - Does not provide structural information.- Method development can be challenging for polar boronic acids.[10] | - Purity analysis and quantification.- Monitoring reaction progress. |
| LC-MS/MS | - Extremely high sensitivity and selectivity.- Provides molecular weight information.- Can identify unknown impurities through fragmentation patterns.[11][12][13] | - Ionization of boronic acids can be inefficient.- Does not provide detailed stereochemical or isomeric information. | - Impurity identification.- Trace-level analysis. |
The Analytical Workflow: A Holistic Approach
A robust characterization of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid follows a logical workflow, integrating these techniques to build a complete profile of the molecule.
Caption: Integrated analytical workflow for characterization.
Experimental Protocols
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
As a Senior Application Scientist, it is imperative that the protocols provided are not just a series of steps, but a reflection of a deep understanding of the underlying chemistry. The choices made in these protocols are designed to ensure data integrity and reproducibility.
Protocol 1: NMR Sample Preparation and Data Acquisition
Rationale: The choice of DMSO-d6 as the solvent is crucial to prevent the formation of boroxines, which would complicate the spectra.[3] The use of a relatively high concentration ensures a good signal-to-noise ratio, especially for less sensitive nuclei like ¹³C and ¹¹B. The acquisition parameters are selected to provide high-resolution data suitable for detailed structural analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid into a clean, dry NMR tube.
-
Add approximately 0.7 mL of DMSO-d6.
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire at least 16 scans.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Ensure a relaxation delay of at least 5 seconds to allow for full relaxation of all protons, which is crucial for accurate integration.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
-
¹⁹F NMR Acquisition:
-
Use a standard single-pulse experiment, typically with proton decoupling.
-
The spectral width should be set to at least 250 ppm to encompass the wide range of fluorine chemical shifts.[14]
-
-
¹¹B NMR Acquisition:
Protocol 2: HPLC-UV Analysis
Rationale: A reversed-phase C18 column is a versatile choice for the separation of moderately polar aromatic compounds. The mobile phase, consisting of a buffered aqueous solution and an organic modifier, is optimized to achieve good peak shape and resolution. The use of a buffer is important to control the ionization state of the boronic acid and any acidic or basic impurities.
Step-by-Step Methodology:
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30 °C.
-
Injection volume: 10 µL.
-
UV detection: 254 nm.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in a 50:50 mixture of water and acetonitrile at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 3: LC-MS/MS Analysis
Rationale: Electrospray ionization (ESI) in negative ion mode is often effective for the analysis of boronic acids, as they can be deprotonated to form a boronate anion. The use of a tandem mass spectrometer (MS/MS) allows for selective detection and structural confirmation of impurities through their fragmentation patterns.[11][12][13]
Step-by-Step Methodology:
-
Instrumentation:
-
LC system coupled to a tandem quadrupole or ion trap mass spectrometer with an ESI source.
-
Use the same column and mobile phase as the HPLC-UV method for consistency.
-
-
Mass Spectrometer Settings (Negative Ion Mode):
-
Capillary voltage: -3.5 kV.
-
Cone voltage: -30 V.
-
Source temperature: 120 °C.
-
Desolvation temperature: 350 °C.
-
Scan range: m/z 50-500.
-
For MS/MS, select the parent ion of interest and apply a collision energy (e.g., 15-25 eV) to induce fragmentation.
-
Conclusion
The comprehensive characterization of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is most effectively achieved through a multi-faceted analytical approach. While multi-nuclear NMR spectroscopy provides the definitive structural elucidation, orthogonal techniques such as HPLC-UV and LC-MS/MS are indispensable for a thorough assessment of purity and the identification of trace-level impurities. By integrating these powerful analytical tools and adhering to robust experimental protocols, researchers can ensure the quality and integrity of this critical chemical building block, thereby supporting the advancement of drug discovery and development programs.
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Gualtieri, F. (2016). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 54(5), 423-429. [Link]
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Pandiyan, V., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(19), 7838-7845. [Link]
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Barbero, S., et al. (2019). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst, 144(1), 226-233. [Link]
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Li, Y., et al. (2021). An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. Journal of Liquid Chromatography & Related Technologies, 44(5-6), 253-260. [Link]
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Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. [Link]
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Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(8), 297-314. [Link]
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Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(14), 4847-4862. [Link]
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Wang, J., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 20-25. [Link]
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Wang, Y.-C., et al. (2021). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 26(11), 3183. [Link]
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Nielsen, M. K., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8243-8249. [Link]
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Wardani, P. A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]
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Wodyński, A., et al. (2018). The Halogen Effect on the 13C NMR Chemical Shift in Substituted Benzenes. Molecules, 23(5), 1034. [Link]
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A Comparative Guide to HPLC Purity Analysis of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
Introduction: The Analytical Challenge of a Modern Pharmaceutical Building Block
(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is a key pharmaceutical intermediate, integral to the synthesis of various contemporary drug candidates. Its structural complexity, featuring a polar boronic acid group, a hydrogen-bonding amide linkage, and a fluoro substituent, presents a unique set of challenges for analytical chemists tasked with ensuring its purity. The boronic acid moiety is notoriously susceptible to dehydration, leading to the formation of cyclic anhydrides, primarily the trimeric boroxine. Furthermore, the overall polarity of the molecule can result in poor retention on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns.
This guide provides an in-depth comparison of robust HPLC methodologies for the comprehensive purity assessment of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid. We will delve into the rationale behind method development, compare the performance of different stationary phases and mobile phase compositions, and present detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement an analytical strategy that guarantees the quality and consistency of this critical starting material. All methodologies are presented with a focus on scientific integrity, ensuring that each protocol is a self-validating system for reliable and reproducible results, in line with the principles outlined in USP General Chapter <621> Chromatography[1][2] and ICH Q2(R1) Validation of Analytical Procedures[3][4].
Understanding Potential Impurities
A robust purity method must be stability-indicating, meaning it can separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products. For (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid, likely impurities include:
-
Process-Related Impurities: Starting materials, intermediates, and by-products from the synthetic route. For instance, precursors like 4-fluoro-3-carboxyphenylboronic acid or 2-aminoethanol could be present.
-
Degradation Products:
-
Boroxine (Trimeric Anhydride): The most common degradation product of boronic acids, formed through intermolecular dehydration.
-
Hydrolytic Impurities: Cleavage of the amide bond under harsh acidic or basic conditions.
-
Oxidative Degradation Products: The aromatic ring and other functional groups may be susceptible to oxidation.
-
Forced degradation studies are essential to identify these potential degradants and validate the separation power of the analytical method.[3][5][6][7]
Comparative Analysis of HPLC Methodologies
We will now compare three distinct reversed-phase HPLC methods, each employing a different stationary phase to achieve orthogonal selectivity, a crucial aspect for comprehensive impurity profiling.
Method 1 (Proposed): C18 Stationary Phase with Acidic Modifier
This method represents a reliable and robust starting point for the analysis of many aromatic boronic acids. The use of a traditional C18 column provides a strong hydrophobic retention mechanism, while an acidic mobile phase modifier helps to suppress the ionization of the boronic acid group, leading to improved peak shape and retention.
Rationale: The acidic mobile phase (e.g., with formic or phosphoric acid) protonates the boronic acid, reducing its polarity and enhancing its retention on the nonpolar C18 stationary phase. This approach is widely adopted for the analysis of boronic acids due to its simplicity and effectiveness.[8]
Experimental Protocol:
| Parameter | Condition |
| HPLC System | Standard HPLC or UHPLC system with a gradient pump, autosampler, column oven, and UV detector. |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm or equivalent. |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | Acetonitrile. |
| Gradient | 10% to 70% B in 20 minutes, then re-equilibrate. |
| Flow Rate | 1.0 mL/min. |
| Column Temp. | 30 °C. |
| Detection | UV at 230 nm. |
| Injection Vol. | 10 µL. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v). |
Method 2: Phenyl Stationary Phase for Enhanced Aromatic Selectivity
To provide an alternative selectivity, a phenyl-based stationary phase is employed. This column offers π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte and its impurities, which can lead to different elution orders and improved resolution of certain critical pairs.
Rationale: The unique selectivity of a phenyl column can be advantageous for separating aromatic compounds with subtle structural differences, such as isomers or impurities with modifications on the aromatic ring. This provides an orthogonal separation mechanism compared to the purely hydrophobic interactions of a C18 phase.[4]
Experimental Protocol:
| Parameter | Condition |
| HPLC System | Standard HPLC or UHPLC system with a gradient pump, autosampler, column oven, and UV detector. |
| Column | Waters XBridge Phenyl, 4.6 x 150 mm, 3.5 µm or equivalent. |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | Acetonitrile. |
| Gradient | 15% to 75% B in 20 minutes, then re-equilibrate. |
| Flow Rate | 1.0 mL/min. |
| Column Temp. | 30 °C. |
| Detection | UV at 230 nm. |
| Injection Vol. | 10 µL. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v). |
Method 3: Polar-Embedded Stationary Phase for Enhanced Retention of Polar Analytes
Given the polar nature of the target molecule and some of its potential impurities, a polar-embedded stationary phase offers a third, distinct selectivity. These columns have a polar group incorporated into the alkyl chain, which provides enhanced retention for polar compounds, particularly in highly aqueous mobile phases.
Rationale: The polar-embedded group helps to prevent phase collapse in highly aqueous mobile phases and can interact with polar functional groups of the analyte through hydrogen bonding, leading to unique selectivity for polar compounds that are poorly retained on traditional C18 columns.
Experimental Protocol:
| Parameter | Condition |
| HPLC System | Standard HPLC or UHPLC system with a gradient pump, autosampler, column oven, and UV detector. |
| Column | InertSustain AQ-C18, 4.6 x 150 mm, 3 µm or equivalent. |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | Acetonitrile. |
| Gradient | 5% to 65% B in 20 minutes, then re-equilibrate. |
| Flow Rate | 1.0 mL/min. |
| Column Temp. | 30 °C. |
| Detection | UV at 230 nm. |
| Injection Vol. | 10 µL. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v). |
Performance Comparison and Data Presentation
The following table summarizes the expected performance characteristics of the three proposed HPLC methods. The data is illustrative and would be confirmed during method validation.
| Performance Parameter | Method 1 (C18) | Method 2 (Phenyl) | Method 3 (Polar-Embedded) |
| Retention Factor (k) of Analyte | > 2.0 | > 2.0 | > 2.5 |
| Resolution of Analyte and Boroxine | Baseline separation expected. | Potentially improved resolution due to different interactions. | Good separation expected, with potentially higher retention of the more polar boronic acid. |
| Peak Tailing Factor | < 1.5 | < 1.5 | < 1.2 (often improved for polar compounds). |
| Selectivity for Process Impurities | Good general selectivity. | Orthogonal selectivity, especially for aromatic impurities. | Enhanced selectivity for polar impurities. |
Experimental Workflows and Logical Relationships
To visualize the workflow for method development and validation, the following diagrams are provided.
Caption: HPLC Method Development and Validation Workflow.
Caption: Orthogonal Selectivity of Compared HPLC Methods.
Conclusion and Recommendations
For the routine purity analysis of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid, the proposed RP-HPLC method using a C18 column with an acidic mobile phase (Method 1) provides a robust and reliable approach. However, for comprehensive impurity profiling and method validation, it is highly recommended to employ an orthogonal method, such as the one using a Phenyl stationary phase (Method 2). The use of a polar-embedded column (Method 3) should be considered if significant issues with the retention of highly polar impurities are encountered.
The choice of the final method or methods will depend on the specific impurity profile of the material and the intended application. A thorough method validation according to ICH Q2(R1) guidelines is essential to ensure that the chosen method is fit for its purpose.[9][10] By understanding the inherent challenges of boronic acid analysis and leveraging the different selectivities of modern HPLC columns, researchers can confidently ensure the quality of this important pharmaceutical intermediate.
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USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]
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Understanding the Latest Revisions to USP <621>. Agilent. [Link]
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-
Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Taylor & Francis Online. [Link]
-
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-
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-
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-
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Stability Indicating Forced Degradation Studies. RJPT. [Link]
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A Comparative Guide to the Mass Spectrometric Analysis of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
Introduction
(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is a substituted arylboronic acid, a class of compounds indispensable in modern organic synthesis, particularly as key building blocks in Suzuki-Miyaura cross-coupling reactions. Their utility in the synthesis of complex molecules and active pharmaceutical ingredients (APIs) necessitates robust, sensitive, and selective analytical methods for their characterization, purity assessment, and quantification.
However, boronic acids present unique analytical challenges. Their high polarity makes them less suitable for traditional Gas Chromatography (GC), and their propensity to undergo dehydration to form cyclic trimers, known as boroxines, can complicate mass spectra and chromatographic analysis.[1][2] This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid, contrasting them with alternative analytical techniques. We will delve into the causality behind methodological choices, provide detailed experimental protocols, and present supporting data to empower researchers in selecting the optimal strategy for their analytical needs.
Part 1: The Gold Standard: Liquid Chromatography-Mass Spectrometry (LC-MS)
For the comprehensive analysis of polar, non-volatile molecules like our target compound, Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the preeminent technique. Its combination of high-resolution separation with highly sensitive and selective detection makes it the method of choice in research and drug development settings.[1] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) offers a superior platform for identity confirmation, impurity profiling, and quantification.[3][4]
Conceptual Workflow: From Sample to Structure
The power of LC-MS/MS lies in its sequential analysis workflow. The UHPLC system first separates the target analyte from impurities and matrix components. The eluent is then directed to the ESI source, where the analyte is ionized. The first mass analyzer (MS1) isolates the ion of interest (precursor ion), which is then fragmented in a collision cell. The resulting fragment ions (product ions) are separated by the second mass analyzer (MS2) and detected, generating a unique "fingerprint" that confirms the molecule's identity.
Detailed Experimental Protocol: UHPLC-ESI-MS/MS
This protocol is a self-validating system designed for robust and reproducible analysis of the target analyte.
1. Sample Preparation:
-
Accurately weigh 1 mg of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid standard.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform serial dilutions using the same solvent to prepare working standards (e.g., 0.1, 1, 10, 100 ng/mL) for sensitivity and linearity assessments.
-
Rationale: A 50:50 acetonitrile:water mixture is a common diluent that is compatible with reverse-phase chromatography and ensures analyte solubility.
2. UHPLC Conditions:
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).[3]
-
Rationale: A C18 stationary phase provides excellent retention for moderately polar aromatic compounds. The sub-2 µm particle size enables high resolution and fast analysis times.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a volatile mobile phase modifier that aids in protonation for positive-mode ESI, leading to better sensitivity.[5]
-
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes for comprehensive analysis.
-
Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 150 °C.
-
Desolvation Gas (N₂): 800 L/hr at 400 °C.
-
Scan Mode 1 (Full Scan):
-
Mass Range: m/z 50-500. This is used to identify the precursor ion.
-
-
Scan Mode 2 (Product Ion Scan - MS/MS):
-
Precursor Ion: Isolate the [M+H]⁺ or [M-H]⁻ ion.
-
Collision Gas: Argon.
-
Collision Energy: Ramp from 10-40 eV to find optimal fragmentation.
-
Rationale: Ramping collision energy ensures that a wide range of fragment ions, from both low-energy and high-energy dissociations, are generated for comprehensive structural confirmation.[6]
-
Expected Ions and Molecular Species
The analysis of boronic acids by ESI-MS can be complicated by the formation of dimers, solvent adducts, and the aforementioned boroxine trimers.[3][4] A thorough analysis requires anticipating these species. The monoisotopic mass of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid (C₉H₁₁BFNO₄) is 227.0765 Da .
| Species Description | Formula | Ionization Mode | Expected m/z (Monoisotopic) | Notes |
| Protonated Monomer | [M+H]⁺ | Positive | 228.0843 | Primary target ion for identification and quantification. |
| Sodiated Monomer | [M+Na]⁺ | Positive | 250.0663 | Common adduct, especially with glass labware or sodium contamination. |
| Deprotonated Monomer | [M-H]⁻ | Negative | 226.0687 | Often a strong and stable signal due to acidic protons.[7] |
| Dehydrated Trimer (Boroxine) | [(M-H₂O)₃+H]⁺ | Positive | 628.2281 | A common artifact of boronic acids; its presence can suppress the monomer signal.[2] |
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
MS/MS is crucial for unambiguous structural confirmation. By fragmenting the isolated precursor ion, we can probe the molecule's constituent parts. The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments.[6][8]
Predicted Key Fragments for [M+H]⁺ (m/z 228.08):
| Fragment m/z (Predicted) | Neutral Loss | Proposed Structure/Origin |
| 210.07 | H₂O (18.01 Da) | Loss of water from the boronic acid or hydroxyethyl group. |
| 184.05 | C₂H₄O (44.03 Da) | Loss of ethylene oxide from the hydroxyethyl sidechain. |
| 166.06 | B(OH)₃ (61.82 Da) | Loss of boric acid, a characteristic fragmentation for some boronic acids. |
| 156.01 | C₃H₆NO (72.07 Da) | Cleavage of the amide C-N bond, resulting in the fluorophenylboronic acid core. |
Part 2: Comparison with Alternative Analytical Techniques
While LC-MS/MS is the most powerful tool for this analysis, other methods have utility depending on the specific analytical goal, available instrumentation, and required throughput. An orthogonal method can also provide complementary data for comprehensive characterization.
| Technique | Selectivity | Sensitivity (Typical LOQ) | Throughput | Structural Information | Key Limitations |
| UHPLC-MS/MS | Very High | pg/mL to ng/mL[9] | High (2-5 min/sample) | Definitive (MW + Fragments) | High capital cost; potential for matrix effects.[1] |
| HPLC-UV | Moderate | ng/mL to µg/mL[9] | Moderate (5-15 min/sample) | None (Retention Time only) | Co-eluting impurities with similar chromophores interfere; less sensitive. |
| GC-MS | High | ng/mL | Moderate | Good (MW + EI Fragments) | Requires derivatization for polar boronic acids; thermal instability is a risk.[10] |
| HPLC-PCD (Fluorescence) | Very High (for boronic acids) | ~1 ng[11] | Moderate | None (Retention Time only) | Only detects boronic acid-containing species; requires extra hardware.[12] |
Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in many QC labs for purity analysis and content uniformity. Given that the target molecule contains an aromatic ring, it possesses a strong chromophore suitable for UV detection.
Protocol: HPLC-UV for Purity Assessment
-
Instrumentation: Standard HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column & Mobile Phase: Same as the UHPLC-MS method, but a standard 4.6 mm ID column can be used with a higher flow rate (e.g., 1.0 mL/min).
-
Detection: Monitor at the wavelength of maximum absorbance (λ-max), likely around 230-250 nm for the substituted benzene ring.
-
Analysis: Purity is assessed by calculating the area percent of the main peak relative to all other peaks in the chromatogram.
-
Trustworthiness: While simple and robust, this method is only semi-quantitative for impurities without individual reference standards. It cannot distinguish between impurities that co-elute or lack a chromophore.
Alternative 2: HPLC with Post-Column Derivatization (PCD) and Fluorescence Detection
This specialized technique enhances the selectivity for boronic acids by introducing a post-column reaction with a reagent that forms a fluorescent complex specifically with the boronic acid moiety.[11]
Workflow: HPLC-PCD
-
Analytes are separated on the HPLC column as usual.
-
The column eluent is mixed with a reagent solution (e.g., alizarin in an alkaline solution) via a T-junction.[12]
-
The mixture flows through a reaction coil, often heated, to allow the complex to form.
-
The fluorescent complex is detected by a fluorescence detector set to the appropriate excitation and emission wavelengths.
-
Expertise & Causality: This method is exceptionally selective. Only compounds containing a boronic acid group will react and produce a signal, effectively eliminating matrix interference and non-boronic acid impurities from the chromatogram.[11] This is invaluable for tracking the consumption of a boronic acid starting material in a complex reaction mixture. However, it provides no structural information beyond confirming the presence of the boronic acid group.
Conclusion and Recommendations
For the comprehensive characterization of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid , UHPLC-ESI-MS/MS is the unequivocally superior technique . It provides an unparalleled combination of sensitivity, selectivity, and structural elucidation capabilities, allowing for confident identification, trace-level impurity profiling, and accurate quantification. The ability to obtain fragmentation data is critical for confirming the identity of the analyte and characterizing unknown related substances.
Recommendations for Application:
-
For R&D and Drug Development: Employ UHPLC-MS/MS as the primary analytical tool for structural confirmation, metabolite identification, and developing reference standards.
-
For Routine Quality Control (QC): A validated HPLC-UV method is often sufficient and more cost-effective for routine purity checks and release testing once the identity of the material and its impurity profile have been established by MS.
-
For Reaction Monitoring: HPLC-PCD with fluorescence detection offers a highly selective, albeit less common, method to specifically track the boronic acid species in a complex reaction matrix, ignoring other UV-active components.
By understanding the strengths and limitations of each technique, researchers can implement a fit-for-purpose analytical strategy that ensures the quality and integrity of this critical synthetic building block.
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link][3][4]
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A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing). [Link][14]
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The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. MDPI. [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]
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Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. [Link][10]
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The Double-Edged Sword: A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, capable of profoundly altering a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Phenylboronic acids are indispensable reagents in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[4][5] This guide provides an in-depth comparison of the reactivity of fluorinated versus non-fluorinated phenylboronic acids, offering a blend of mechanistic theory and practical, data-driven insights to inform your experimental design.
Theoretical Underpinnings of Reactivity
To appreciate the nuanced differences between these two classes of reagents, one must first understand the fundamental mechanism of the Suzuki-Miyaura coupling and the powerful electronic influence of the fluorine atom.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[4][5] The process can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[5][6]
-
Transmetalation: This is often the rate-determining step. The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7]
-
Reductive Elimination: The two organic groups (Ar and Ar') couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][6]
The Potent Electronic Influence of Fluorine
Fluorine's unique properties stem from it being the most electronegative element.[3] When substituted onto a phenyl ring, it exerts two primary electronic effects:
-
Inductive Effect (-I): Through the sigma bond framework, fluorine strongly withdraws electron density from the aromatic ring. This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.
-
Resonance Effect (+R): Through its lone pairs, fluorine can donate electron density into the pi system of the ring. This effect is most pronounced at the ortho and para positions.
Crucially, for fluorine, the inductive withdrawing effect (-I) dominates over the weaker resonance donating effect (+R).[8] This results in a net electron-deficient phenyl ring, which has profound consequences for the boronic acid's reactivity.
Impact on Acidity (pKa)
Phenylboronic acids are Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species. The acidity, quantified by the pKa value, is a critical parameter. The strong electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center, making the boronic acid more receptive to nucleophilic attack by hydroxide.[8][9] This results in a lower pKa value compared to the non-fluorinated parent compound.
This effect is position-dependent. An ortho-fluorine has the most pronounced acidifying effect, partly due to the potential for intramolecular hydrogen bonding which stabilizes the boronate form.[8] The meta position also shows significant acidification due to the strong inductive effect. The effect at the para position is often the smallest, as the withdrawing inductive effect is partially offset by the donating resonance effect.[8]
| Phenylboronic Acid Derivative | pKa in Water (25 °C) |
| Phenylboronic acid | 8.76 - 8.86 |
| 2-Fluorophenylboronic acid | 7.78 |
| 3-Fluorophenylboronic acid | 8.16 |
| 4-Fluorophenylboronic acid | 8.77 |
| 2,6-Difluorophenylboronic acid | 6.81 |
| Pentafluorophenylboronic acid | ~6.2 |
| Data compiled from sources[8][10]. Note that exact values can vary slightly based on measurement technique. |
The Reactivity Trade-Off: Transmetalation vs. Protodeboronation
The net effect of fluorination is a double-edged sword: it enhances the desired transmetalation step but also increases the risk of an undesirable side reaction, protodeboronation.
Accelerated Transmetalation
The increased Lewis acidity of fluorinated phenylboronic acids makes them more reactive in the crucial transmetalation step. Studies have shown that the efficiency of transmetalation increases with the number of fluorine substituents, with ortho substitution having the greatest impact.[11] For instance, pentafluorophenylboronic acid reacts approximately 150 times faster in transmetalation than simple phenylboronic acid.[11] This heightened reactivity allows for couplings to occur under milder conditions, often at room temperature, and can be essential for challenging transformations involving electron-rich or sterically hindered coupling partners.[11][12]
Increased Susceptibility to Protodeboronation
Protodeboronation is the cleavage of the C–B bond by a proton source (often water), resulting in the formation of a simple arene and boric acid. This is a common decomposition pathway for arylboronic acids that consumes the starting material and reduces overall yield.[13]
Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃
Fluorinated arylboronic acids are significantly more susceptible to this side reaction.[8] The electron-withdrawing fluorine atoms polarize the C–B bond, making the carbon atom more electrophilic and thus more prone to protonolysis. This instability is particularly pronounced for highly fluorinated systems and under basic aqueous conditions, which are common for Suzuki-Miyaura reactions.[8][13]
Experimental Comparison and Protocols
While direct, side-by-side comparisons under identical conditions are sparse in the literature, the available data consistently demonstrates the enhanced reactivity of fluorinated analogs.
Comparative Reactivity Data
| Aryl Halide | Boronic Acid | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | 110 | 3 | ~85 | [14] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | 110 | 3 | ~95 | [14] |
| 4-Bromoacetophenone | 2,6-Difluorophenylboronic acid | rt | 0.5 | 98 | [11] |
| 4-Bromoacetophenone | Phenylboronic acid | rt | 0.5 | <5 (est.) | [11] |
| 4-Chlorotoluene | Pentafluorophenylboronic acid | rt | 0.5 | 97 | [11] |
| This table synthesizes data from different studies to illustrate reactivity trends. Direct comparison should be made with caution. |
The data clearly indicates that fluorinated phenylboronic acids can achieve higher yields in shorter times and at lower temperatures, underscoring their increased reactivity.
General Protocol for a Comparative Suzuki-Miyaura Coupling
This protocol provides a robust starting point for comparing the reactivity of a fluorinated and non-fluorinated phenylboronic acid.
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Fluorinated Phenylboronic Acid (e.g., 2-Fluorophenylboronic acid, 1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Schlenk tube or reaction vial with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.03 mmol).
-
Inerting: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture (5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at a set temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every hour).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Practical Considerations and Conclusion
Choosing the Right Reagent:
-
Non-fluorinated phenylboronic acids are excellent, cost-effective choices for standard couplings that proceed under typical conditions. They are more stable and less prone to protodeboronation.
-
Fluorinated phenylboronic acids are the reagents of choice for challenging couplings, such as those with electron-rich aryl chlorides, sterically demanding substrates, or when milder reaction conditions (lower temperature, shorter time) are required.[11]
Mitigating Protodeboronation: When using highly reactive (and unstable) fluorinated boronic acids, consider the following to minimize the undesired side reaction:
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less susceptible to protodeboronation than the free acids.[4]
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, minimizing it can reduce the rate of protonolysis.
-
Choice of Base: Using milder bases (e.g., K₃PO₄, CsF) can be advantageous.[15]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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O'Hagan, D. The role of fluorine in medicinal chemistry. PubMed. [Link]
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Priya A, et al. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Sohail, H., et al. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]
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Gupta, S. P. Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
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Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]
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Osińska, S., et al. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. [Link]
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NROChemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
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Boruah, P. R., et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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MDPI. On the Computational Determination of the pK a of Some Arylboronic Acids. [Link]
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ResearchGate. Base‐catalyzed protodeboronation of pentafluorophenyl boronic acid... ResearchGate. [Link]
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ResearchGate. Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids. ResearchGate. [Link]
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ResearchGate. Correlation of the pKa values of monosubstituted phenylboronic acids... ResearchGate. [Link]
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Journal of Nuclear Medicine. Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. [Link]
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National Institutes of Health. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. [Link]
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ResearchGate. pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. [Link]
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Bentham Science. Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. [Link]
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MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
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ResearchGate. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions. ResearchGate. [Link]
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ResearchGate. Recent Developments on Synthesis of Organofluorine Compounds Using Green Approaches. ResearchGate. [Link]
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J-STAGE. Overview on the history of organofluorine chemistry from the viewpoint of material industry. [Link]
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Molander, G. A., & Canturk, B. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. [Link]
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Semantic Scholar. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. [Link]
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ACS Publications. Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. [Link]
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Journal of Nuclear Medicine. Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates. [Link]
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National Institutes of Health. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]
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Sci-Hub. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters. [Link]
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PubMed. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [Link]
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ResearchGate. pKa of fluoro-substituted phenylboronic acids vs. acceptor number... ResearchGate. [Link]
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PubMed. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]
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ResearchGate. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents... ResearchGate. [Link]
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UPC. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters. [Link]
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ResearchGate. 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method. ResearchGate. [Link]
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Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
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DeepDyve. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters. [Link]
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The Fluoro Effect: A Comparative Guide to the pKa of Fluorinated Phenylboronic Acids
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, boronic acids have emerged as indispensable tools.[1][2] Their utility, ranging from Suzuki-Miyaura cross-coupling reactions to the development of enzyme inhibitors like Bortezomib, is fundamentally governed by their inherent Lewis acidity.[1][3] A critical parameter for quantifying this acidity and predicting reactivity is the acid dissociation constant, or pKa. This guide provides an in-depth analysis of how the strategic placement of a fluoro substituent on a phenylboronic acid scaffold significantly modulates its pKa, thereby influencing its behavior in both synthetic and biological systems. We will explore the underlying electronic principles, present comparative experimental data, and provide detailed protocols for the characterization of these versatile compounds.
Understanding Boronic Acid pKa: More Than Just a Number
A boronic acid, with the general formula R-B(OH)₂, acts as a Lewis acid due to the electron-deficient boron atom with its vacant p-orbital.[4] In aqueous media, this Lewis acidity is expressed through the acceptance of a hydroxide ion to form a tetrahedral boronate species, as depicted in the equilibrium below. The pKa of a boronic acid is a measure of the equilibrium constant for this reaction, with a lower pKa value indicating a stronger Lewis acid. For a typical unsubstituted phenylboronic acid, the pKa is approximately 8.8, but this value can be finely tuned by the introduction of substituents on the phenyl ring.[1][5]
Figure 1. Equilibrium of a boronic acid with water, forming the tetrahedral boronate anion.
The pKa is a crucial determinant of a boronic acid's utility. In medicinal chemistry, for instance, a lower pKa can enhance the binding affinity of boronic acid-based inhibitors to the serine residues in the active sites of target enzymes under physiological pH (around 7.4).[6]
The Dual Nature of Fluorine's Electronic Influence
The fluorine atom is a powerful modulator of molecular properties due to its unique electronic effects. It exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker, yet significant, electron-donating resonance effect (+R) through its lone pairs of electrons. The interplay of these opposing effects is highly dependent on the substituent's position on the aromatic ring.
-
Inductive Effect (-I): This effect operates through the sigma bond framework and decreases with distance. It withdraws electron density from the aromatic ring, making the boron atom more electron-deficient and thus a stronger Lewis acid, which leads to a lower pKa.
-
Resonance Effect (+R): This effect involves the delocalization of fluorine's lone pair electrons into the pi-system of the benzene ring. This effect is most pronounced when the fluorine is at the ortho or para position. This donation of electron density to the ring can partially counteract the inductive effect.
The net electronic effect of fluorine is a balance of these two forces. Generally, the inductive effect is dominant, resulting in an overall electron-withdrawing character for the fluoro substituent. This is reflected in the positive Hammett sigma (σ) constants for fluorine, which correlate with an increase in the acidity of benzoic acids and, analogously, phenylboronic acids.
Comparative Analysis: The Effect of Fluoro Substitution on Phenylboronic Acid pKa
Experimental data clearly demonstrates the acidifying effect of fluorine substitution on phenylboronic acid. The magnitude of this effect is directly related to the position of the fluorine atom on the phenyl ring.
| Compound | Substituent Position | pKa | ΔpKa (from Phenylboronic Acid) |
| Phenylboronic Acid | - | 8.84 | 0.00 |
| 2-Fluorophenylboronic Acid | ortho | 8.01 | -0.83 |
| 3-Fluorophenylboronic Acid | meta | 8.27 | -0.57 |
| 4-Fluorophenylboronic Acid | para | 8.57 | -0.27 |
Table 1. Experimentally determined pKa values for phenylboronic acid and its monofluorinated analogs in aqueous solution at 25°C.
Analysis of the Data:
-
Overall Trend: As anticipated, all fluoro-substituted phenylboronic acids are more acidic (have a lower pKa) than the parent phenylboronic acid. This confirms the dominance of fluorine's electron-withdrawing inductive effect.
-
ortho Position: The 2-fluorophenylboronic acid exhibits the lowest pKa, making it the strongest acid in this series. This pronounced effect is attributed to the proximity of the highly electronegative fluorine atom to the boronic acid group, maximizing the electron-withdrawing inductive effect. Additionally, there is the potential for intramolecular hydrogen bonding between the fluorine and a hydroxyl group of the boronic acid in the tetrahedral boronate state, which can stabilize the conjugate base and further increase acidity.
-
meta Position: The 3-fluorophenylboronic acid shows a significant decrease in pKa compared to the unsubstituted acid. At the meta position, the resonance effect is negligible, and the acidifying influence is primarily due to the inductive effect, which is still substantial at this distance.
-
para Position: The 4-fluorophenylboronic acid is more acidic than phenylboronic acid, but the effect is less pronounced than at the ortho or meta positions. At the para position, the electron-withdrawing inductive effect is at its weakest due to the increased distance. Furthermore, the electron-donating resonance effect is active and opposes the inductive effect, leading to a smaller net increase in acidity.
Figure 2. Logical relationship showing the trend of increasing acidity of fluorophenylboronic acids relative to the substituent position.
Experimental Protocols
Accurate determination of pKa is paramount for the reliable application of boronic acids. Potentiometric titration is a robust and widely used method for this purpose.
Protocol for pKa Determination by Potentiometric Titration
This protocol outlines the determination of the pKa of a boronic acid, such as 4-fluorophenylboronic acid, in an aqueous solution.
Materials and Equipment:
-
pH meter with a combination glass electrode
-
Automated titrator or manual burette (Class A)
-
Magnetic stirrer and stir bar
-
Jacketed titration vessel connected to a water bath for temperature control (25.0 ± 0.1 °C)
-
Nitrogen gas inlet
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
Standardized 0.1 M HCl solution
-
Potassium chloride (KCl) for ionic strength adjustment
-
High-purity water (Type I)
-
Boronic acid sample (e.g., 4-fluorophenylboronic acid)
Procedure:
-
System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at 25.0 °C.
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the boronic acid to prepare a solution with a final concentration of approximately 1-5 mM.
-
Dissolve the sample in a known volume of high-purity water in the titration vessel.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration. This minimizes changes in activity coefficients.
-
-
Titration Setup:
-
Place the titration vessel on the magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode and the burette tip into the solution, ensuring they do not touch the vessel walls or the stir bar.
-
Begin gentle stirring.
-
Purge the headspace of the vessel with nitrogen gas to displace dissolved CO₂, which can interfere with the titration of a weak acid.
-
-
Titration:
-
If the sample is acidic, titrate with the standardized 0.1 M NaOH solution.
-
Add the titrant in small, precise increments (e.g., 0.01-0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH has passed the equivalence point by at least 1-2 pH units.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added (VNaOH).
-
Determine the equivalence point (Veq) from the inflection point of the titration curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (Veq/2).
-
For higher accuracy, specialized software can be used to perform a non-linear regression analysis of the titration data to fit the theoretical titration curve and extract the pKa value.
-
Figure 3. Experimental workflow for pKa determination by potentiometric titration.
Conclusion for the Field Professional
The strategic incorporation of fluorine into the phenylboronic acid scaffold provides a reliable method for tuning its Lewis acidity. The observed trend, where the acid-strengthening effect is ortho > meta > para, is a direct consequence of the interplay between fluorine's potent inductive withdrawal and its position-dependent resonance donation. For the medicinal chemist, this understanding allows for the rational design of boronic acid-based inhibitors with pKa values optimized for enhanced biological activity at physiological pH. For the synthetic chemist, knowledge of a fluorinated boronic acid's pKa can inform the choice of reaction conditions, particularly in base-sensitive transformations. The methodologies presented herein offer a robust framework for the accurate characterization of these valuable chemical entities, empowering researchers to harness the subtle yet powerful influence of the fluoro substituent.
References
- BenchChem. (2025). The Lewis Acidity of Methylboronic Acid: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.
- Braldsford, R., Harris, P. V., & Price, W. C. (1960). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 258(1295), 459–469.
-
Boron Molecular. (2026). The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. [Link]
- Asher, C., et al. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Tetrahedron Letters, 44(35), 6645-6647.
- Metrohm. (n.d.).
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MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6543. [Link]
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MDPI. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2799. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Wikipedia. (n.d.). Boronic acid. [Link]
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biological activity of compounds synthesized from (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
Introduction
Boronic acids, characterized by a C–B(OH)₂ functional group, have emerged from the realm of synthetic building blocks to become a cornerstone of modern medicinal chemistry. Their unique electronic properties, particularly the empty p-orbital on the boron atom, allow for reversible covalent interactions with nucleophilic residues in the active sites of enzymes, making them a compelling class of inhibitors.[1][2][3] The fluorinated phenylboronic acid scaffold, in particular, offers a versatile platform for drug discovery, with the fluorine atom and other substituents playing a crucial role in modulating potency, selectivity, and pharmacokinetic properties.[4][5] This guide provides an in-depth comparison of the biological activities of compounds derived from or structurally related to (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid, with a focus on their potential as anticancer and antibacterial agents. We will delve into the causality behind experimental design and provide detailed, field-proven protocols for evaluating these biological activities.
While specific biological data for derivatives of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid are not extensively available in the public domain, this guide will draw upon data from structurally similar fluorinated and carbamoyl-substituted phenylboronic acids to provide a robust comparative analysis for researchers in drug development. The principles and methodologies described herein are directly applicable to the evaluation of novel compounds synthesized from this specific starting material.
Part 1: Anticancer Activity - Targeting the Proteasome
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its inhibition has proven to be a successful strategy in cancer therapy.[6][7] Boronic acid-containing compounds, most notably the FDA-approved drug Bortezomib, have been at the forefront of proteasome inhibitor development.[2][8] These inhibitors typically form a stable, yet reversible, complex with the active site threonine residue of the 20S proteasome, leading to an accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells.
Comparative Analysis of Phenylboronic Acid-Based Proteasome Inhibitors
The inhibitory potency of phenylboronic acids against the proteasome is highly dependent on the nature and position of substituents on the phenyl ring. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of substituted phenylboronic acids against various cancer cell lines, providing a comparative landscape for researchers.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2-Fluoro-6-formylphenylboronic acid | A2780 (Ovarian) | 2.9 ± 0.3 | [9] |
| 2 | 4-Formylphenylboronic acid | A2780 (Ovarian) | 14.2 ± 1.1 | [9] |
| 3 | Phenylboronic acid | A2780 (Ovarian) | >200 | [9] |
| 4 | AM 58 (Chalcone-boronic acid derivative) | HCT116 (Colon) | 3.85 | [3] |
| 5 | AM 114 (Chalcone-diboronic acid derivative) | HCT116 (Colon) | 1.49 | [3] |
Expert Insights on Structure-Activity Relationships (SAR):
-
Electronegative Substituents: The presence of electron-withdrawing groups, such as the fluoro and formyl groups in compound 1 , can significantly enhance antiproliferative activity compared to the unsubstituted phenylboronic acid (3 ).[9] This is likely due to the increased Lewis acidity of the boron atom, facilitating its interaction with the catalytic threonine in the proteasome's active site.
-
Positional Isomerism: The position of substituents is critical. For instance, the ortho-formyl group in compound 1 leads to greater potency than the para-formyl group in compound 2 , suggesting that steric and electronic effects in close proximity to the boronic acid moiety are key determinants of activity.[9]
-
Extended Conjugated Systems: The chalcone-based boronic acids (4 and 5 ) demonstrate that extending the molecular scaffold to include conjugated systems can lead to potent anticancer activity. The diboronic acid derivative 5 shows a notable increase in potency over the monoboronic acid 4 , indicating that multiple interaction points with the proteasome or other cellular targets may be beneficial.[3]
Experimental Protocol: 20S Proteasome Inhibition Assay
This protocol provides a robust method for determining the inhibitory activity of synthesized compounds against the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA
-
Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin), 10 mM stock in DMSO
-
Test Compounds: Serial dilutions in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of the 20S proteasome (e.g., 1 nM) in Assay Buffer.
-
Prepare a 2X working solution of the Suc-LLVY-AMC substrate (e.g., 100 µM) in Assay Buffer.
-
Prepare 2X serial dilutions of the test compounds in Assay Buffer containing 2% DMSO.
-
-
Assay Setup:
-
Add 50 µL of the 2X test compound dilutions to the wells of the 96-well plate.
-
Add 50 µL of Assay Buffer with 2% DMSO to the control wells (no inhibitor).
-
Add 50 µL of the 2X proteasome solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 100 µL of the 2X substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Causality Behind Experimental Choices:
-
Fluorogenic Substrate: Suc-LLVY-AMC is a specific substrate for the chymotrypsin-like activity of the proteasome. Cleavage of the AMC group by the proteasome results in a measurable fluorescent signal, providing a sensitive and continuous readout of enzyme activity.
-
Pre-incubation Step: Pre-incubating the enzyme with the inhibitor allows for the establishment of the binding equilibrium, which is particularly important for slowly reversible inhibitors like many boronic acids.[10]
-
DMSO Concentration: Maintaining a consistent, low concentration of DMSO across all wells is crucial to avoid solvent effects on enzyme activity.
Workflow for Proteasome Inhibitor Screening:
Caption: Workflow for screening proteasome inhibitors.
Part 2: Antibacterial Activity - Targeting β-Lactamases
The rise of antibiotic resistance is a global health crisis, with β-lactamase enzymes being a primary mechanism of resistance in bacteria. These enzymes hydrolyze the β-lactam ring of penicillin and cephalosporin antibiotics, rendering them ineffective. Boronic acids have emerged as a promising class of non-β-lactam-based β-lactamase inhibitors.[1][11][12] They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of serine-based β-lactamases (Classes A, C, and D).[1]
Comparative Analysis of Boronic Acid-Based β-Lactamase Inhibitors
The efficacy of boronic acid inhibitors against β-lactamases is influenced by the substituents on the phenyl ring, which can be tailored to enhance binding affinity and broaden the spectrum of activity. The following table presents the inhibition constants (Kᵢ) or IC₅₀ values for various boronic acid derivatives against different classes of β-lactamases.
| Compound ID | Structure | β-Lactamase Target | Inhibition (Kᵢ or IC₅₀) | Reference |
| 6 | 3-Nitrophenylboronic acid | OXA-24/40 (Class D) | Kᵢ = 5 µM | [1] |
| 7 | 3-(Carboxymethyl)aminophenylboronic acid | OXA-24/40 (Class D) | Kᵢ = 13 µM | [1] |
| 8 | Phenylboronic acid | OXA-24/40 (Class D) | Kᵢ = 110 µM | [1] |
| 9 | S02030 (Triazole derivative) | KPC-2 (Class A) | IC₅₀ = 80 nM | [12] |
| 10 | S02030 (Triazole derivative) | CTX-M-96 (Class A) | IC₅₀ = 2 nM | [12] |
Expert Insights on Structure-Activity Relationships (SAR):
-
Electron-Withdrawing Groups: Similar to proteasome inhibitors, electron-withdrawing groups like the nitro group in compound 6 can enhance inhibitory activity against β-lactamases compared to the unsubstituted phenylboronic acid (8 ).[1]
-
Side-Chain Interactions: The addition of functional groups that can form specific interactions within the enzyme's active site is a key strategy for improving potency. The triazole moiety in compound 9 and 10 is designed to mimic the side chains of β-lactam antibiotics, leading to potent inhibition in the nanomolar range.[12][13]
-
Spectrum of Activity: The substituents on the boronic acid scaffold can be modulated to target specific classes of β-lactamases. For example, the triazole-containing compounds 9 and 10 show high potency against Class A β-lactamases.[12]
Experimental Protocol: β-Lactamase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory potential of compounds against β-lactamase activity using the chromogenic cephalosporin, nitrocefin.
Materials:
-
Purified β-lactamase enzyme (e.g., KPC-2, CTX-M-15)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.0
-
Nitrocefin: 10 mM stock in DMSO
-
Test Compounds: Serial dilutions in DMSO
-
96-well clear, flat-bottom microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 486 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of the β-lactamase enzyme in Assay Buffer.
-
Prepare a 2X working solution of nitrocefin (e.g., 200 µM) in Assay Buffer.
-
Prepare 2X serial dilutions of the test compounds in Assay Buffer containing 2% DMSO.
-
-
Assay Setup:
-
Add 50 µL of the 2X test compound dilutions to the wells of the 96-well plate.
-
Add 50 µL of Assay Buffer with 2% DMSO to the control wells.
-
Add 50 µL of the 2X β-lactamase solution to all wells.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 100 µL of the 2X nitrocefin solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 486 nm for 10-20 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of absorbance increase) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
For Kᵢ determination, perform the assay at multiple substrate concentrations and analyze the data using the Michaelis-Menten equation and appropriate models for competitive inhibition.
-
Causality Behind Experimental Choices:
-
Chromogenic Substrate: Nitrocefin undergoes a distinct color change from yellow to red upon hydrolysis of its β-lactam ring by β-lactamase, allowing for a simple and sensitive colorimetric readout of enzyme activity.[14]
-
Kinetic Measurements: Monitoring the reaction in real-time provides more accurate initial velocity data compared to a single endpoint measurement, which is crucial for determining inhibition constants.
Mechanism of Boronic Acid Inhibition of Serine β-Lactamase:
Caption: Boronic acid inhibition of serine β-lactamase.
Conclusion and Future Directions
The strategic incorporation of a boronic acid moiety into a fluorinated phenyl scaffold bearing a carbamoyl side chain, such as in (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid, presents a promising avenue for the development of novel therapeutics. While direct biological data for derivatives of this specific compound are yet to be widely published, the comparative analysis of structurally related analogs clearly demonstrates the potential for potent anticancer and antibacterial activities.
The experimental protocols and structure-activity relationship insights provided in this guide offer a solid foundation for researchers to design and evaluate new compounds based on this versatile scaffold. Future research should focus on the synthesis and rigorous biological evaluation of a library of derivatives of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid to elucidate its full therapeutic potential. Key areas for investigation include optimizing the substituents on the phenyl ring and the carbamoyl side chain to enhance potency, selectivity, and pharmacokinetic properties. The methodologies outlined herein provide a clear and validated path for such investigations, paving the way for the discovery of the next generation of boronic acid-based drugs.
References
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Powers, R. A., & Caselli, E. (2018). Exploring the potential of boronic acids as inhibitors of OXA-24/40 β-lactamase. Protein Science, 27(4), 816-827. Available from: [Link]
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Drawz, S. M., & Bonomo, R. A. (2010). New β-lactamase inhibitors: a therapeutic hope against the scourge of multidrug resistance. Clinical infectious diseases, 50(5), 753-764. Available from: [Link]
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Papp-Wallace, K. M., et al. (2015). New β-lactamase inhibitors: a therapeutic renaissance in an MDR world. Antimicrobial agents and chemotherapy, 59(4), 1842-1855. Available from: [Link]
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Goldberg, A. L., & Stein, R. (1998). Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. Biochemical Journal, 335(Pt 2), 447–454. Available from: [Link]
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Pemberton, O. A., et al. (2018). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy, 62(11), e01115-18. Available from: [Link]
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Microbiology Info.com. (2022, August 10). Beta Lactamase Test - Principle, Procedure, Uses and Interpretation. Available from: [Link]
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Livnah, O., & Sussman, J. L. (1991). Proteasomes: isolation and activity assays. Current protocols in protein science, Chapter 21, Unit 21.15. Available from: [Link]
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MDPI. (2022, October 15). New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies. Available from: [Link]
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Assay Genie. (n.d.). Beta Lactamase Activity Colorimetric Assay Kit (384 well) (#BN01115). Available from: [Link]
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Kisselev, A. F., & Goldberg, A. L. (2001). Proteasome inhibitors: from research tools to drug candidates. Chemistry & biology, 8(8), 739-758. Available from: [Link]
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Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639-4750. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Adams, J. (2004). The proteasome: a suitable antineoplastic target. Nature reviews Cancer, 4(5), 349-360. Available from: [Link]
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Szeja, W., et al. (2017). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Oncotarget, 8(52), 89939–89955. Available from: [Link]
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Richardson, P. G., et al. (2003). A phase 2 study of bortezomib in relapsed, refractory myeloma. The New England journal of medicine, 348(26), 2609-2617. Available from: [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. Available from: [Link]
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Yang, Y., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 21(28), 3271-3280. Available from: [Link]
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Zhang, Y., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(9), 3733-3748. Available from: [Link]
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Pinto, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 25(18), 4323. Available from: [Link]
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Ishihara, K., et al. (2013). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications, 49(40), 4585-4587. Available from: [Link]
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Bonomo, R. A., et al. (2022). Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. ACS Infectious Diseases, 8(6), 1205–1218. Available from: [Link]
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Sporzyński, A., et al. (2020). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Molecules, 25(11), 2649. Available from: [Link]
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Wang, X., et al. (2009). Design, synthesis and biological evaluation of tripeptide boronic acid proteasome inhibitors. Bioorganic & medicinal chemistry, 17(20), 7126-7135. Available from: [Link]
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Hatcher, J. M., et al. (2024). Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. International Journal of Molecular Sciences, 25(23), 14888. Available from: [Link]
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Silverman, R. B. (1981). Enzyme inhibition by fluoro compounds. Journal of Biological Chemistry, 256(13), 6708-6711. Available from: [Link]
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Zhang, Y., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(9), 3733-3748. Available from: [Link]
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Ji, S., et al. (2017). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS applied materials & interfaces, 9(1), 101-109. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic Acid Analogs as β-Lactamase Inhibitors
Introduction: The Imperative for Novel β-Lactamase Inhibitors
The escalating threat of antimicrobial resistance, particularly driven by the production of β-lactamase enzymes in Gram-negative bacteria, necessitates the development of novel therapeutic strategies.[1][2] β-Lactamases inactivate β-lactam antibiotics by hydrolyzing their characteristic four-membered ring, rendering them ineffective.[3] While the combination of a β-lactam antibiotic with a β-lactamase inhibitor (BLI) has been a successful clinical strategy, the emergence of new and diverse β-lactamases, including serine-β-lactamases (SBLs) of classes A, C, and D, and metallo-β-lactamases (MBLs) of class B, demands a new generation of broad-spectrum inhibitors.[1][2][3][4]
Boronic acid-based inhibitors have emerged as a promising class of compounds that can effectively inhibit a wide range of β-lactamases.[3][5] These compounds act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of SBLs.[3] This guide focuses on the structure-activity relationship (SAR) studies of analogs of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid, a scaffold with significant potential for optimization as a potent β-lactamase inhibitor. We will explore the rationale behind structural modifications and their predicted impact on inhibitory activity, drawing insights from established principles in the field and the development of related compounds such as the bicyclic boronate, taniborbactam.[4][6]
The Lead Compound: (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
The lead compound, (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid, possesses several key features that make it an attractive starting point for an SAR campaign:
-
The Boronic Acid Warhead: This functional group is essential for the mechanism of action, directly interacting with the catalytic serine of the β-lactamase.[3]
-
The Phenyl Ring Scaffold: Provides a rigid core for the presentation of substituents into the enzyme's active site.
-
The 4-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom is expected to lower the pKa of the boronic acid, facilitating the formation of the tetrahedral boronate species at physiological pH, which is crucial for binding.[7]
-
The 3-Carbamoyl Side Chain: This group offers a versatile point for modification to explore interactions with different regions of the β-lactamase active site and to modulate physicochemical properties such as solubility and cell permeability.
SAR Exploration: A Hypothetical Analog Series
Based on established SAR principles for boronic acid β-lactamase inhibitors, we propose a series of analogs to probe the chemical space around the lead compound. The following sections detail the rationale for these modifications and their expected impact on inhibitory activity, particularly against Class C β-lactamases like AmpC.[1][8][9]
Modification of the Carbamoyl Side Chain (R1)
The (2-hydroxyethyl) group on the carbamoyl side chain provides a key hydrogen bonding opportunity. Modifications at this position can explore additional interactions within the active site and influence solubility.
| Analog | R1 Modification | Rationale | Predicted Impact on Activity |
| 1a (Lead) | -CH2CH2OH | Parent compound with a terminal hydroxyl group for hydrogen bonding. | Baseline |
| 1b | -CH2CH2NH2 | Introduction of a basic amine to potentially form salt-bridge interactions. | Potential for increased potency. |
| 1c | -CH2COOH | Introduction of an acidic group to probe for interactions with basic residues. | Dependent on the specific active site electrostatics. |
| 1d | -CH2CH2OCH3 | Removal of the hydrogen bond donor capability to assess its importance. | Likely decrease in potency. |
| 1e | -(CH2)3OH | Extension of the alkyl chain to probe the size of the binding pocket. | May increase or decrease potency depending on steric fit. |
Alterations to the Phenyl Ring Substituents (R2 and R3)
The fluorine at the 4-position is predicted to be beneficial. This can be confirmed by synthesizing analogs with different substituents at this position or by exploring alternative substitution patterns.
| Analog | R2 (Position 4) | R3 (Position 3) | Rationale | Predicted Impact on Activity |
| 2a (Lead) | -F | -C(O)NHCH2CH2OH | Electron-withdrawing group to lower boronic acid pKa. | Baseline |
| 2b | -H | -C(O)NHCH2CH2OH | Removal of the fluorine to confirm its positive contribution. | Expected decrease in potency. |
| 2c | -Cl | -C(O)NHCH2CH2OH | Replacement with a different halogen to modulate electronics and sterics. | Potentially similar or slightly altered potency. |
| 2d | -F | -SO2NHCH2CH2OH | Bioisosteric replacement of the amide with a sulfonamide. | May alter binding geometry and interactions.[10] |
Experimental Protocols
General Synthesis of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid and Analogs
The synthesis of the target compounds can be achieved through a multi-step sequence starting from commercially available materials. The following is a representative synthetic scheme.
Figure 1: General synthetic workflow for the preparation of the lead compound and its analogs.
Step 1: Synthesis of 4-Bromo-N-(2-hydroxyethyl)-2-fluorobenzamide (Intermediate B)
-
To a solution of 4-bromo-2-fluorobenzoic acid in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the acid chloride in dichloromethane and add it dropwise to a solution of ethanolamine (or the corresponding amine for analogs) and a base (e.g., triethylamine) in dichloromethane at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired amide intermediate.
Step 2: Synthesis of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid (Lead Compound C)
-
Dissolve the bromo-intermediate B in anhydrous THF and cool to -78 °C under an inert atmosphere.[7]
-
Add n-butyllithium dropwise and stir the mixture for 1 hour at -78 °C.
-
Add triisopropyl borate dropwise and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.[11]
-
Quench the reaction with aqueous HCl and stir for 1 hour.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final boronic acid.
β-Lactamase Inhibition Assay
The inhibitory activity of the synthesized analogs will be evaluated against a panel of clinically relevant β-lactamases, with a primary focus on AmpC.
Figure 2: Workflow for the β-lactamase inhibition assay.
-
Enzyme and Substrate Preparation: Recombinant AmpC β-lactamase is purified and diluted to a working concentration in a suitable buffer (e.g., phosphate buffer, pH 7.0). A stock solution of a chromogenic substrate, such as nitrocefin, is prepared in DMSO.
-
Inhibitor Preparation: The synthesized boronic acid analogs are dissolved in DMSO to create stock solutions, from which serial dilutions are made.
-
Assay Protocol:
-
In a 96-well plate, add a fixed amount of AmpC enzyme to each well.
-
Add varying concentrations of the inhibitor analogs to the wells and incubate for a predetermined time to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the nitrocefin substrate.
-
Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm) over time using a plate reader.
-
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The SAR studies outlined in this guide provide a rational framework for the optimization of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid as a β-lactamase inhibitor. The proposed analogs are designed to systematically probe the effects of modifying the carbamoyl side chain and the phenyl ring substituents on inhibitory potency. The detailed synthetic and assay protocols provide a clear path for the execution of these studies.
Future work should focus on expanding the analog library to include a wider range of functional groups and scaffolds. Promising compounds from the initial screen should be further characterized to determine their kinetic parameters of inhibition (e.g., Ki) and their spectrum of activity against a broader panel of β-lactamases, including Class A, D, and MBLs. Furthermore, the most potent inhibitors should be evaluated for their ability to potentiate the activity of β-lactam antibiotics in cell-based assays against resistant bacterial strains. Through this iterative process of design, synthesis, and biological evaluation, novel and clinically effective β-lactamase inhibitors based on the (4-Fluoro-3-(substituted-carbamoyl)phenyl)boronic acid scaffold can be developed.
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Hecker, S. J., Reddy, K. R., Totrov, M., Hirst, G. C., Lomovskaya, O., Griffith, D. C., ... & Dudley, M. N. (2020). Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections. Journal of Medicinal Chemistry, 63(6), 2789–2801. [Link]
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Le Terrier, C., Mlynarcik, P., Sadek, M., Nordmann, P., & Poirel, L. (2024). Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases. Antimicrobial Agents and Chemotherapy, AAC0077524. [Link]
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Brem, J., van Berkel, S. S., Aik, W. S., L-H., C., & Schofield, C. J. (2019). Studies on the inhibition of AmpC and other β-lactamases by cyclic boronates. Biochimica et Biophysica Acta (BBA) - General Subjects, 1863(5), 899-907. [Link]
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Trehan, I., Beadle, B. M., & Shoichet, B. K. (2001). Inhibition of AmpC beta-lactamase through a destabilizing interaction in the active site. Biochemistry, 40(27), 7993-8001. [Link]
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Weston, G. S., Blaszczak, L. C., & Shoichet, B. K. (1998). Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase. Journal of Medicinal Chemistry, 41(23), 4577-4586. [Link]
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Le Terrier, C., Mlynarcik, P., Sadek, M., Nordmann, P., & Poirel, L. (2024). Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases. Antimicrobial Agents and Chemotherapy, 68(11), e0077524. [Link]
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Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 79, 176. [Link]
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Calvopina, K., Cergol, K. M., De la Cruz, J., Bonomo, R. A., & Hujer, A. M. (2022). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 23(21), 13357. [Link]
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Caselli, E., Powers, R. A., Blaszczak, L. C., & Shoichet, B. K. (2001). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Biochemistry, 40(14), 4183-4192. [Link]
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da Silva, A. D., Figueira, M. J., & de Fátima, Â. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2649. [Link]
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Das, S., Alexeev, V. L., Sharma, A. C., Washington, C., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. [Link]
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Das, S., Alexeev, V. L., Sharma, A. C., Washington, C., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. [Link]
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Linciano, P., & Cendron, L. (2021). Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy – Insights From Molecular Dynamics Simulation Studies. Frontiers in Molecular Biosciences, 8, 708307. [Link]
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Endres, M., Fodouop, S. P. C., Tsouh, F. P. V., Krotky, D., & Schirmeister, T. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(11), 3237. [Link]
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Drawz, S. M., & Bonomo, R. A. (2010). New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World. Antimicrobial Agents and Chemotherapy, 54(5), 1799–1811. [Link]
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Thanna, S., & Garneau-Tsodikova, S. (2022). Structure-Activity Relationships for 5′′ Modifications of 4,5-Aminoglycoside Antibiotics. ChemMedChem, 17(8), e202200057. [Link]
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Aslam, A., Gajdács, M., & Junaid, K. (2023). Biochemical exploration of β-lactamase inhibitors. EXCLI Journal, 22, 648–668. [Link]
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Lu, Y., Liu, N., & Franzblau, S. G. (2020). Synthesis and Structure-Activity Relationship Studies of C2-Modified Analogs of the Antimycobacterial Natural Product Pyridomycin. Journal of Medicinal Chemistry, 63(3), 1105–1131. [Link]
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Angeli, A., Pinteala, M., Maier, S. S., De Simone, G., & Supuran, C. T. (2022). Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1729–1740. [Link]
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The Impact of the Hydroxyethyl Carbamoyl Group on Reactivity: A Comparative Guide for Drug Development Professionals
In the landscape of drug design and development, the selection of functional groups is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. The carbamate moiety, a versatile functional group, has been widely employed to modulate the properties of therapeutic agents. This guide provides an in-depth analysis of the hydroxyethyl carbamoyl group, assessing its impact on molecular reactivity in comparison to several key alternative functionalities. By understanding the subtle yet significant effects of this group, researchers can make more informed decisions in the design of novel therapeutics and prodrugs.
Introduction: The Role of the Hydroxyethyl Carbamoyl Group
The hydroxyethyl carbamoyl group, an amide-ester hybrid, imparts a unique combination of properties to a parent molecule. Its carbamate core provides a degree of chemical and proteolytic stability, while the terminal hydroxyl group introduces polarity and a site for hydrogen bonding.[1] These features can influence a drug's solubility, membrane permeability, and interactions with biological targets.[2] This guide will explore the reactivity of this functional group in comparison to its non-hydroxylated counterpart, as well as amide and ester analogs, providing a clear framework for its strategic application in drug development.
Comparative Reactivity Analysis: A Data-Driven Assessment
To provide a quantitative understanding of the influence of the hydroxyethyl carbamoyl group on reactivity, we will compare its stability to three key alternatives under conditions relevant to physiological and laboratory settings:
-
N-Ethyl Carbamate: The direct non-hydroxylated analog, allowing for the specific assessment of the hydroxyl group's impact.
-
N-Hydroxyethylacetamide: An amide analog, to compare the reactivity of the carbamate linkage to a more traditional amide bond.
-
2-Hydroxyethyl Acetate: An ester analog, to contrast the carbamate with a more labile ester linkage.
Chemical Stability: Hydrolysis under Acidic and Basic Conditions
The stability of a functional group to hydrolysis is a critical parameter, influencing a drug's shelf-life and behavior in the gastrointestinal tract. The following table summarizes the general reactivity trends of carbamates, amides, and esters to acid- and base-catalyzed hydrolysis.
| Functional Group | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | General Stability |
| Carbamate | Generally stable | Susceptible | More stable than esters, less stable than amides |
| Amide | Requires harsh conditions | Requires harsh conditions | Generally the most stable |
| Ester | Susceptible | Readily hydrolyzed | Generally the most labile |
Carbamates are generally more stable to hydrolysis than esters due to the resonance delocalization of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon.[3] However, they are typically less stable than amides.[4]
Amides are the most resistant to hydrolysis among the three, requiring strong acidic or basic conditions and often elevated temperatures for cleavage.[5]
Esters are the most susceptible to hydrolysis, particularly under basic conditions (saponification), due to the good leaving group potential of the alkoxide.[5]
The presence of the hydroxyethyl group can influence these general trends. The hydroxyl group can potentially participate in intramolecular catalysis, particularly in the hydrolysis of adjacent esters, which could either stabilize or destabilize the functional group depending on the specific conformation and reaction conditions.[6]
Enzymatic Stability: Susceptibility to Esterases
In a biological context, enzymatic degradation is a primary determinant of a drug's half-life. Carboxylesterases are a major class of enzymes responsible for the hydrolysis of ester and, to some extent, carbamate and amide linkages.[7]
Generally, the susceptibility to enzymatic hydrolysis follows a similar trend to chemical hydrolysis: Esters > Carbamates > Amides .
-
Esters are readily cleaved by a wide range of esterases.
-
Carbamates can also be substrates for some esterases, though typically at a slower rate than corresponding esters.[8]
-
Amides are generally resistant to esterases but can be cleaved by specific proteases or amidases.[9]
The impact of the hydroxyethyl group on enzymatic stability is complex and can be enzyme-specific. The increased polarity imparted by the hydroxyl group may alter the binding affinity of the molecule for the enzyme's active site.
Experimental Protocols for Assessing Reactivity
To empirically determine the reactivity of the hydroxyethyl carbamoyl group and its alternatives, standardized stability studies are essential. The following protocols outline a general approach for assessing chemical and enzymatic stability using High-Performance Liquid Chromatography (HPLC).
Protocol for Chemical Hydrolysis Study
This protocol describes a forced degradation study to assess the stability of a compound under acidic and basic conditions.[10]
Objective: To determine the rate of hydrolysis of the test compound in acidic and basic solutions.
Materials:
-
Test compound (e.g., a molecule containing the hydroxyethyl carbamoyl group)
-
Methanol or other suitable organic solvent
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Water bath or incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound at a concentration of 1 mg/mL in a suitable solvent.
-
Acid Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. b. Incubate the solution at a controlled temperature (e.g., 60°C). c. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot. d. Neutralize the aliquot with an equivalent amount of 0.1 M NaOH. e. Dilute the neutralized sample with the HPLC mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL). f. Analyze the sample by HPLC.
-
Base Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. b. Incubate the solution at a controlled temperature (e.g., 60°C). c. At the same time points as the acid hydrolysis, withdraw an aliquot. d. Neutralize the aliquot with an equivalent amount of 0.1 M HCl. e. Dilute the neutralized sample with the HPLC mobile phase to a final concentration suitable for analysis. f. Analyze the sample by HPLC.
-
Data Analysis: a. Quantify the peak area of the parent compound at each time point. b. Plot the natural logarithm of the parent compound concentration versus time. c. Determine the first-order rate constant (k) from the slope of the line. d. Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
Protocol for Enzymatic Stability Study in Plasma
This protocol outlines a method to assess the stability of a compound in the presence of plasma enzymes.[11]
Objective: To determine the rate of enzymatic degradation of the test compound in plasma.
Materials:
-
Test compound
-
Human or other species-specific plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile or other protein precipitation agent
-
HPLC system with a suitable column and detector
-
Incubator
Procedure:
-
Reaction Mixture Preparation: a. Pre-warm the plasma and PBS to 37°C. b. Prepare a reaction mixture containing plasma (e.g., 90% v/v) and PBS.
-
Initiate Reaction: a. Add the test compound to the reaction mixture to a final concentration of, for example, 1 µM. b. Incubate the mixture at 37°C.
-
Sample Collection and Quenching: a. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture. b. Immediately quench the reaction by adding a protein precipitation agent (e.g., 3 volumes of cold acetonitrile).
-
Sample Preparation: a. Vortex the quenched samples to ensure complete protein precipitation. b. Centrifuge the samples to pellet the precipitated proteins. c. Transfer the supernatant to a clean tube for analysis.
-
HPLC Analysis: a. Analyze the supernatant by HPLC to quantify the remaining parent compound.
-
Data Analysis: a. Follow the same data analysis steps as in the chemical hydrolysis protocol to determine the rate constant and half-life of the compound in plasma.
Mechanistic Insights and Visualizations
Understanding the mechanisms of hydrolysis provides a deeper insight into the factors governing the reactivity of these functional groups.
Base-Catalyzed Hydrolysis Mechanisms
The base-catalyzed hydrolysis of amides and esters proceeds through a nucleophilic acyl substitution mechanism.
Caption: Base-catalyzed hydrolysis of amides and esters.
In the case of amides, the departure of the amide anion (a strong base) is the rate-limiting step, making the overall reaction slow.[4] For esters, the alkoxide is a better leaving group, leading to a much faster reaction.[5]
Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for conducting a stability study using HPLC.
Caption: General workflow for a stability study.
Conclusion and Future Perspectives
The hydroxyethyl carbamoyl group offers a valuable tool for medicinal chemists, providing a balance of stability and polarity. Its reactivity profile, intermediate between that of more labile esters and highly stable amides, allows for fine-tuning of a drug's properties. The presence of the hydroxyl group can further modulate solubility and potential for hydrogen bonding interactions, which can be advantageous in optimizing drug-target engagement and pharmacokinetic parameters.
The choice of incorporating a hydroxyethyl carbamoyl group versus an alternative functionality should be guided by the specific design objectives for the therapeutic agent. For applications requiring a prodrug approach with a controlled release rate, this group may offer advantages over a rapidly hydrolyzed ester. Conversely, for applications demanding high stability, a traditional amide may be more suitable.
Future research should focus on generating more extensive quantitative structure-activity relationship (QSAR) data to build predictive models for the stability of various carbamate derivatives in different biological milieus. Such models would further empower drug designers to rationally select functional groups to achieve the desired therapeutic profile.
References
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PubMed. (n.d.). High-performance liquid chromatography for small-scale studies of drug stability. Retrieved from [Link]
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Wikipedia. (n.d.). Asymmetric ester hydrolysis with pig-liver esterase. Retrieved from [Link]
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Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides | Organic chemistry. Retrieved from [Link]
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Scribd. (n.d.). Kinetic Study of Acid Catalyzed Hydrolysis of Ethyl Acetate | PDF. Retrieved from [Link]
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PubMed. (n.d.). Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver. Retrieved from [Link]
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YouTube. (2017). Base Catalyzed Amide Hydrolysis Reactions. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid, a specialized reagent increasingly utilized in contemporary research. Our aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this compound's waste stream effectively, ensuring both personal and environmental safety.
Understanding the Compound: Hazard Profile and Handling Precautions
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic properties and associated hazards is paramount. (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is classified as a hazardous substance, and its Safety Data Sheet (SDS) is the primary source of this critical information.[1]
Key Hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1]
Precautionary Measures During Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the SDS immediately.[1][2]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, away from oxidizing agents.[1]
| Hazard Classification | Category | Precautionary Statement |
| Skin Corrosion/Irritation | 2 | Wash hands and any exposed skin thoroughly after handling.[1] |
| Serious Eye Damage/Irritation | 2 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Specific target organ toxicity (single exposure) | 3 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid should not be a direct "pour down the drain" or "toss in the bin" affair. A systematic approach involving segregation, potential deactivation, and compliant packaging is essential.
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is a fundamental principle of laboratory safety and environmental responsibility.[3]
-
Designated Waste Container: All waste containing (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid, including residual solid, solutions, and contaminated materials (e.g., weighing boats, pipette tips), must be collected in a dedicated, clearly labeled, and compatible hazardous waste container.[3]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazard pictograms.[3]
-
Incompatible Wastes: Do not mix this waste stream with other incompatible chemicals. Boronic acids can react with strong oxidizing agents.[1]
Caption: Decision workflow for the disposal of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid waste.
Deactivation Methodologies: Rendering the Waste Less Hazardous
For larger quantities or as a best practice, deactivating the boronic acid functionality can render the waste less hazardous. Two primary methods are recommended: neutralization for aqueous solutions and oxidative decomposition for organic solutions or solid waste.
Boronic acids are weakly acidic and can be neutralized with a mild base. This is a suitable method for aqueous solutions containing the compound.
Materials:
-
Sodium bicarbonate (baking soda) or another mild base.[4]
-
pH indicator strips or a calibrated pH meter.
-
Appropriate reaction vessel (e.g., beaker or flask) of a suitable size to allow for stirring and potential foaming.
-
Stir bar and stir plate.
Procedure:
-
Preparation: Place the aqueous waste solution in the reaction vessel within a fume hood.
-
Slow Addition of Base: While stirring, slowly add small portions of sodium bicarbonate to the solution. Be cautious as effervescence (gas evolution) may occur.[4]
-
pH Monitoring: Periodically check the pH of the solution using a pH strip or meter. The target pH is between 6.0 and 8.0.[4]
-
Completion: Once the pH is stable within the target range, the neutralization is complete.
-
Final Disposal: The neutralized solution should be transferred to a properly labeled hazardous waste container for collection by a certified waste disposal company. Do not pour the neutralized solution down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and local regulations.
Arylboronic acids are susceptible to oxidative degradation, which can be a viable method for their decomposition, particularly for residual solids or solutions in organic solvents.[5][6] This process converts the boronic acid to the corresponding phenol and boric acid.
Materials:
-
A suitable oxidizing agent such as hydrogen peroxide (use with caution and appropriate PPE).
-
A compatible solvent if starting with solid waste.
-
Reaction vessel and stirring apparatus.
Procedure:
-
Dissolution (if necessary): If starting with solid waste, dissolve it in a suitable solvent (e.g., a polar aprotic solvent).
-
Controlled Oxidation: In a fume hood, slowly add the oxidizing agent to the stirred solution. The reaction may be exothermic, so addition should be controlled, and cooling may be necessary.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to confirm the disappearance of the starting boronic acid.
-
Quenching (if necessary): If an excess of a strong oxidizing agent is used, it may need to be quenched according to standard laboratory procedures.
-
Waste Collection: The resulting mixture, containing the decomposed products, must be collected in a designated hazardous waste container for disposal.
Regulatory Compliance: Adherence to EPA and OSHA Standards
The disposal of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is subject to federal and local regulations. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the overarching framework for hazardous waste management.
-
Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, regulates the management of hazardous waste from "cradle to grave."[7][8] Your institution's EHS office is responsible for ensuring compliance with these regulations.
-
OSHA's Hazard Communication Standard: This standard requires that the hazards of all chemicals produced or imported are evaluated and that information concerning their hazards is transmitted to employers and employees.[1] This is why understanding the SDS is crucial.
-
Institutional Policies: Always adhere to your institution's specific chemical hygiene plan and waste disposal guidelines. These are designed to be compliant with federal and state regulations.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is not merely a regulatory obligation but a cornerstone of a robust safety culture and a commitment to environmental stewardship. By understanding the hazards, implementing a systematic disposal workflow, and adhering to established protocols and regulations, researchers can mitigate risks and ensure that their groundbreaking work does not come at the expense of safety or environmental integrity.
References
-
Lab Alley. (n.d.). How and Why to Neutralize Boric Acid. Retrieved from [Link]
- Zhang, Y., et al. (2018). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 9(31), 6542-6548.
- Gold, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv.
-
U.S. Environmental Protection Agency. (2020). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Per- and Polyfluoroalkyl Substances. Retrieved from [Link]
- Gold, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- Gold, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
- Han, G. S., & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties.
- Google Patents. (n.d.). Method of solidifying waste slurries containing high concentrations of boric acid.
- Smith, A. M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Accounts of Chemical Research, 55(10), 1359-1373.
-
Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]
-
Drug Regulatory Affairs International. (n.d.). Arylboronic Acids. Retrieved from [Link]
- Smith, A. M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1359-1373.
-
MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
Sciencemadness Wiki. (n.d.). Proper disposal of chemicals. Retrieved from [Link]
-
Kansas State University. (n.d.). Neutralization of Strong Acids and Bases. Retrieved from [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]
-
GOV.UK. (2014). How to dispose of industrial solvents that contain F gas. Retrieved from [Link]
-
GlobalChemMall. (n.d.). (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid (CAS No. 874219-25-7).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, this document synthesizes data from structurally related boronic acids and fluorinated organic compounds to establish a robust framework for safe handling, personal protective equipment (PPE) selection, and waste disposal. The procedural guidance herein is designed to empower laboratory personnel to manage the risks associated with this chemical effectively.
Hazard Identification and Risk Assessment: A Proactive Approach
Presumed Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[2][3][4][7]
-
Serious Eye Irritation: Expected to cause serious eye irritation.[2][3][4][7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[4][7]
A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used, the nature of the experimental procedures, and the specific laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial for minimizing exposure to (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid. The following table outlines the recommended PPE, grounded in established safety standards for handling similar chemical entities.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical splash goggles and a face shield | Boronic acids can cause serious eye irritation.[2][3][4][7] Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes, especially during transfers and solution preparation.[4][6] |
| Hands | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant gloves are mandatory.[8] Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is a best practice to mitigate the risk of exposure from a single glove failure.[6] |
| Body | Flame-resistant laboratory coat and a chemical-resistant apron | A lab coat protects the skin and personal clothing from contamination.[4][6] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[9] |
| Respiratory | NIOSH-approved respirator with a particulate filter (N95 or higher) | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[4][10] Ensure proper fit testing and training for respirator use. |
dot
Caption: PPE workflow from risk assessment to post-handling hygiene.
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is critical to maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[7]
-
The container should be kept tightly closed when not in use.[2][3][7]
Handling Procedures
-
All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[11]
-
Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[4][11]
-
Avoid the formation of dust when handling the solid.[7] Use appropriate tools for weighing and transferring the material.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Wash hands thoroughly after handling, even if gloves were worn.[2][3][5]
dot
Caption: Step-by-step protocol for handling the boronic acid.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is vital.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[2][3] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[2][3] If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[12] Clean the spill area with soap and water. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid and its containers is an essential part of the laboratory workflow.
-
Chemical Waste: All waste containing this compound, whether solid or in solution, should be collected in a designated, labeled, and sealed hazardous waste container.[2][3][5][7]
-
Disposal Method: The waste should be disposed of through a licensed hazardous waste disposal company.[13] Do not dispose of this chemical down the drain or in the regular trash.[10][14]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers should then be disposed of in accordance with institutional and local regulations.
References
-
GlobalChemMall. (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid. [Link]
-
Columbus Chemical Industries, Inc. Safety Data Sheet for Fluoroboric Acid 48-50% Purified. [Link]
-
Materion. Safety Data Sheet for Boron pieces. [Link]
-
ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
-
Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins. [Link]
-
Research Core Facilities. Safety Data Sheet for Boron (pieces). [Link]
-
BVL. Personal protective equipment when handling plant protection products. [Link]
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Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. [Link]
-
EIGA. Code of practice compressed fluorine and mixtures with inert gases. [Link]
-
Biorisk Management. Personal Protective Equipment (PPE). [Link]
-
Environment, Health & Safety. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
